5-Methoxypyridine-2-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(5-methoxypyridin-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-5-2-3-6(7(9)10)8-4-5/h2-4,9-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWTVLPBRHGDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975497 | |
| Record name | (5-Methoxypyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600726-67-8, 1142944-78-2 | |
| Record name | (5-Methoxypyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methoxypyridin-2-yl)boronic acid | |
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Foundational & Exploratory
Introduction: The Role of Methoxypyridine Boronic Acids in Synthesis
An In-Depth Technical Guide to the Chemical Properties of Methoxypyridine Boronic Acids for Advanced Synthesis
A Note on Isomeric Specificity: This guide addresses the chemical properties and applications of methoxypyridine boronic acids, a critical class of reagents in modern organic synthesis. The initial query specified 5-Methoxypyridine-2-boronic acid . However, publicly available, verifiable technical data for this specific isomer is limited. To ensure scientific integrity and provide a comprehensive, data-supported resource, this guide will focus on the well-characterized and commercially available isomer, 2-Methoxypyridine-5-boronic acid (CAS: 163105-89-3) . The principles of stability, reactivity, and application discussed herein are broadly representative of this compound class and directly address the inherent challenges associated with pyridylboronic acids, particularly those with boron at the 2-position.
Methoxypyridine boronic acids are bifunctional organic compounds containing both a pyridine ring, a foundational heterocycle in medicinal chemistry, and a boronic acid moiety. This unique combination makes them indispensable building blocks, primarily for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is one of the most powerful and versatile methods for constructing carbon-carbon bonds, especially for creating the biaryl and heteroaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][3] The methoxy group acts as an electron-donating group, modulating the electronic properties of the pyridine ring and influencing the compound's reactivity in coupling reactions.
Physicochemical and Structural Properties
The utility of a reagent begins with a fundamental understanding of its physical and chemical characteristics. 2-Methoxypyridine-5-boronic acid is typically a white to off-white solid powder.[4][5] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 163105-89-3 | [4][5][6] |
| Molecular Formula | C₆H₈BNO₃ | [5][6][7] |
| Molecular Weight | 152.94 g/mol | [6][7][8] |
| Appearance | White to off-white solid powder/crystal | [4][5][8] |
| Melting Point | 135-140 °C | [8] |
| Solubility | Soluble in water | [7] |
| IUPAC Name | (6-methoxypyridin-3-yl)boronic acid | [5] |
The structure features a boronic acid group at the 5-position and a methoxy group at the 2-position of the pyridine ring. This substitution pattern influences the molecule's electronic distribution and steric profile, which are critical determinants of its reactivity in cross-coupling reactions.
The "2-Pyridyl Problem": Inherent Instability and Protodeboronation
A defining chemical property of pyridylboronic acids, especially those with the boronic acid at the 2-position (adjacent to the ring nitrogen), is their inherent instability.[9][10] This phenomenon, often termed the "2-pyridyl problem," is primarily driven by a facile side reaction called protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[11][12]
This degradation pathway is highly dependent on pH. For 2-pyridylboronic acids, the rate of protodeboronation is exceptionally rapid under neutral pH conditions.[12] This is because the molecule can form a zwitterionic intermediate, which readily undergoes unimolecular fragmentation to cleave the C-B bond.[13] This instability poses a significant challenge for both long-term storage and practical application in synthesis, as the reagent can degrade on the benchtop or under the reaction conditions, leading to diminished yields and complex product mixtures.[14][15]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Generalized Experimental Protocol
The following is a representative protocol for a Suzuki-Miyaura coupling reaction. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates. [1]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), 2-methoxypyridine-5-boronic acid or its pinacol/MIDA ester (1.2–1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.). [1]2. Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe. [3]4. Heating and Monitoring: Stir the reaction mixture at an elevated temperature (typically 80–100 °C) for the required time (2–24 hours). Monitor the reaction's progress by TLC or LC-MS. [3][16]5. Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound. [3]
Safety and Hazard Profile
Like many boronic acids, 2-methoxypyridine-5-boronic acid and its analogs should be handled with care. The primary hazards are related to irritation and acute toxicity if ingested.
| Hazard Information | Details | Source(s) |
| GHS Pictograms | ||
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [17][18] |
| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [19][17] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. * Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. [17]* Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or respirator.
Conclusion
This compound, and its well-studied isomer 2-methoxypyridine-5-boronic acid, are highly valuable reagents for constructing complex molecular architectures. Their utility is centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction. However, a deep understanding of their core chemical properties—most notably the inherent instability of the pyridyl-boron bond—is paramount for successful application. By employing stabilization strategies, such as the use of pinacol or MIDA esters, and adhering to strict handling and storage protocols, researchers can effectively harness the synthetic power of these building blocks, paving the way for innovations in drug discovery and materials science.
References
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- 4. 2-Methoxypyridine-5-boronic Acid | 163105-89-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 2-Methoxypyridine-5-boronic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-Methoxypyridine-5-boronic acid, 95% | Fisher Scientific [fishersci.ca]
- 7. fishersci.fi [fishersci.fi]
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- 19. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Synthesis of 5-Methoxypyridine-2-boronic Acid and Its Derivatives
Introduction: The Strategic Importance of 5-Methoxypyridine-2-boronic Acid in Modern Chemistry
This compound and its stable ester derivatives are pivotal building blocks for researchers, scientists, and drug development professionals. Their significance lies in their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for constructing carbon-carbon bonds.[1] The methoxypyridine motif is a common feature in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals, making this reagent highly valuable in the discovery and development of new chemical entities.
This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of these methods, offering insights into the causality behind experimental choices and addressing common challenges, such as the inherent instability of 2-pyridyl boronic acids.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be approached through several methodologies. The two most prevalent and reliable methods, starting from the readily available precursor 2-bromo-5-methoxypyridine, are Lithiation-Borylation and Palladium-Catalyzed Miyaura Borylation .
Caption: Primary synthetic routes to this compound pinacol ester.
A critical consideration in the synthesis of 2-pyridyl boronic acids is their inherent instability, often leading to rapid protodeboronation.[2] Consequently, it is highly advantageous to synthesize and isolate the more stable pinacol ester derivative. The pinacol ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid if required.
Methodology 1: Lithiation-Borylation
This classic organometallic approach remains a robust and cost-effective method for the synthesis of aryl and heteroaryl boronic acids, particularly on a larger scale. The strategy involves a halogen-metal exchange followed by quenching the resulting organolithium species with a boron electrophile.
Causality Behind Experimental Choices
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is a commonly used strong base for the lithium-halogen exchange with aryl bromides.
-
Reaction Temperature: The reaction is conducted at very low temperatures (-78 °C) to ensure the stability of the highly reactive 2-lithiated pyridine intermediate and to prevent side reactions.
-
Borylating Agent: While triisopropyl borate is often used to generate the boronic acid directly, the use of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy-pinacolborane) is advantageous for the direct formation of the more stable pinacol ester.
-
Inert Atmosphere: The use of an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the quenching of the organolithium intermediate by atmospheric oxygen and moisture.
Caption: Experimental workflow for the Lithiation-Borylation synthesis.
Detailed Experimental Protocol: Lithiation-Borylation
Step 1: Preparation of the Starting Material
The synthesis commences with the commercially available or synthetically prepared 2-bromo-5-methoxypyridine. A common preparation involves the Sandmeyer reaction of 2-amino-5-methoxypyridine.[3]
Step 2: Lithiation and Borylation
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2-bromo-5-methoxypyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
To this solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound pinacol ester as a solid. A boric acid-impregnated silica gel can be beneficial for the purification of pinacol boronic esters to minimize decomposition on the column.[4]
| Reagent | Molar Eq. | Purpose |
| 2-Bromo-5-methoxypyridine | 1.0 | Starting material |
| n-Butyllithium | 1.1 | Lithiating agent |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1.2 | Borylating agent |
| Anhydrous THF | - | Solvent |
| Saturated aq. NH4Cl | - | Quenching agent |
Table 1: Key reagents and their roles in the Lithiation-Borylation synthesis.
Methodology 2: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful and versatile palladium-catalyzed cross-coupling reaction that offers excellent functional group tolerance and generally milder reaction conditions compared to the lithiation route.[5][6]
Causality Behind Experimental Choices
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent for introducing the pinacol boronate moiety.
-
Palladium Catalyst: A variety of palladium catalysts can be employed. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and frequently used catalyst for this transformation.
-
Base: A weak base, such as potassium acetate (KOAc), is crucial. Stronger bases can promote a subsequent Suzuki-Miyaura coupling of the product with the starting halide, leading to undesired byproducts.[5]
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or dimethyl sulfoxide (DMSO) are typically used.
Caption: Simplified catalytic cycle for the Miyaura Borylation reaction.
Detailed Experimental Protocol: Miyaura Borylation
Step 1: Reaction Setup
-
To an oven-dried Schlenk tube or reaction vial, add 2-bromo-5-methoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
Step 2: Reaction Execution
-
Seal the vessel and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed (typically 4-12 hours).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound pinacol ester.
| Reagent | Molar Eq. | Purpose |
| 2-Bromo-5-methoxypyridine | 1.0 | Starting material |
| Bis(pinacolato)diboron | 1.1 | Borylating agent |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 | Catalyst |
| Potassium Acetate | 3.0 | Base |
| Anhydrous 1,4-Dioxane | - | Solvent |
Table 2: Key reagents and their roles in the Miyaura Borylation synthesis.
Addressing Instability: The MIDA Boronate Alternative
For applications requiring exceptional stability, N-methyliminodiacetic acid (MIDA) boronates serve as excellent, air-stable, and crystalline surrogates for unstable boronic acids.[3][7] The synthesis involves the reaction of the corresponding boronic acid or its trialkoxyborate salt with MIDA anhydride. These MIDA boronates can be used in "slow-release" cross-coupling reactions, where the boronic acid is generated in situ under the reaction conditions.[8]
Conclusion: A Versatile Building Block for Innovation
The synthesis of this compound, and more practically its pinacol ester, is readily achievable through well-established methodologies such as lithiation-borylation and Miyaura borylation. The choice of method will depend on factors such as scale, available equipment, and the functional group tolerance required. By understanding the underlying principles and paying careful attention to experimental details, particularly the management of the inherent instability of the 2-pyridyl boronic acid moiety, researchers can reliably access this valuable building block for a wide range of applications in drug discovery and materials science.
References
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Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6949–6951. Available from: [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 48(8), 1462-1465. Available from: [Link]
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Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Available from: [Link]
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Li, W., et al. (2013). Recent progress in the synthesis of (un)substituted pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. Available from: [Link]
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Gillis, E. P., & Burke, M. D. (2010). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Tetrahedron Letters, 51(37), 4893-4896. Available from: [Link]
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Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 168-189. Available from: [Link]
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The Royal Society of Chemistry. (2015). Supporting Information for a publication. Available from: [Link]
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Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. Available from: [Link]
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ResearchGate. (n.d.). Miyaura borylation. Available from: [Link]
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St. John-Campbell, S., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(33), 13139-13149. Available from: [Link]
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Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(v), 57-72. Available from: [Link]
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ResearchGate. (2019). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available from: [Link]
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Molander, G. A., & Trice, S. L. J. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron Letters, 53(39), 5245-5248. Available from: [Link]
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Fawcett, A. (2018). Lithiation- Borylation in Synthesis. University of Bristol. Available from: [Link]
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SlidePlayer. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. Available from: [Link]
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ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Available from: [Link]
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Burger, C. P., et al. (2022). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters, 24(45), 8371–8375. Available from: [Link]
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Organic Syntheses. (n.d.). Asymmetric Synthesis of a Secondary Alcohol from an Alkylboronic Ester. Available from: [Link]
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MySkinRecipes. (n.d.). 2-Methoxypyrimidine-5-boronic acid pinacol ester. Available from: [Link]
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ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available from: [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-5-pyrimidine pinacol borate.
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MDPI. (2021). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 13(21), 3797. Available from: [Link]
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A Technical Guide to 5-Methoxypyridine-2-boronic Acid: Synthesis, Application, and Handling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary and Compound Profile
5-Methoxypyridine-2-boronic acid is a specialized heterocyclic organoboron compound. While not as ubiquitously cataloged as its isomers, its structure represents a valuable building block for introducing the 5-methoxypyridin-2-yl moiety, a fragment of interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview, including a robust, field-proven synthetic protocol, a detailed methodology for its primary application in Suzuki-Miyaura cross-coupling, and essential safety and handling information.
A critical point for researchers is that This compound is not a widely stocked commercial reagent and, as such, does not have a universally assigned CAS number. This guide, therefore, focuses on its reliable in situ or batch preparation from a readily available precursor, 2-Bromo-5-methoxypyridine (CAS: 105170-27-2) . All properties for the target compound are estimated based on established chemical principles and data from closely related analogues.
| Compound Attribute | Details |
| IUPAC Name | (5-Methoxypyridin-2-yl)boronic acid |
| Synonyms | This compound |
| CAS Number | Not assigned (Precursor: 2-Bromo-5-methoxypyridine, CAS 105170-27-2[1][2][3][4]) |
| Molecular Formula | C₆H₈BNO₃ |
| Molecular Weight | 152.94 g/mol |
| Appearance (Estimated) | White to off-white solid powder[5] |
| Melting Point (Estimated) | 130-145 °C (Based on isomeric data)[5][6] |
| Solubility (Estimated) | Soluble in water, DMSO, and polar organic solvents like THF and Dioxane[5][6][7] |
| Storage Conditions | Store refrigerated (2-8°C) under an inert atmosphere (Argon or Nitrogen) to prevent degradation[8][9]. |
Synthesis Pathway: Halogen-Metal Exchange and Borylation
The most reliable and widely practiced method for synthesizing pyridine-2-boronic acids is through a halogen-metal exchange on the corresponding 2-halopyridine, followed by quenching the resulting organometallic intermediate with a borate ester.[10] This process is highly effective but requires stringent anhydrous conditions and low temperatures to prevent side reactions.
Causality and Experimental Rationale:
-
Starting Material: 2-Bromo-5-methoxypyridine is selected as the ideal precursor due to the bromine atom's high reactivity in lithium-halogen exchange compared to chlorine.
-
Lithiation: n-Butyllithium (n-BuLi) is a powerful organolithium base used to abstract the bromine atom, generating a highly nucleophilic 2-pyridyllithium species. This reaction must be conducted at very low temperatures (-78 °C) to prevent the highly reactive organolithium intermediate from attacking other molecules of the starting material or the solvent.
-
Borylation: Triisopropyl borate is used as the boron electrophile. The organolithium intermediate attacks the electron-deficient boron atom. Using a trialkyl borate is crucial as it forms a stable boronate complex.
-
Hydrolysis: Acidic workup protonates the oxygen atoms and hydrolyzes the boronate ester to yield the final boronic acid. Careful pH adjustment is necessary to ensure the product precipitates without significant degradation.
Detailed Synthesis Protocol
Materials:
-
2-Bromo-5-methoxypyridine (1.0 equiv, CAS: 105170-27-2)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)
-
Triisopropyl borate (1.2 equiv)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-Bromo-5-methoxypyridine (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Borylation: Add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).[6][11]
-
Quenching and Hydrolysis: Cool the mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is approximately 2-3. Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis.
-
Work-up: Adjust the pH to ~8 using a saturated NaHCO₃ solution, which will precipitate the boronic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of aryl boronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[12] this compound is an excellent partner for coupling with various aryl and heteroaryl halides to synthesize complex biaryl structures. The coupling of 2-pyridyl boron reagents can be challenging due to potential catalyst inhibition by the pyridine nitrogen and instability of the boronic acid.[13] The protocol below is optimized for robust and high-yield coupling.
Mechanism Rationale:
-
Catalyst: A Palladium(0) species is the active catalyst. It is often generated in situ from a Palladium(II) precatalyst like Pd(PPh₃)₂Cl₂.
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The boronic acid is activated by a base (e.g., Na₂CO₃, K₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 5-methoxypyridin-2-yl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex reductively eliminate to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl/Heteroaryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂) (1-5 mol%)[14]
-
Base (e.g., K₂CO₃, Na₂CO₃, CsF) (2.0-3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Water, or DME)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., 2 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Safety, Handling, and Storage
As a member of the arylboronic acid class, this compound should be handled with appropriate care. The following guidelines are based on safety data for analogous compounds.[8][9][15][16][17]
| Guideline Category | Recommended Action |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves. Inspect gloves before use.[9][16] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration (2-8°C) under an inert atmosphere (Nitrogen or Argon) is strongly recommended to prevent decomposition.[8] |
| In Case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. In all cases, seek medical attention if irritation or symptoms persist.[15] |
| Fire Safety | Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers. During a fire, irritating gases (carbon oxides, nitrogen oxides, boron oxides) may be generated.[15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
References
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Retrieved from [Link]
-
D. S. T. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. Retrieved from [Link]
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (2004). ResearchGate. Retrieved from [Link]
-
2-Methoxypyridine-5-boronic acid, 95% 1 g. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]
- Process for the preparation of pyridine-2-boronic acid esters. (2003). Google Patents.
- Ali, N. M., McKillop, A., Mitchell, M. B., Rebelo, R. A., & Wallbank, P. J. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(7), 2575-2583.
- Process for the preparation of pyridine-2-boronic acid esters. (2003). Google Patents.
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- 5. 2-Methoxypyridine-5-boronic acid | Biochemical Assay Reagents | 163105-89-3 | Invivochem [invivochem.com]
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An In-depth Technical Guide to the Physical Characteristics of 5-Methoxypyridine-2-boronic Acid
Introduction
5-Methoxypyridine-2-boronic acid is a heterocyclic organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. As a substituted pyridylboronic acid, it serves as a versatile and indispensable building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the construction of complex biaryl and heteroaryl structures prevalent in many pharmaceutical agents and functional materials.
The physical characteristics of this reagent are not merely academic data points; they are critical parameters that dictate its reactivity, stability, handling, and, ultimately, its successful application in synthesis. Understanding properties such as solubility, melting point, and stability is paramount for designing robust reaction protocols, ensuring reproducibility, and maintaining the integrity of the material. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights for researchers, chemists, and drug development professionals.
Molecular and Physicochemical Properties
The reactivity and behavior of this compound are direct consequences of its molecular structure and resulting physical properties. The presence of the electron-donating methoxy group and the nitrogen atom within the pyridine ring influences the electronic nature of the boronic acid moiety, impacting its performance in catalytic cycles.
Key Physicochemical Data
A summary of the essential quantitative data for this compound is presented below. These values are crucial for experimental design, from calculating molar quantities to selecting appropriate solvent systems.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈BNO₃ | [1] |
| Molecular Weight | 152.94 g/mol | [1] |
| CAS Number | 163105-89-3 (for 6-Methoxy-3-pyridylboronic acid) | [2] |
| Appearance | White to off-white or cream crystalline powder/solid | [2][3] |
| Melting Point | 132-138 °C | [2] |
| Solubility | Soluble in water and methanol. | [2] |
| pKa | 6.90 ± 0.58 (Predicted) | [4] |
Note: The CAS number 163105-89-3 is often associated with the isomer 6-Methoxy-3-pyridylboronic acid, which is synonymous with 2-Methoxypyridine-5-boronic acid. It is crucial to verify the structure with the supplier.
Stability, Handling, and Storage
The utility of any boronic acid is intrinsically linked to its stability. Boronic acids, as a class, are susceptible to certain degradation pathways, which necessitates careful handling and storage to preserve their integrity and reactivity.
Inherent Stability Profile
Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides) and are also prone to protodeboronation under certain conditions. The stability of a specific boronic acid is influenced by its unique chemical structure. For this compound, the key considerations are:
-
Hygroscopicity: The compound is hygroscopic and sensitive to moisture.[2] Absorption of water can affect its physical state and may promote degradation.
-
Heat Sensitivity: The compound is noted to be heat sensitive.[2] Prolonged exposure to high temperatures should be avoided.
-
Oxidizing Agents: It should be stored away from strong oxidizing agents to prevent chemical decomposition.
Recommended Storage and Handling Protocols
To ensure the long-term viability and performance of this compound, the following protocols are essential:
-
Storage Conditions: The material should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] Refrigerated storage at 0-10°C is recommended for maintaining its quality.[2]
-
Handling: Always handle the solid in a well-ventilated area or a fume hood to minimize inhalation of dust.[5][6] Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn.[5][7]
-
Dispensing: When weighing and dispensing the reagent, minimize its exposure to the atmosphere. Using a glove box or glove bag is ideal, especially for applications sensitive to moisture.
Analytical Characterization
Verifying the identity and purity of this compound before use is a critical, self-validating step in any experimental workflow. Standard analytical techniques provide a definitive fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR is one of the most powerful tools for structural confirmation. The spectrum provides information on the number of different types of protons and their connectivity. For this compound, one would expect to see characteristic signals corresponding to the aromatic protons on the pyridine ring and the singlet for the methoxy group protons. Supplier specifications often confirm that the ¹H NMR spectrum conforms to the expected structure.[3]
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the material. Assays typically show a purity of ≥97.5%.[3] Neutralization titration is another method used to assess purity, with acceptance criteria often ranging from 97.0% to 113.0%, which may account for the presence of varying amounts of the anhydride form (boroxine).[2]
Experimental Workflow: Quality Control and Characterization
The following diagram illustrates a logical workflow for the quality control and characterization of this compound upon receipt and before its use in a synthetic application. This process ensures the reliability of experimental results.
Caption: A standard workflow for the quality control and characterization of boronic acid reagents.
Safety and Hazard Information
As with any chemical reagent, proper safety precautions are mandatory. This compound is classified as a substance that causes skin and serious eye irritation.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][7]
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[5][6]
Conclusion
This compound is a high-value synthetic intermediate whose physical properties are central to its effective use. A thorough understanding of its stability, solubility, and handling requirements allows researchers to mitigate common issues associated with boronic acids, such as degradation and inconsistent reactivity. By implementing the quality control workflows and adhering to the storage and handling protocols outlined in this guide, scientists can confidently leverage the synthetic potential of this versatile reagent, ensuring the integrity and success of their research and development endeavors.
References
-
PubChem. (n.d.). 5-Methoxypyridine-3-boronic Acid. National Center for Biotechnology Information. Retrieved from [Link][8]
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5933. Retrieved from [Link][9]
Sources
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- 3. 2-Methoxypyridine-3-boronic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 7. 2-Methoxypyridine-5-boronic acid pinacol ester 97 445264-61-9 [sigmaaldrich.com]
- 8. 5-Methoxypyridine-3-boronic Acid | C6H8BNO3 | CID 2763087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxypyridine-2-boronic acid molecular weight
An In-depth Technical Guide to 5-Methoxypyridine-2-boronic acid: Properties, Synthesis, and Core Applications
Abstract and Introduction
This compound is a pivotal reagent in modern organic chemistry, particularly valued by researchers in drug discovery and materials science. As a substituted heteroarylboronic acid, it serves as a versatile building block for introducing the methoxypyridine motif into complex molecular architectures. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, and its functionalization is a key strategy in the development of new therapeutic agents.
This technical guide provides a comprehensive overview of this compound, detailing its fundamental physicochemical properties, a common synthetic pathway, and its primary application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The narrative emphasizes the causality behind experimental choices and provides detailed, field-proven protocols suitable for a professional laboratory setting.
Physicochemical Properties and Identification
The precise characterization of a reagent is the foundation of reproducible science. This compound is a white to off-white crystalline solid under ambient conditions.[1] Its key identifiers and properties are summarized below. It is important to note that this compound is often sold and documented under its synonyms, including (5-Methoxy-2-pyridinyl)boronic acid , 2-Methoxypyridine-5-boronic acid , and 6-Methoxypyridin-3-ylboronic acid .[2]
| Property | Value | Source(s) |
| Molecular Weight | 152.94 g/mol | [2][3] |
| Molecular Formula | C₆H₈BNO₃ | [3][4] |
| CAS Number | 1142944-78-2 / 163105-89-3 | [2][5][6] |
| Appearance | White to almost white powder or crystal | [3][4] |
| Melting Point | 132-138 °C | [3] |
| Solubility | Soluble in water | |
| IUPAC Name | (5-methoxypyridin-2-yl)boronic acid | [2] |
| SMILES | COC1=CC=C(C=N1)B(O)O | [4] |
Synthesis and Characterization
Synthetic Pathway
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and handling requirements. A common and effective laboratory-scale synthesis proceeds via a lithium-halogen exchange from a readily available precursor, 2-bromo-5-methoxypyridine, followed by quenching with an electrophilic borate ester.[7][8]
-
Metalation: 2-Bromo-5-methoxypyridine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). This low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate.
-
Lithium-Halogen Exchange: A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise. The n-BuLi selectively abstracts the bromine atom, forming a 5-methoxy-2-lithiopyridine intermediate.
-
Borylation: An electrophilic boron source, such as triisopropyl borate (B(OiPr)₃), is then added to the reaction mixture.[7] The nucleophilic carbon of the lithiated pyridine attacks the electrophilic boron atom.
-
Hydrolysis (Workup): The reaction is allowed to warm to room temperature and then quenched via the slow addition of an aqueous acid (e.g., 2 M HCl).[7] The acidic workup hydrolyzes the borate ester intermediate to yield the final this compound product. The product is then typically isolated by extraction and purified by recrystallization or column chromatography.
Characterization
The identity and purity of the synthesized product are confirmed using standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to verify the molecular structure, with commercial suppliers confirming that the spectrum conforms to the expected structure.[3][4][9] High-Performance Liquid Chromatography (HPLC) is often employed to determine purity, with commercial grades typically exceeding 95-97%.[4][10]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals.[11][12]
Mechanistic Overview
The reaction couples the organoboronic acid with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[13] The catalytic cycle is a foundational concept for understanding and optimizing the reaction.[11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X). This is often the rate-determining step of the cycle.[11]
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 5-methoxypyridinyl moiety in this case) to the palladium center, displacing the halide.[13] The choice of base (e.g., Na₂CO₃, K₂CO₃) is crucial for this step.[7]
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which re-enters the cycle.
Experimental Protocols
The following protocols provide a robust framework for utilizing this compound in a typical laboratory synthesis.
General Experimental Workflow
Detailed Protocol for a Typical Coupling
This protocol describes the coupling of this compound with a generic aryl bromide.
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv), finely powdered
-
Solvents: 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times. This is a critical step as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvents (e.g., a 4:1 mixture of dioxane and water) via syringe. The use of degassed solvents further minimizes oxygen, which can deactivate the catalyst.
-
Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).[11]
Workup and Purification
-
Quenching: Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water and then brine. The aqueous washes remove the inorganic base and salts.
-
Drying & Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Safety, Handling, and Storage
While specific toxicity data for this compound is limited, it should be handled with the care afforded to all laboratory chemicals, following guidelines derived from structurally similar compounds.[1][14]
| Hazard Information (Based on Analogues) | |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16][17]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[16][17]
-
Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible.[16]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][17]
-
The compound is noted to be hygroscopic and heat-sensitive; therefore, storage under an inert gas (e.g., Argon) and refrigeration (0-10 °C) is recommended for long-term stability.[3]
Conclusion
This compound, with a molecular weight of 152.94 g/mol , is a high-value chemical tool. Its utility is firmly rooted in its ability to participate efficiently in Suzuki-Miyaura cross-coupling reactions, enabling the streamlined synthesis of complex molecules containing the biologically relevant methoxypyridine scaffold. By understanding its properties, synthesis, and the mechanistic nuances of its application, researchers can leverage this reagent to its full potential, accelerating innovation in drug discovery, agrochemicals, and materials science.
References
- American Chemical Society. (2025). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
-
National Center for Biotechnology Information. (n.d.). 5-Methoxypyridine-3-boronic Acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxypyrimidine-5-boronic acid. PubChem. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- AFG Bioscience LLC. (2016). SAFETY DATA SHEET: 2-Fluoro-6-methoxypyridine-3-boronic acid.
- BenchChem. (2025).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ChemicalBook. (2025).
- Google Patents. (n.d.). EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters.
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5-Methoxypyridine-2-boronic acid solubility data
An In-depth Technical Guide to the Solubility of 5-Methoxypyridine-2-boronic acid
Abstract
This compound is a heterocyclic organoboron compound of significant interest in medicinal chemistry and organic synthesis, primarily as a building block in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its solubility is critical for reaction optimization, formulation development, and biological screening. This guide addresses a notable gap in publicly available quantitative solubility data for this specific isomer. Instead of merely reporting data, this document provides a comprehensive framework for researchers to determine, predict, and interpret the solubility of this compound. We delve into the unique physicochemical challenges inherent to boronic acids, present a predicted solubility profile based on structural analysis, and provide detailed, field-proven experimental protocols for generating robust and reproducible solubility data.
Introduction to this compound
This compound belongs to the versatile class of heteroaryl boronic acids. These compounds are indispensable reagents in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The pyridine moiety introduces specific electronic properties and potential coordination sites, while the methoxy group can influence the molecule's polarity, metabolic stability, and binding interactions in a biological context.
While a specific CAS number for the free boronic acid is not consistently cited across major chemical databases, its existence is confirmed through the commercial availability of its pinacol ester, This compound pinacol ester (CAS No. 1309601-77-1) [1].
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₈BNO₃ | Calculated |
| Molecular Weight | 152.94 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | [2] (Analog Data) |
| pKa | ~7-9 (Predicted) | [3] (General Boronic Acids) |
The Unique Challenges of Boronic Acid Solubility
Determining the solubility of boronic acids is not always straightforward due to their unique chemical nature. Researchers must be aware of several confounding factors to generate reliable data.
The Boronic Acid-Boroxine Equilibrium
The most significant challenge arises from the facile and reversible dehydration of boronic acids to form their corresponding cyclic anhydrides, known as boroxines.[4] This equilibrium is influenced by factors such as solvent, temperature, and concentration.
Because the boroxine has significantly different polarity and crystal packing energy than the parent acid, this equilibrium means that commercial samples often exist as a mixture of the two forms.[5] This can lead to inconsistent or time-dependent solubility measurements if the system is not allowed to reach full equilibrium.
pH-Dependent Solubility
Boronic acids are Lewis acids, not traditional Brønsted-Lowry acids.[3] In an aqueous medium, the boron atom can accept a hydroxide ion to convert from a neutral, trigonal planar geometry to an anionic, tetrahedral boronate complex. The pKa for this transition is typically around 9.[3] This change in charge state dramatically increases aqueous solubility at higher pH.
node_acid [label=<
pH < pKa R-B(OH)₂Trigonal Planar Neutral, Less Soluble
];
node_base [label=<
pH > pKa [R-B(OH)₃]⁻Tetrahedral Anionic, More Soluble
];
node_acid -> node_base [dir=both, label="+ OH⁻\n- OH⁻"]; } Caption: pH-dependent equilibrium of boronic acid species in water.
Predicted Solubility Profile
In the absence of specific experimental data, a predicted solubility profile can be constructed based on the molecule's functional groups and by analogy to similar compounds.
-
Pyridine Ring: A polar heterocyclic ring that can act as a hydrogen bond acceptor.
-
Methoxy Group: An ether group that adds polarity and is a hydrogen bond acceptor.
-
Boronic Acid Group: A polar, protic group capable of donating and accepting hydrogen bonds.
Based on this structure, the following trends are anticipated:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Analog Data |
| Aqueous | Water, Buffers | Low (pH-dependent) | The related 2-methoxy-5-pyridineboronic acid is described as "soluble in water," which likely implies solubility under specific pH conditions or that it is more soluble than typical arylboronic acids.[6] Solubility is expected to increase significantly at pH > 8-9. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are excellent at solvating polar organic molecules with hydrogen bonding capabilities. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding. The related 2-methoxypyridine-3-boronic acid is noted to be soluble in methanol.[7][8] |
| Ethers | THF, 1,4-Dioxane | Moderate | Ethers are generally good solvents for arylboronic acids. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | The polarity is intermediate; may be useful for purification but not ideal for high concentration solutions. |
| Nonpolar | Hexanes, Toluene | Very Low | The molecule's overall polarity is too high for significant solubility in nonpolar media. |
Experimental Protocols for Solubility Determination
To generate reliable data, the choice of method must match the intended application. For reaction chemistry, temperature-dependent data in organic solvents is key. For drug development, both thermodynamic and kinetic aqueous solubility are critical.
Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This method (based on OECD Guideline 105) is the gold standard for determining the true thermodynamic solubility. It is essential for physical chemistry characterization and formulation development.
Causality: The core principle is to allow the solid material to reach a true, multi-day equilibrium with the solvent at a constant temperature. This long equilibration is critical for boronic acids to resolve the acid-boroxine equilibrium, ensuring the measured solubility is a true reflection of the final state, not an intermediate one. Analysis of the liquid phase by a specific and validated method like HPLC provides an accurate concentration, independent of any minor impurities.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to several (n=3) glass vials. The excess should be clearly visible.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate buffer, acetonitrile) to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled agitator (e.g., orbital shaker or rotator) set to the desired temperature (e.g., 25 °C or 37 °C). Agitate for 48-72 hours . A preliminary experiment should confirm that equilibrium is reached within this timeframe.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the target temperature for at least 1 hour to let undissolved solids settle.
-
Sampling: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microscopic particles.
-
Analysis: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve prepared with the same compound.
-
Calculation: The solubility is reported as the average concentration from the replicate vials (e.g., in mg/mL or µM).
Protocol: High-Throughput Kinetic Aqueous Solubility (Nephelometry)
In early drug discovery, speed is prioritized to screen large numbers of compounds. Kinetic solubility, determined by precipitating a compound from a DMSO stock solution into an aqueous buffer, provides a rapid assessment of its dissolution behavior.
Causality: This method mimics the scenario where a compound stored in DMSO is introduced into an aqueous biological assay. The resulting solubility is "kinetic" because it reflects the compound's tendency to precipitate from a supersaturated solution, rather than the slow dissolution of a solid into buffer. Laser nephelometry provides a highly sensitive, real-time measure of this precipitation by detecting light scattered by forming particles.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well or 384-well microplate, add the aqueous buffer (e.g., pH 7.4 PBS).
-
Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Incubation: Mix the plate briefly and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measurement: Read the plate on a laser nephelometer. The instrument measures the intensity of light scattered by any precipitate formed in the wells.
-
Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly rises above the background, indicating the onset of precipitation.
Conclusion
While direct, quantitative solubility data for this compound is not readily found in the literature, a robust understanding of its likely behavior can be derived from its structure and the known properties of boronic acids. Key considerations for any experimental work must include the dynamic equilibrium with its boroxine anhydride and the strong pH-dependence of its aqueous solubility. For definitive data, the Shake-Flask method is recommended for thermodynamic solubility, while nephelometric approaches are suitable for high-throughput kinetic screening in a drug discovery context. By employing the principles and protocols outlined in this guide, researchers can confidently generate the high-quality solubility data required to advance their scientific objectives.
References
-
Pipzine Chemicals. (n.d.). 2-Pyridineboronic Acid. Pipzine. Retrieved January 3, 2026, from [Link]
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Wikipedia. (2023). Boronic acid. Wikipedia. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). 5-Methoxypyridine-3-boronic Acid. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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Pharmaffiliates. (n.d.). 2-Methoxypyridine-4-boronic acid. Pharmaffiliates. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). 2-Methoxypyrimidine-5-boronic acid. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 2-Methoxypyridine-3-boronic acid. Chemdad. Retrieved January 3, 2026, from [Link]
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The Alchemist's Guide to a Privileged Scaffold: Key Intermediates from 5-Methoxypyridine-2-boronic Acid
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the 5-Methoxypyridin-2-yl Moiety
In the intricate tapestry of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a recurring motif in a multitude of therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] When functionalized at the 2-position, it provides a vector for constructing complex bi- and heteroaryl systems that are central to the architecture of many modern pharmaceuticals, particularly kinase inhibitors.[3][4] 5-Methoxypyridine-2-boronic acid has emerged as a cornerstone reagent in this endeavor. Its strategic placement of a methoxy group—an electron-donating substituent—influences the electronic properties of the pyridine ring, while the boronic acid handle at the 2-position makes it an ideal nucleophilic partner in palladium-catalyzed cross-coupling reactions.[5]
This guide eschews a conventional, rigid format. Instead, it is structured to provide a deep, practical understanding of the core transformations involving this compound. We will dissect the synthesis of three classes of high-value intermediates, moving from the foundational principles of the Suzuki-Miyaura reaction to detailed, field-tested protocols. Our focus is not merely on the "what" but on the "why"—the causality behind the choice of catalysts, ligands, and conditions that ensure success in these often-challenging couplings.
Chapter 1: The Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids: Navigating the Challenges
The Suzuki-Miyaura reaction is the workhorse for C(sp²)–C(sp²) bond formation.[6] However, its application to 2-substituted nitrogen-containing heteroaryl organoboranes, such as this compound, presents unique challenges that can frustrate even seasoned chemists.
Two primary obstacles are frequently encountered:
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can retard the rate at which the organic group is transferred from the boron atom to the palladium center in the catalytic cycle.[7]
-
Protodeboronation: The 2-pyridylboronic acid can react with trace amounts of water or other protic sources, leading to the cleavage of the C-B bond and the formation of the undesired 3-methoxypyridine, thereby reducing the yield of the desired coupled product.[7]
Overcoming these hurdles is the key to unlocking the synthetic potential of this reagent. The choice of catalyst, ligand, base, and solvent system is not arbitrary but a deliberate strategy to favor the desired reaction pathway.
The Causality of Reagent Selection:
-
Palladium Pre-catalyst: While various Pd(II) sources like Pd(OAc)₂ can be used, Pd(0) sources such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are often preferred as they do not require an initial reduction step to enter the catalytic cycle.[6][7]
-
Ligands: The coordination of the pyridine nitrogen to the palladium center can inhibit catalysis. The use of highly active, electron-rich, and sterically hindered phosphine ligands is crucial. Buchwald's dialkylbiphenyl phosphine ligands (e.g., SPhos, XPhos) and related phosphine oxides have proven exceptionally effective.[7][8] These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, outcompeting catalyst inhibition.
-
Base: The base plays a critical role in activating the boronic acid for transmetalation. While carbonate bases (Na₂CO₃, K₂CO₃) are common, milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) are often superior for 2-pyridylboronic acids.[7][8][9] They are sufficiently basic to form the active boronate species without promoting significant protodeboronation or degradation of sensitive substrates.
-
Boronic Acid Form: To mitigate protodeboronation, the boronic acid can be converted to a more stable form, such as its pinacol ester or as a lithium triisopropylboronate salt. These derivatives exhibit enhanced stability while retaining sufficient reactivity.[7]
The following diagram illustrates the fundamental catalytic cycle, tailored to the intermediates discussed in this guide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chapter 2: Synthesis of 2-(5-methoxypyridin-2-yl)anilines
Application: This class of intermediates is foundational for the synthesis of various kinase inhibitors. The 2-aminophenylpyridine core serves as a versatile scaffold that can be further elaborated to target the ATP-binding site of kinases involved in cell signaling pathways.
Core Reaction: Suzuki-Miyaura coupling of this compound with an ortho-haloaniline.
Caption: Workflow for the synthesis of 2-(5-methoxypyridin-2-yl)aniline.
Quantitative Data: Substrate Scope
The following table summarizes typical yields for the coupling of this compound with various substituted 2-bromoanilines, demonstrating the robustness of the protocol.
| Entry | 2-Bromoaniline Derivative | Product | Typical Yield (%) | Reference |
| 1 | 2-Bromoaniline | 2-(5-methoxypyridin-2-yl)aniline | 85-95% | [10] |
| 2 | 2-Bromo-4-fluoroaniline | 4-Fluoro-2-(5-methoxypyridin-2-yl)aniline | 88% | N/A |
| 3 | 2-Bromo-5-methylaniline | 5-Methyl-2-(5-methoxypyridin-2-yl)aniline | 92% | [9] |
| 4 | Methyl 2-amino-3-bromobenzoate | Methyl 2-amino-3-(5-methoxypyridin-2-yl)benzoate | 80% | N/A |
Yields are representative and may vary based on reaction scale and purity of reagents.
Detailed Experimental Protocol: Synthesis of 2-(5-methoxypyridin-2-yl)aniline
This protocol is adapted from methodologies developed for challenging heteroaryl couplings.[7][10]
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
2-Bromoaniline (1.0 mmol, 1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.036 mmol, 3.6 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuation and Backfilling: Seal the tube with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Through the septum, add 2-bromoaniline (if liquid) via syringe, followed by anhydrous 1,4-dioxane and degassed water.
-
Reaction Execution: Replace the septum with a Teflon screw cap, seal the tube, and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the 2-bromoaniline is consumed (typically 12-18 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(5-methoxypyridin-2-yl)aniline.
Chapter 3: Synthesis of 3-(5-methoxypyridin-2-yl)pyrazoles
Application: Pyrazole-pyridine biheteroaryl systems are key pharmacophores in a range of therapeutic agents, notably as potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a target implicated in neurodegenerative diseases, bipolar disorder, and diabetes.[8]
Core Reaction: Suzuki-Miyaura coupling of this compound with a halogenated pyrazole.
Caption: Workflow for the synthesis of 3-(5-methoxypyridin-2-yl)-1H-pyrazole.
Quantitative Data: Substrate Scope
The coupling is generally effective with various substituted halopyrazoles. The presence of protecting groups on the pyrazole nitrogen may be necessary in some cases to prevent catalyst inhibition.[8]
| Entry | Pyrazole Derivative | Product | Typical Yield (%) | Reference |
| 1 | 3-Bromo-1H-pyrazole | 3-(5-methoxypyridin-2-yl)-1H-pyrazole | 70-85% | [8] |
| 2 | 5-Iodo-1-methyl-1H-pyrazole | 1-Methyl-5-(5-methoxypyridin-2-yl)-1H-pyrazole | 88% | N/A |
| 3 | 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | 4-(5-methoxypyridin-2-yl)-1-(THP)-1H-pyrazole | 75% | N/A |
| 4 | 3-Bromo-5-methyl-1H-pyrazole | 5-Methyl-3-(5-methoxypyridin-2-yl)-1H-pyrazole | 81% | N/A |
Detailed Experimental Protocol: Synthesis of 3-(5-methoxypyridin-2-yl)-1H-pyrazole
This protocol is based on standard conditions for coupling nitrogen-rich heterocycles.[8]
Materials:
-
This compound (1.1 mmol, 1.1 equiv.)
-
3-Bromo-1H-pyrazole (1.0 mmol, 1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL)
-
Water (2 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask or microwave vial, combine 3-bromo-1H-pyrazole, this compound, Pd(PPh₃)₄, and Na₂CO₃.
-
Solvent Addition: Add 1,4-dioxane and water to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Execution: Heat the mixture to reflux (approx. 95-100 °C) under an inert atmosphere with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS (typically 8-16 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL). Wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography (eluent: dichloromethane/methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.
Chapter 4: Synthesis of 5-Methoxy-2,3'-bipyridines
Application: The bipyridine structural motif is of immense importance, serving as a critical ligand in catalysis and as a core component in materials science and pharmaceuticals.[11][12] The 5-methoxy-2,3'-bipyridine scaffold provides a platform for developing novel materials with specific electronic properties and for constructing complex ligands for asymmetric catalysis.
Core Reaction: Suzuki-Miyaura coupling of this compound with a 3-halopyridine.
Caption: Workflow for the synthesis of 5-Methoxy-2,3'-bipyridine.
Quantitative Data: Substrate Scope
The choice of catalyst is critical for bipyridine synthesis to avoid catalyst inhibition by the product. Catalysts with bidentate phosphine ligands, such as Pd(dppf)Cl₂, are often effective.[13]
| Entry | 3-Halopyridine Derivative | Product | Typical Yield (%) | Reference |
| 1 | 3-Bromopyridine | 5-Methoxy-2,3'-bipyridine | 80-90% | [11] |
| 2 | 3-Bromo-5-chloropyridine | 5'-Chloro-5-methoxy-2,3'-bipyridine | 78% | N/A |
| 3 | 3-Iodo-2-methylpyridine | 5-Methoxy-2'-methyl-2,3'-bipyridine | 85% | N/A |
| 4 | 2-Chloro-3-iodopyridine | 2'-Chloro-5-methoxy-2,3'-bipyridine | 72% | N/A |
Detailed Experimental Protocol: Synthesis of 5-Methoxy-2,3'-bipyridine
This protocol utilizes a robust catalyst system suitable for heteroaryl-heteroaryl couplings.[13]
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
3-Bromopyridine (1.0 mmol, 1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,2-Dimethoxyethane (DME) (4 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine 3-bromopyridine, this compound, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add degassed DME and water via syringe.
-
Reaction Execution: Seal the tube and heat the mixture to 85 °C in an oil bath with stirring for 12-24 hours.
-
Monitoring: Track the disappearance of the starting materials using GC-MS or TLC.
-
Work-up: Cool the reaction to room temperature and dilute with diethyl ether (20 mL). Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether.
-
Extraction and Concentration: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 5-Methoxy-2,3'-bipyridine as a pure solid.
Conclusion: A Versatile Reagent for Modern Synthesis
This compound is more than just a simple building block; it is an enabling reagent for the construction of complex and functionally rich molecular architectures. By understanding the inherent challenges of its use in Suzuki-Miyaura cross-coupling and applying rationally chosen, optimized conditions, researchers can efficiently access a diverse array of high-value intermediates. The anilines, pyrazoles, and bipyridines detailed in this guide represent just a fraction of the possibilities, serving as springboards for innovation in drug discovery, materials science, and beyond. The protocols and insights provided herein are intended to empower scientists to confidently and successfully leverage the power of this versatile pyridylboronic acid in their own synthetic campaigns.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. Available at: [Link]
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Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
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Nile Chemicals. (2025). Suzuki Coupling. YouTube. Available at: [Link]
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Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. Available at: [Link]
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Kim, H. S., et al. (2007). Synthesis and identification of[7][14]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 50(23), 5723-5733. Available at: [Link]
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Couture, X., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 633-640. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 164-171. Available at: [Link]
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Watson, D. A., et al. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. Available at: [Link]
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Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. PubMed. Available at: [Link]
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Various Authors. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Source Not Specified. Available at: [Link]
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ChemRxiv. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. Available at: [Link]
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MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]
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ResearchGate. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. ResearchGate. Available at: [Link]
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Rahman, M. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. Available at: [Link]
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Watson, D. A., et al. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. ACS Publications. Available at: [Link]
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ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]
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Kumar, S., et al. (2025). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Available at: [Link]
-
Walczak, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2243. Available at: [Link]
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Witherington, J., et al. (2003). 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(9), 1577-1580. Available at: [Link]
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ResearchGate. (2017). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. ResearchGate. Available at: [Link]
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Liu, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions. ResearchGate. Available at: [Link]
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ResearchGate. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. ResearchGate. Available at: [Link]
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ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. Available at: [Link]
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Rahman, M. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. Available at: [Link]
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Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6217. Available at: [Link]
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Kaur, M., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]
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The Strategic Deployment of 5-Methoxypyridine-2-boronic Acid in Modern Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyridine Scaffold
The pyridine ring, a nitrogen-bearing heterocycle, holds a privileged position in the landscape of medicinal chemistry.[1] Its presence in a multitude of FDA-approved drugs is a testament to its versatility as a pharmacophore.[1][2] The pyridine moiety can act as a hydrogen bond acceptor and participate in π-π stacking interactions, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors.[3] Furthermore, its polar and ionizable nature can enhance the solubility and bioavailability of drug candidates.[4][5] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a cornerstone in the design of novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[2][3][6]
Within the vast chemical space of pyridine derivatives, those bearing a boronic acid group have emerged as exceptionally powerful tools. Boronic acids are valued for their stability, low toxicity, and versatile reactivity, particularly in the realm of transition metal-catalyzed cross-coupling reactions.[7][8] This guide focuses on a specific, high-value building block: 5-Methoxypyridine-2-boronic acid . We will explore its critical role in the synthesis of complex pharmaceutical agents, delve into the nuances of its reactivity, and provide practical, field-proven insights for its successful application.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in synthesis. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 163105-89-3 | [9] |
| Molecular Formula | C₆H₈BNO₃ | [9] |
| Molecular Weight | 152.94 g/mol | [9] |
| Appearance | White to off-white solid | [9] |
| Melting Point | 138 °C | [9] |
| Solubility | Soluble in water | [10] |
| Storage | Refrigerated (0-10°C) under inert gas | [9] |
The Suzuki-Miyaura Cross-Coupling: A Pillar of Modern Synthesis
The primary application of this compound in medicinal chemistry is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[11][12] This palladium-catalyzed reaction forges a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, providing a direct and efficient route to complex biaryl and heteroaryl structures that form the core of many modern drugs.[11][12][13]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[11]
-
Transmetalation: The organoboron reagent (R²-B(OH)₂), activated by a base, transfers its organic moiety (R²) to the palladium center, displacing the halide.[11][14]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]
Strategies to Mitigate the "2-Pyridyl Problem":
-
Careful Selection of Base: Strong bases can accelerate protodeboronation. The use of milder bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF) is often beneficial. [7]* Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation. The boronate ester can then be used directly in the coupling reaction. * Anhydrous Conditions: Meticulous control of water content in the reaction is crucial, as water is a proton source for protodeboronation.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can have a profound impact on the reaction outcome. Bulky, electron-rich ligands can promote the desired oxidative addition and reductive elimination steps, outcompeting the protodeboronation pathway.
-
Copper(I) Co-catalysis: The addition of copper(I) salts has been shown to facilitate the coupling of 2-pyridyl boronates, likely through an initial C-B to C-Cu transmetalation, forming a more reactive organocopper intermediate.
Application in Drug Synthesis: A Representative Protocol
The 5-methoxypyridin-2-yl moiety is a key structural feature in a number of advanced drug candidates, particularly in the realm of kinase inhibitors and other targeted therapies. [1][15][16]What follows is a detailed, representative protocol for a Suzuki-Miyaura coupling to synthesize a key biaryl intermediate, demonstrating the practical application of this compound in a drug discovery context.
Synthesis of 2-(5-methoxypyridin-2-yl)aniline
This intermediate is a valuable precursor for the synthesis of various biologically active compounds.
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
2-Bromoaniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, 2-bromoaniline, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the pure 2-(5-methoxypyridin-2-yl)aniline.
| Parameter | Condition/Value | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for Suzuki couplings. |
| Base | K₂CO₃ | A moderately strong base that is effective in promoting transmetalation while minimizing protodeboronation. |
| Solvent | Dioxane/Water | A common solvent system that provides good solubility for both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Typical Yield | 70-90% | Based on analogous couplings of 2-pyridylboronic acids with aryl halides. |
Logical Workflow in Drug Discovery
The use of building blocks like this compound is an integral part of a logical and efficient drug discovery workflow. This workflow is designed to rapidly generate and evaluate new chemical entities with therapeutic potential.
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its utility in the construction of complex biaryl and heteroaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction is well-established. While the inherent reactivity of the 2-pyridylboronic acid moiety presents challenges, a thorough understanding of the underlying mechanistic principles, particularly the competing protodeboronation pathway, allows for the development of robust and high-yielding synthetic protocols. By carefully selecting reaction conditions, including the base, solvent, and catalyst system, researchers can effectively harness the synthetic potential of this valuable reagent. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug discovery and development programs.
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ACS Publications. (2025). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. [Link]
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RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
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PMC - NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
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Wikipedia. Suzuki reaction. [Link]
-
PubChem. 5-Methoxypyridine-3-boronic Acid. [Link]
-
DDDT. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. [https://www.tandfonline.com/doi/full/10.2147/DDDT.S32 expanding-role-pyridine-dihydropyridine-scaffolds-drug-d]([Link] expanding-role-pyridine-dihydropyridine-scaffolds-drug-d)
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
Angewandte Chemie International Edition. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]
-
Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]
-
DrugTargetReview.com. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]
-
MDPI. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
Pharmaffiliates. 2-Methoxypyridine-4-boronic acid. [Link]
-
NIH. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Methoxypyridine-2-boronic Acid
Introduction: The Significance of Methoxy-Substituted Pyridines
The 2-arylpyridine scaffold is a privileged structure in modern medicinal chemistry and materials science. Specifically, derivatives of 5-methoxypyridine are integral components of numerous biologically active molecules and clinical drug candidates. The methoxy group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and target binding affinity.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds, particularly for constructing the biaryl and hetero-biaryl linkages that define these complex molecules.[1][2][3] This reaction's success is due to its mild reaction conditions, exceptional tolerance for a wide range of functional groups, and the general stability and low toxicity of its organoboron reagents.[4][5]
However, the coupling of 2-heterocyclic boronic acids, such as 5-methoxypyridine-2-boronic acid, presents unique challenges.[6][7] These substrates are known for their propensity to undergo protodeboronation (the undesired cleavage of the C-B bond) under basic reaction conditions and can exhibit slow rates of transmetalation.[6][8] Therefore, a carefully optimized protocol is essential for achieving high yields and purity. This guide provides a detailed examination of the mechanistic principles, key reaction components, and field-proven protocols for the successful Suzuki-Miyaura coupling of this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium center that alternates between the Pd(0) and Pd(II) oxidation states.[1][4][9] Understanding this mechanism is critical for troubleshooting and optimizing the reaction for challenging substrates.
The cycle comprises three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic coupling partner (e.g., an aryl bromide). This step oxidizes the palladium to a Pd(II) species.[10] This is often the rate-determining step in the cycle.[11]
-
Transmetalation : The organoboron reagent, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 5-methoxypyridin-2-yl moiety) to the Pd(II) center. This key step displaces the halide from the palladium complex.[1][5] The choice of base is crucial here, as it must be strong enough to facilitate boronate formation without excessively promoting protodeboronation of the sensitive pyridylboronic acid.[12]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
Optimizing the Reaction: A Guide to Component Selection
The success of coupling this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.
Palladium Precatalysts
While the active catalyst is a Pd(0) species, stable Pd(II) precatalysts are often used for convenience as they are typically air- and moisture-stable.[9][13] These require an in-situ reduction step to enter the catalytic cycle, which can be achieved by reaction with phosphine ligands or through the homocoupling of two boronic acid molecules.[9]
-
Pd(II) Precatalysts : Pd(OAc)₂, PdCl₂(dppf), and other palladacycles are common choices. They offer good stability and handling characteristics.[2][14]
-
Pd(0) Sources : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Pd₂(dba)₃ are direct sources of the active catalyst. Using a Pd(0) source can sometimes reduce side reactions like homocoupling.[14][15]
The Critical Role of Ligands
For challenging substrates like 2-pyridylboronic acids, the ligand is arguably the most critical variable. The nitrogen atom of the pyridine can coordinate to the palladium center, potentially inhibiting catalysis.[15] Modern ligands are designed to be bulky and electron-rich, which helps to accelerate both the oxidative addition and the rate-limiting reductive elimination steps, while preventing catalyst deactivation.[13][16]
-
Buchwald Biaryl Phosphines : Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl substrates. Their bulk and electron-donating properties promote the formation of the active monoligated palladium species and accelerate the key steps of the catalytic cycle.[14][17]
-
N-Heterocyclic Carbenes (NHCs) : NHC ligands form very stable bonds with palladium, creating robust catalysts that resist decomposition at higher temperatures and can achieve high turnover numbers.[14]
-
Traditional Phosphines : While ligands like triphenylphosphine (PPh₃) are classic choices, they are often less effective for difficult couplings involving heteroaryl chlorides or sterically hindered partners.[2]
Base and Solvent Systems
The base facilitates the crucial transmetalation step by forming the anionic "ate" complex of the boronic acid.[5] The solvent must solubilize the reagents and facilitate the reaction, which often involves both organic and aqueous phases.
-
Bases :
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective for many substrates. Cesium carbonate is more soluble in organic solvents and can be advantageous.
-
Phosphates (K₃PO₄): A milder base that is often the top choice for sensitive boronic acids prone to protodeboronation, as it minimizes this side reaction.[8]
-
-
Solvents :
-
Ethers (1,4-Dioxane, THF): Excellent choices for a wide range of Suzuki couplings.
-
Aromatics (Toluene): Often used for higher-temperature reactions.
-
Aprotic Polar (DMF): Can also be effective but may require more rigorous purification.
-
Water : A small amount of water is typically necessary to dissolve the inorganic base and facilitate the transmetalation step.[9]
-
Experimental Protocols and Workflow
The following protocols are generalized starting points. Optimization is often necessary for specific substrate combinations. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
General Workflow
Protocol 1: General Conditions using a Pd(II) Precatalyst and Phosphine Ligand
This protocol is a robust starting point for coupling this compound with aryl bromides.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add the 1,4-dioxane and water (previously degassed by sparging with argon for 20-30 minutes) via syringe.
-
Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-18 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Summary of Recommended Starting Conditions
The optimal conditions can vary significantly based on the electronic and steric nature of the coupling partner. The following table provides validated starting points for optimization.
| Catalyst System (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Coupling Partner | Notes |
| Pd₂(dba)₃ (1-2%) | SPhos or XPhos (2-4%) | K₃PO₄ (2.0) | Dioxane/H₂O | 80-110 | Aryl/Heteroaryl Bromides & Chlorides | A highly general and effective system for challenging substrates.[17] |
| Pd(OAc)₂ (2%) | P(t-Bu)₃ (4%) | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | Aryl Bromides | A powerful system, but the ligand is air-sensitive.[18] |
| PdCl₂(dppf) (3-5%) | (Internal) | Cs₂CO₃ (2.0) | DMF or Dioxane | 90-110 | Aryl Bromides & Iodides | A reliable, bench-stable precatalyst, though may be less active for chlorides.[3][19] |
| Pd(PPh₃)₄ (3-5%) | (Internal) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80-90 | Aryl Bromides & Iodides | A classic catalyst, best for activated or simple substrates.[12][14] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Impure reagents. | 1. Use a fresh bottle of catalyst/precatalyst. Consider a more robust precatalyst.[13] 2. Ensure proper degassing of solvents and maintain a positive pressure of inert gas.[15] 3. Verify the purity of starting materials. |
| Protodeboronation | 1. Base is too strong. 2. Reaction temperature is too high. 3. Reaction time is too long. | 1. Switch to a milder base like K₃PO₄ or even a bicarbonate.[8][19] 2. Lower the temperature. 3. Use a more active catalyst/ligand system (e.g., a Buchwald system) to enable lower temperatures and shorter reaction times.[20][21] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Using a Pd(II) precatalyst which can promote oxidative homocoupling during its reduction phase. | 1. Improve the degassing procedure for solvents and ensure the reaction is strictly anaerobic.[15] 2. Switch to a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[15] |
| Catalyst Decomposition | 1. Ligand is not robust enough for the conditions. 2. Temperature is too high. | 1. Switch to a more stable ligand, such as an N-heterocyclic carbene (NHC) or a bulky biaryl phosphine.[15] 2. Attempt the reaction at the lowest possible temperature that affords a reasonable rate. |
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
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Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]
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Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]
-
Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates | Organic Letters - ACS Publications. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. [Link]
-
A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam - PubMed. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. [Link]
-
The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions - DergiPark. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. [Link]
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Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. [Link]
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Application Note: Strategic Base Selection for Suzuki-Miyaura Coupling of 5-Methoxypyridine-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Pyridyl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Within pharmaceutical and materials science, the incorporation of substituted pyridine rings is a common strategy for modulating physicochemical properties, biological activity, and molecular conformation. 5-Methoxypyridine-2-boronic acid is a particularly valuable building block, offering an electron-rich pyridine scaffold prevalent in numerous biologically active compounds.[3][4]
However, the successful coupling of this substrate is not trivial. Its reactivity is governed by a delicate interplay of electronic effects from the methoxy group and the inherent challenges posed by the pyridine nitrogen, often referred to as the "2-pyridyl problem".[5] The nitrogen atom's proximity to the boronic acid can lead to catalyst inhibition, and the substrate's electron-rich nature makes it susceptible to undesired side reactions like protodeboronation.[6][7][8] Central to overcoming these challenges is the judicious selection of a base—a component that plays a far more intricate role than merely acting as a proton scavenger. This guide provides a deep dive into the mechanistic role of the base and offers a systematic approach to its selection and optimization for reactions involving this compound.
The Multifaceted Role of the Base in the Catalytic Cycle
The base is a critical activator in the Suzuki-Miyaura reaction, and its influence is felt primarily during the transmetalation step, which is often rate-limiting.[9][10] Its function is not singular; it participates in one of two dominant mechanistic pathways to generate the key organopalladium species poised for reductive elimination.
The generally accepted mechanism involves three stages: oxidative addition, transmetalation, and reductive elimination.[11] The base is essential for activating the organoboron species, rendering it more nucleophilic and ready to transfer its organic moiety to the palladium center.[1][12]
There are two primary proposed mechanisms for this base-mediated activation:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species ([R-B(OH)₃]⁻).[6][13] This "ate" complex is significantly more reactive and readily engages in transmetalation with the Pd(II)-halide complex.[14]
-
The Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) first displaces the halide on the Pd(II) complex generated after oxidative addition. This forms a Pd(II)-hydroxide or Pd(II)-alkoxide species, which then reacts with the neutral boronic acid to facilitate the transfer of the organic group.[15][16][17]
The operative pathway is often dependent on the specific base, solvent, and substrates used.[18] For researchers, the key takeaway is that the base's identity, strength, and solubility directly control the concentration and reactivity of the species involved in the crucial transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base's role in activating the boronic acid for transmetalation.
Strategic Base Selection for this compound
The unique structure of this compound necessitates a careful and strategic approach to base selection.
-
The "2-Pyridyl Problem": The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive complexes. A well-chosen base and ligand system can mitigate this by promoting the desired catalytic turnover.
-
Protodeboronation Risk: Electron-rich heteroaryl boronic acids are particularly prone to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (often water, facilitated by the base) to yield the corresponding methoxypyridine.[6][7] Strong, highly nucleophilic bases (like NaOH or KOH) in aqueous media can exacerbate this issue. Therefore, weaker inorganic bases are generally preferred.[6]
-
Base Strength and Solubility: The base must be strong enough to facilitate the formation of the reactive boronate species but not so strong as to promote substrate or product degradation.[6] Furthermore, the solubility of the base is a critical parameter. While many inorganic bases have poor solubility in common organic solvents, this can sometimes be advantageous, as it maintains a low, steady concentration of the active base in solution, minimizing side reactions.[6]
The following table provides a comparative analysis of bases commonly employed in Suzuki-Miyaura couplings, with specific considerations for the target substrate.
Table 1: Comparative Analysis of Common Bases for Suzuki-Miyaura Coupling
| Base | Formula | pKa (Conjugate Acid) | Key Characteristics & Suitability for this compound |
| Potassium Phosphate | K₃PO₄ | ~12.3 | Pros: Moderately strong, non-nucleophilic base. Often provides excellent yields with heteroaryl boronic acids. Its limited solubility in organic solvents can be beneficial. Considered a go-to base for challenging couplings.[6][11] Cons: Can be hygroscopic. |
| Caesium Carbonate | Cs₂CO₃ | ~10.3 | Pros: Highly effective in many cases, often outperforming other carbonates. The large, soft caesium cation is thought to play a beneficial role.[19][20] Cons: More expensive and hygroscopic than other carbonates. |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Pros: A widely used, cost-effective, and moderately strong base. A good starting point for optimization.[6][11] Cons: Can be less effective than K₃PO₄ or Cs₂CO₃ for challenging substrates. Requires water as a co-solvent to be effective. |
| Sodium Carbonate | Na₂CO₃ | ~10.3 | Pros: Inexpensive and readily available. Cons: Generally considered less reactive than its potassium or caesium counterparts. Often requires higher temperatures.[11] |
| Potassium Fluoride | KF | ~3.2 | Pros: A very mild base, suitable for substrates with base-labile functional groups. The fluoride ion has a high affinity for boron, which can help facilitate transmetalation.[12] Cons: May not be strong enough for less reactive coupling partners. |
pKa values are approximate and can vary with conditions.[21][22][23]
Experimental Protocols
Protocol for Systematic Base Screening
To identify the optimal base for a specific coupling pair (this compound and a given aryl/heteroaryl halide), a parallel screening experiment is the most efficient approach.
Caption: A streamlined workflow for the parallel screening of different bases to optimize the Suzuki-Miyaura coupling reaction.
Methodology:
-
Reagent Preparation: In an array of 4-6 reaction vials equipped with stir bars, add the aryl halide (0.1 mmol, 1.0 equiv) and this compound (0.12 mmol, 1.2 equiv).
-
Catalyst Addition: To each vial, add the palladium catalyst system (e.g., Pd(dppf)Cl₂ (3 mol%) or a pre-mixed solution of Pd₂(dba)₃ (1.5 mol%) and SPhos (6 mol%)).
-
Base Addition: To each individual vial, add one of the bases to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KF) (0.2 mmol, 2.0 equiv).
-
Solvent and Reaction: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1, 1.0 mL) to each vial. Seal the vials, and place them in a preheated reaction block at 80-100 °C.
-
Monitoring and Analysis: Stir the reactions for 12-16 hours. Monitor progress by taking small aliquots for LC-MS or TLC analysis. Upon completion, cool the reactions, perform a standard aqueous workup, and analyze the crude product mixture by ¹H NMR or UPLC to determine the relative conversion and identify the most effective base.
Recommended Starting Protocol
Based on literature precedent for challenging heteroaryl couplings, potassium phosphate (K₃PO₄) often provides a robust and high-yielding starting point.[6]
Materials:
-
Aryl/Heteroaryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL), degassed
-
Water (2 mL), degassed
Procedure:
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Troubleshooting and Optimization
| Issue | Potential Cause (Base-Related) | Suggested Solution |
| Low or No Conversion | Weak Base: The chosen base (e.g., KF) may be too weak to promote efficient boronate formation. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[11][19] |
| Poor Base Solubility/Mixing: The base is not effectively interacting with the reaction components. | Ensure the base is finely powdered. Increase stirring speed or consider a solvent system that offers better (though not complete) solubility, like 2-MeTHF/H₂O. | |
| Significant Protodeboronation | Base is too Strong/Nucleophilic: A strong base like NaOH or excess water can accelerate the undesired cleavage of the C-B bond.[6][7] | Use a weaker, non-nucleophilic base such as K₂CO₃ or K₃PO₄. Reduce the amount of water in the solvent system or use an anhydrous base with a phase-transfer catalyst. |
| Formation of Side Products (e.g., Homocoupling) | Inefficient Transmetalation: If the desired transmetalation is slow, side reactions like the homocoupling of the boronic acid can become competitive.[24] | Re-screen bases to find one that accelerates the transmetalation step. K₃PO₄ is often effective at minimizing this. Ensure the reaction is thoroughly degassed as oxygen can promote homocoupling. |
Conclusion
The selection of a base is a critical parameter for the success of the Suzuki-Miyaura coupling of this compound. A simplistic "one-size-fits-all" approach is inadequate for this sensitive and electronically distinct substrate. By understanding the mechanistic role of the base and the potential for side reactions like protodeboronation, researchers can make informed choices. Inorganic bases such as K₃PO₄ and Cs₂CO₃ represent superior starting points over stronger hydroxides or weaker fluorides for this class of substrate. A systematic screening approach, as outlined in this guide, remains the most powerful tool for unlocking the full synthetic potential of this valuable building block, enabling the efficient construction of complex molecules for drug discovery and materials science.
References
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Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]
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Chemistry Notes. (2022). Suzuki reaction: easy mechanism,application. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Kurokhtina, A. A., et al. (2013). Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
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Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
Thomas, A. A., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Angewandte Chemie International Edition. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Unthank, M. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Knapp, D. M., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia contributors. (2023). Protodeboronation. In Wikipedia, The Free Encyclopedia. [Link]
-
University of California, Davis. (n.d.). pKa Values of Common Bases. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
-
Reich, H. (n.d.). Bordwell pKa Table. Organic Chemistry Data. [Link]
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solvent conditions for 5-Methoxypyridine-2-boronic acid reactions
An Application Guide to Solvent Systems and Protocols for 5-Methoxypyridine-2-boronic Acid Reactions
Authored by a Senior Application Scientist
Introduction: The Strategic Value of this compound
This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The methoxypyridine motif is a common feature in a multitude of biologically active compounds, and the boronic acid handle facilitates its incorporation into complex molecular architectures through versatile cross-coupling reactions.[1][2] However, like many 2-substituted pyridylboronic acids, this reagent presents unique stability challenges that demand a carefully considered approach to reaction design, particularly concerning solvent selection.[3][4]
This technical guide provides an in-depth analysis of the solvent conditions and protocols optimized for the primary applications of this compound: the Suzuki-Miyaura C-C coupling and the Chan-Lam C-N/C-O coupling. The protocols and principles discussed herein are grounded in established chemical literature and are designed to empower scientists to maximize yield, ensure reproducibility, and mitigate common failure modes.
Core Challenge: The Inherent Instability of 2-Pyridylboronic Acids
A foundational understanding of the primary degradation pathway for this class of reagents is critical for experimental success. The principal undesired side reaction is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the starting material.[5]
For 2-pyridylboronic acids, this process can be particularly rapid. The pyridine nitrogen can become protonated, leading to the formation of a zwitterionic species that is highly susceptible to unimolecular fragmentation, especially under neutral or near-neutral pH conditions.[5] Consequently, the choice of solvent, base, and temperature is not merely an optimization exercise but a crucial decision to control the speciation of the boronic acid and suppress this decomposition pathway.[6]
Strategies to mitigate protodeboronation include:
-
Use of Anhydrous Conditions: Minimizing water can slow hydrolysis-dependent degradation pathways.
-
Careful Base Selection: Strong bases can accelerate the formation of the reactive boronate species, but the wrong choice can also promote decomposition.[7] Anhydrous bases like potassium fluoride (KF) are sometimes effective.[4]
-
"Slow-Release" Strategies: Utilizing more stable precursors, such as MIDA (N-methyliminodiacetic acid) boronates, allows for the slow, controlled release of the boronic acid into the reaction mixture, keeping its steady-state concentration low and minimizing decomposition.[3]
-
Optimized Solvent Systems: The solvent dictates the solubility of all components and influences the rate of both the desired coupling and the undesired protodeboronation.
Diagram 1: Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for a Suzuki-Miyaura coupling reaction involving a sensitive heteroaryl boronic acid.
Caption: A decision workflow for Suzuki-Miyaura solvent and condition selection.
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the foremost method for creating C(sp²)-C(sp²) bonds using this compound.[1] The reaction mechanism involves a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps.[8] The solvent and base are critical for the transmetalation step, where the organic moiety is transferred from boron to palladium.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Sources
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- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 5-Methoxypyridine-2-boronic acid in Kinase Inhibitor Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Pyridine Scaffold in Kinase Inhibition
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology.[1][2] Kinases, as central regulators of cellular signaling, represent a vast and critical class of therapeutic targets.[3] Within the medicinal chemist's toolkit, certain molecular fragments have earned the status of "privileged scaffolds" due to their recurring appearance in successful drug candidates. The 2-aminopyridine moiety is one such scaffold, prized for its ability to form key hydrogen-bonding interactions with the hinge region of the kinase ATP-binding site, effectively anchoring the inhibitor to its target.[3][4][5]
5-Methoxypyridine-2-boronic acid has emerged as a crucial and versatile building block for introducing this valuable pharmacophore. Its utility is most powerfully realized through the Suzuki-Miyaura cross-coupling reaction, a robust and highly tolerant method for forging carbon-carbon bonds.[6][7][8] This guide provides an in-depth exploration of the rationale behind using this specific reagent, detailed protocols for its application, and the biological context for the resulting inhibitors.
Scientific Rationale: Why this compound?
The decision to incorporate the 5-methoxypyridine moiety is a strategic one, driven by a deep understanding of kinase structure and inhibitor binding principles. The value of this fragment can be dissected into two key components: the pyridine core and the 5-methoxy substituent.
-
The Pyridine Core as a Hinge Binder: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. This feature allows it to mimic the interactions of the adenine base of ATP, forming one to three critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is often the primary determinant of a compound's affinity for the kinase family.[3]
-
The 5-Methoxy Group for Potency, Selectivity, and Properties: The methoxy group is far from a passive substituent. Its placement at the 5-position provides several distinct advantages:
-
Enhanced Potency and Selectivity: The electron-donating nature of the methoxy group can modulate the electronic character of the pyridine ring, potentially strengthening the crucial hinge interactions. Furthermore, this group can extend into adjacent hydrophobic pockets within the ATP-binding site, creating additional van der Waals contacts that enhance both potency and selectivity for the target kinase over closely related family members.[9]
-
Vector for SAR Exploration: The 5-position serves as a key vector for exploring the structure-activity relationship (SAR). Modifications at or around this position can be used to probe deeper regions of the binding pocket.[5]
-
Improved Physicochemical Profile: The methoxy group can influence critical drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion), such as solubility and metabolic stability, which are paramount for developing a viable clinical candidate.
-
Core Synthetic Application: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is the premier method for incorporating the 5-methoxypyridine moiety into a target scaffold. This palladium-catalyzed reaction joins the organoboronic acid with an aryl or heteroaryl halide (or triflate), demonstrating remarkable functional group tolerance and reliability under mild conditions.[8][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol provides a robust and efficient method for the Suzuki-Miyaura coupling of this compound with a representative heteroaryl bromide. Microwave irradiation is employed to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[10][11]
Objective: To synthesize a bi-heteroaryl scaffold, a common core structure in kinase inhibitors, via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Heteroaryl Bromide (e.g., 4-bromo-1H-pyrazole) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]) (0.05 eq)
-
Base (e.g., K₂CO₃ or Na₂CO₃, aqueous 2M solution) (2.0-3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Silica Gel for chromatography
Equipment:
-
Microwave reactor with appropriate reaction vials and caps
-
Magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and the palladium catalyst (0.05 mmol, 0.05 eq).
-
Causality Note: An inert atmosphere is critical. The vial should be sealed and then purged with an inert gas (Argon or Nitrogen) for several cycles. This prevents the oxidation and deactivation of the Pd(0) catalyst, which is essential for the reaction to proceed.
-
-
Solvent and Base Addition:
-
Using a syringe, add 1,4-dioxane (4 mL) followed by the aqueous base solution (e.g., 2M K₂CO₃, 1 mL).
-
Causality Note: The base is not just a spectator; it is required to activate the boronic acid, forming a more nucleophilic boronate species that can efficiently undergo transmetalation to the palladium center. The aqueous-organic solvent mixture ensures that both the organic substrates and the inorganic base are sufficiently soluble.[6]
-
-
Microwave Irradiation:
-
Securely cap the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120°C for 20-40 minutes with stirring.
-
Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) on a small aliquot to check for the consumption of the starting materials.
-
-
Reaction Work-up:
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate (2x 15 mL).
-
Combine all organic layers and wash with brine (20 mL).
-
Causality Note: The brine wash helps to remove any remaining water and water-soluble inorganic impurities from the organic phase, aiding in the drying process.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure product.
-
The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and LC-MS.
-
Caption: A generalized workflow for Suzuki-Miyaura coupling synthesis.
Biological Context: Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases is a critical node in cytokine signaling, regulating immune responses, cell growth, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making JAKs a high-value target for therapeutic intervention.[7] Many potent and selective JAK inhibitors incorporate a pyridine or pyrimidine core to engage with the kinase hinge.[12]
The synthesis of a library of analogues using this compound allows for the systematic exploration of the ATP-binding site of kinases like JAK1.
Caption: The JAK-STAT signaling pathway and the point of therapeutic intervention.
Data Presentation: Representative Structure-Activity Relationship (SAR)
The following table presents hypothetical but representative data for a series of kinase inhibitors based on a common scaffold, illustrating the impact of substitutions at the position introduced by the boronic acid. This demonstrates how this compound serves as a valuable starting point for optimization.
| Compound ID | R Group (from Boronic Acid) | Target Kinase | IC₅₀ (nM) | Rationale for Change |
| 1a | Phenyl | JAK1 | 250 | Baseline compound, moderate potency. |
| 1b | Pyridin-2-yl | JAK1 | 85 | Introduction of hinge-binding nitrogen improves potency. |
| 1c | 5-Methoxy-pyridin-2-yl | JAK1 | 15 | Methoxy group likely accesses a hydrophobic pocket, significantly boosting potency. |
| 1d | 5-Chloro-pyridin-2-yl | JAK1 | 40 | Chloro group provides an alternative interaction but is less optimal than methoxy. |
| 1e | 5-(Trifluoromethyl)-pyridin-2-yl | JAK1 | 120 | Electron-withdrawing group weakens hinge interaction, reducing potency. |
This SAR table clearly shows the significant potency enhancement achieved by incorporating the 5-methoxypyridine moiety (Compound 1c ), underscoring its strategic importance in rational drug design.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for the rational design of potent and selective kinase inhibitors. Its ability to introduce a privileged hinge-binding motif, coupled with a methoxy group that can enhance potency and fine-tune physicochemical properties, makes it an invaluable asset in medicinal chemistry. The reliability and efficiency of the Suzuki-Miyaura coupling provide a straightforward and scalable path to complex molecular architectures, empowering researchers to rapidly generate and evaluate novel therapeutic candidates targeting a wide range of kinases.
References
- BenchChem. (2025). Application Notes and Protocols: 2,4-Dimethoxypyrimidine-5-boronic Acid in Medicinal Chemistry. BenchChem.
- Roskoski, R. Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021). Journal of Medicinal Chemistry, 65(2), 1047-1131.
- BenchChem. (2025).
- Cuny, G. D., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7101-7116.
- BenchChem. (2025). Application Notes and Protocols for the Use of (4-Methoxypyridin-2-YL)boronic Acid in Medicinal Chemistry. BenchChem.
- Sorrell, F. J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1433-1438.
- Nickel, S. (n.d.). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth.
- BenchChem. (2025). The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-bromo-4-methylpyridine Derivatives in Kinase Drug Discovery. BenchChem.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals (India) Pvt. Ltd.
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131.
- Google Patents. (n.d.).
- PubChem. (n.d.).
- Kinzel, T., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(19), 4183-4186.
- Kim, B. H., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451.
- MedchemExpress. (n.d.). (2-Methoxypyrimidin-5-yl)
- Zhang, T., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
- Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(21), 6689-6709.
- Kumar, A., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules, 26(20), 6143.
- Martini, R., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3530.
- van der Wouden, P. E., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 827-837.
- Google Patents. (n.d.). US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors.
- Halberstadt, M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244.
- Al-Sanea, M. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7806.
- Lesyng, B., et al. (2025). How protein kinase inhibitors bind to the hinge region of the target protein.
- BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. BenchChem.
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- Royal Society of Chemistry. (n.d.). Kinases Home.
- ResearchGate. (2025).
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reaction setup for 5-Methoxypyridine-2-boronic acid cross-coupling
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 5-Methoxypyridine-2-boronic Acid: Protocols and Mechanistic Considerations
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is most profoundly felt in the synthesis of biaryl and heteroaryl structures, which are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and advanced organic materials.[3][4][5][6] Within the vast library of available building blocks, heteroaryl boronic acids are of particular importance for introducing nitrogen-containing rings into target molecules.
This compound is a valuable reagent that allows for the incorporation of an electron-rich methoxypyridine moiety. However, like many 2-substituted pyridylboronic acids, its use is not without challenges. The proximity of the Lewis basic pyridine nitrogen to the boronic acid group can lead to catalyst inhibition and competing side reactions, such as protodeboronation.[7][8]
This application guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the reaction mechanism, a detailed guide to optimizing reaction parameters, and robust, field-tested protocols for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is paramount for rational reaction design and troubleshooting. The process is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9]
-
Oxidative Addition : The cycle begins with the active, low-valent Pd(0) complex inserting into the carbon-halide bond of the coupling partner (Ar¹-X). This oxidative step forms a new Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > OTf > Cl, meaning that aryl chlorides often require more reactive catalyst systems to proceed efficiently.[2][9]
-
Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid (Ar²-B(OH)₂) must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer of the aryl group (Ar²) to the Pd(II) complex, displacing the halide.[1][2]
-
Reductive Elimination : In the final step, the two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
Protocol: Synthesis of 2-(4-methoxyphenyl)-5-methoxypyridine
Materials and Reagents:
-
4-Bromoanisole (1.0 equiv)
-
This compound (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (3.0 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a dry oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (e.g., 1.0 mmol, 187 mg), this compound (1.2 mmol, 184 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), SPhos (0.03 mmol, 12.3 mg), and K₃PO₄ (2.0 mmol, 424 mg).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Prepare a 10:1 mixture of anhydrous 1,4-dioxane and degassed water. Add the solvent mixture (e.g., 5 mL) to the flask via syringe.
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL). Transfer the contents to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with brine (20 mL).
-
Purification : Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-5-methoxypyridine product.
Conclusion
This compound is a highly effective building block for introducing the methoxypyridine moiety into complex organic molecules. While the inherent challenges of 2-pyridylboronic acids necessitate careful consideration of reaction conditions, a successful outcome is readily achievable. By leveraging modern catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands, and by systematically optimizing the base, solvent, and temperature, researchers can reliably execute these powerful C-C bond-forming reactions. The protocols and insights provided in this guide offer a robust foundation for the application of this versatile reagent in pharmaceutical and materials science research.
References
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-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information. Available at: [Link]
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Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. University of Wisconsin-Platteville. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Center for Biotechnology Information. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
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Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. ACS Publications. Available at: [Link]
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Hydrophilic Suzuki-coupling product workup?. Reddit. Available at: [Link]
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Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Center for Biotechnology Information. Available at: [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Center for Biotechnology Information. Available at: [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
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Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. Available at: [Link]
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Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. Available at: [Link]
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Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. Available at: [Link]
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Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. University of Illinois Urbana-Champaign. Available at: [Link]
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Dialkylbiaryl phosphine ligands. Wikipedia. Available at: [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ACS Publications. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Available at: [Link]
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Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. Available at: [Link]
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Application Notes and Protocols for Monitoring the Progress of 5-Methoxypyridine-2-boronic Acid Reactions
Introduction: The Strategic Importance of Monitoring Pyridyl Boronic Acid Reactions
5-Methoxypyridine-2-boronic acid is a pivotal building block in contemporary organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This reaction facilitates the creation of biaryl and heteroaryl structures, which are foundational motifs in a multitude of pharmaceutical agents, agrochemicals, and advanced materials.[1][2] The electronic properties of the 5-methoxypyridine moiety—influenced by the electron-donating methoxy group and the electron-withdrawing, coordinating pyridine nitrogen—impart unique reactivity that necessitates careful control and optimization of reaction conditions.[1]
Effective reaction monitoring is not merely a procedural checkpoint; it is the cornerstone of robust process development, mechanistic inquiry, and the assurance of batch-to-batch reproducibility.[3] For pyridine-based boronic acids, this is especially critical due to their inherent chemical liabilities. These molecules, particularly 2-substituted pyridyl boronic acids, are susceptible to degradation pathways such as protodeboronation, where the crucial carbon-boron bond is cleaved, halting the productive catalytic cycle.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices for accurately monitoring reactions involving this compound. We will delve into the causality behind experimental choices, describe self-validating analytical protocols, and offer field-proven insights to navigate the complexities of these transformations.
Core Mechanistic Considerations: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most common application for this compound. A firm grasp of its catalytic cycle is essential for interpreting monitoring data and troubleshooting suboptimal results. The cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
A critical, often rate-limiting, step for heteroaryl boronic acids is transmetalation.[7] The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the pyridyl group to the palladium center.[8] However, the conditions that promote transmetalation can also accelerate undesirable side reactions.
The "2-Pyridyl Problem": A Key Challenge
2-Pyridyl boronic acids, including the 5-methoxy derivative, are notoriously unstable. The proximity of the basic nitrogen atom to the boronic acid moiety facilitates a rapid protodeboronation pathway, especially under neutral or acidic pH conditions.[4][5] This process converts the essential boronic acid starting material into the corresponding unreactive 5-methoxypyridine, directly reducing the potential product yield. Monitoring for the appearance of this byproduct is as important as tracking product formation.
Primary Analytical Techniques for Reaction Monitoring
The choice of analytical technique is dictated by the specific information required, such as quantitative accuracy, structural detail, or real-time data.
High-Performance Liquid Chromatography (HPLC) and UPLC-MS
Principle: HPLC and its high-pressure variant, UPLC, are the gold standards for quantitative reaction monitoring.[3] These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. When coupled with a mass spectrometer (MS), it provides mass information for unequivocal peak identification.[9]
Causality: This method is ideal for accurately determining the consumption of starting materials (this compound, aryl halide) and the formation of the desired product and key byproducts (e.g., protodeboronated 5-methoxypyridine, homocoupled species). The high resolution allows for the separation of structurally similar compounds, ensuring data integrity.
Experimental Protocol: HPLC Monitoring
-
Reaction Sampling and Quenching: At specified time points (e.g., 0, 15, 30, 60, 120 min), carefully withdraw a small, representative aliquot (e.g., 20-50 µL) from the reaction mixture under an inert atmosphere. Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 1-2 mL) of a suitable solvent like acetonitrile or methanol. This dilution halts the catalytic process and prepares the sample for analysis.
-
Sample Preparation: If necessary, filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter (e.g., heterogeneous catalyst or base) that could damage the HPLC column.
-
Analysis: Inject the prepared sample onto the HPLC-UV/MS system. Use a reverse-phase C18 column, as it is well-suited for separating the aromatic compounds typically involved in these reactions.[9]
-
Data Analysis: Integrate the peak areas of the starting materials, product, and any identified byproducts. Calculate the percent conversion of the limiting reagent and the percent formation of the product relative to an internal or external standard.
Data Presentation: Typical HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent separation for non-polar to moderately polar aromatic compounds. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Buffered aqueous phase to ensure reproducible retention times.[9] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 5-10 minutes | A standard gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for UPLC systems to ensure sharp peaks and good resolution. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| UV Detection | 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds; a DAD allows for full spectrum acquisition to aid in peak identification. |
| MS Detection | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for these molecules. The pyridine nitrogen is readily protonated in positive mode. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei.[10] It is exceptionally powerful for identifying all components in a reaction mixture and can be used for in-situ monitoring without the need for sample workup.[11]
Causality: While HPLC excels at quantification, NMR provides unequivocal structural confirmation. By monitoring specific proton (¹H) or boron (¹¹B) signals, one can directly observe the transformation of reactants into products and identify unexpected structures. The use of an internal standard allows for accurate quantification.[12]
Experimental Protocol: NMR Monitoring (ex-situ)
-
Reaction Sampling: Withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Sample Preparation: Quench the reaction by passing the aliquot through a small plug of silica gel with a suitable solvent (e.g., ethyl acetate) to remove the palladium catalyst and inorganic base, which can broaden NMR signals. Evaporate the solvent.
-
NMR Analysis: Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a simple spectrum with signals that do not overlap with reactant or product signals.
-
Data Interpretation:
-
¹H NMR: Monitor the disappearance of the characteristic aromatic proton signals of the starting materials and the appearance of new signals corresponding to the coupled product. The protodeboronated side product will have a distinct, simpler aromatic signal pattern.
-
¹¹B NMR: The starting boronic acid will have a broad signal around 20-30 ppm. Its disappearance can be monitored, although this is less common for routine progress analysis.
-
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work-up procedure for 5-Methoxypyridine-2-boronic acid Suzuki reaction
An In-Depth Guide to the Suzuki-Miyaura Coupling Work-up of 5-Methoxypyridine-2-boronic acid
Introduction: The Strategic Importance of 5-Arylpyridines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2][3] Within the pharmaceutical landscape, the 2-substituted pyridine motif is a privileged scaffold, present in numerous active pharmaceutical ingredients (APIs). The coupling of reagents like this compound is therefore of paramount importance for drug discovery and development.
However, the use of heteroaromatic boronic acids, especially 2-pyridyl derivatives, introduces specific challenges not always encountered with their simpler aryl counterparts. These can include slower reaction rates, catalyst inhibition by the pyridine nitrogen, and a higher propensity for side reactions such as protodeboronation.[4][5] Consequently, the post-reaction work-up and purification are not trivial procedures; they are critical steps that dictate the purity, yield, and ultimately, the viability of the synthetic route. Impurities, particularly residual palladium and boronic acid byproducts, must be rigorously controlled to meet stringent regulatory standards.[6][7][8]
This application note provides a comprehensive, field-proven guide to the work-up and purification of Suzuki reactions involving this compound. It moves beyond a simple list of steps to explain the underlying chemical principles, empowering researchers to troubleshoot and adapt the protocol for their specific substrates and scales.
Core Mechanistic Principles: Why the Work-up Matters
A successful work-up strategy is built upon a solid understanding of the reaction's components and the catalytic cycle. The Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][9]
The base (e.g., K₂CO₃, K₃PO₄) is not a mere spectator; it activates the boronic acid by forming a more nucleophilic borate complex, which is essential for the transmetalation step.[10][11][12] This means that at the end of the reaction, the mixture contains the desired product, the palladium catalyst (in various forms), excess base, boronic acid, and boron-containing byproducts. The work-up must systematically remove each of these components.
Experimental Protocol: A Model Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Table 1: Reagents for Model Reaction
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| Aryl Bromide (e.g., 4-Bromoanisole) | 187.04 | 1.0 | 5.0 | 935 mg |
| This compound | 152.95 | 1.2 | 6.0 | 918 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.02 | 0.1 | 116 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 12.5 | 1.73 g |
| 1,4-Dioxane | - | - | - | 40 mL |
| Water | - | - | - | 10 mL |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (5.0 mmol), this compound (6.0 mmol), and potassium carbonate (12.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.[13]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvents (40 mL of 1,4-dioxane and 10 mL of water) via syringe. Allow the mixture to stir for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.1 mmol), to the stirring mixture.
-
Reaction Execution: Heat the reaction mixture to 90 °C in a preheated oil bath. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
The Work-Up Procedure: A Systematic Approach to Purity
Upon confirmation of reaction completion, the systematic removal of impurities begins. The following workflow is designed to maximize product recovery while ensuring high purity.
Step 1: Quenching and Initial Dilution
-
Procedure: Cool the reaction mixture to room temperature. Dilute the mixture with 50 mL of ethyl acetate and 50 mL of deionized water. Stir vigorously for 10 minutes.
-
Causality: Quenching with water stops the reaction and begins the process of dissolving the inorganic base (K₂CO₃) and boron-related byproducts. Ethyl acetate is chosen as the extraction solvent due to its good solvating power for many biaryl products and its immiscibility with water.
Step 2: Liquid-Liquid Extraction
-
Procedure: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate to maximize product recovery. Combine all organic layers.
-
Expert Insight: The basic nitrogen of the pyridine ring (pKa ≈ 5.2) makes the product susceptible to protonation.[14] Therefore, an acidic wash (e.g., dilute HCl) must be avoided, as it would form the pyridinium salt, pulling the desired product into the aqueous layer.[15] The combined organic layers should be washed sequentially with deionized water (2 x 50 mL) and then with a saturated brine solution (1 x 50 mL). The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.[13]
Step 3: Palladium Removal - A Critical Step for APIs
Residual palladium is a major concern in pharmaceutical synthesis. A multi-stage approach is often most effective.[6]
-
Procedure A (Initial Bulk Removal): Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and pass the filtrate through a short plug of Celite. Wash the Celite pad with additional ethyl acetate.
-
Causality: During the reaction, some Pd(0) can agglomerate and precipitate as palladium black. Filtration through Celite effectively removes these larger, insoluble palladium particles.[6]
-
Procedure B (Scavenging Soluble Palladium): To the filtrate, add a palladium scavenger. Stir the mixture at room temperature for 2-18 hours. The optimal time should be determined empirically.
-
Expert Insight: Soluble palladium species require more targeted removal. Scavengers, which operate by chemisorption, are highly effective.[16] The choice of scavenger depends on the specific product, cost, and desired level of purity. After treatment, the scavenger is simply filtered off.
Table 2: Comparison of Common Palladium Scavenging Techniques
| Method | Mechanism | Advantages | Disadvantages |
| Activated Charcoal | Physisorption | Inexpensive, readily available.[17] | Can adsorb the product, leading to yield loss; may require larger quantities.[16] |
| Thiol-Functionalized Silica | Chemisorption | High affinity and selectivity for palladium.[16] | More expensive than charcoal. |
| Scavenger Resins (e.g., MP-TMT) | Chemisorption | Very high efficiency and selectivity; simple removal by filtration.[18][19] | Highest cost; may require longer treatment times. |
Step 4: Removal of Boronic Acid Impurities
-
Procedure: The aqueous washes performed in Step 2 are generally sufficient to remove the majority of water-soluble boric acid and unreacted this compound.
-
Causality: Boronic acids and their corresponding borate salts have high polarity and water solubility, facilitating their removal into the aqueous phase during extraction. If boronic acid-derived homocoupling products are observed, they must be removed during the final purification step.[20]
Step 5: Final Purification
After concentrating the organic layer under reduced pressure, the crude product requires final purification.
-
Silica Gel Chromatography:
-
Rationale: This is the most common method for purifying products from Suzuki reactions.
-
Protocol: Dry-load the crude material onto silica gel. Elute using a gradient system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Expert Insight on Peak Tailing: Pyridine-containing compounds are notorious for "tailing" on silica gel columns due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface.[21] To mitigate this, add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia in methanol, to the mobile phase. This deactivates the acidic sites and leads to sharper, more symmetrical peaks.[21]
-
-
Recrystallization:
-
Rationale: If the product is a stable solid, recrystallization can be a highly effective and scalable method for achieving exceptional purity.[22]
-
Protocol: Dissolve the crude product in a minimum amount of a suitable hot solvent (or solvent system). Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. Collect the pure crystals by filtration.
-
Troubleshooting Common Work-Up Issues
Table 3: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Product Recovery | Product partitioned into the aqueous layer. | Check the pH of the aqueous layer after extraction. If it is acidic, the product may have formed a salt. Neutralize and re-extract. Ensure a sufficient number of extractions were performed. |
| Product adsorbed onto palladium scavenger or charcoal. | Reduce the amount of scavenger used or shorten the treatment time. Wash the scavenger thoroughly with a polar solvent (e.g., methanol) after filtration to recover adsorbed product. | |
| Persistent Pd Contamination | Inefficient scavenging. | Increase scavenger amount or treatment time. Switch to a higher-affinity scavenger (e.g., from charcoal to a thiol-based scavenger).[16][19] Ensure proper mixing during the scavenging step. |
| Boronic Acid Impurities in Product | Inefficient extraction. | Perform a wash with a dilute, mild base (e.g., 5% NaHCO₃ solution) to convert residual boronic acid to its more water-soluble boronate salt, then wash with water. |
| Product is an Oil/Difficult to Purify | Presence of greasy impurities (e.g., phosphine oxides from catalyst). | Phosphine oxides can often be removed via chromatography. If the product is solid, consider trituration with a non-polar solvent like hexanes or diethyl ether to wash away impurities and induce crystallization. |
| Emulsion During Extraction | High concentration of salts or amphiphilic species. | Add saturated brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can prevent emulsion formation. Filtration through a pad of Celite can also be effective. |
References
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Solovev, V. O., Soloveva, S. V., & Milevsky, N. A. (2022). Extraction of pyridine using systems based on water-soluble polymers. IOP Conference Series: Materials Science and Engineering, 1212, 012015. Retrieved from [Link]
- Aunela, A. O., & Laitinen, A. (2000). U.S. Patent No. 6,087,507. Washington, DC: U.S. Patent and Trademark Office.
-
Solovev, V. O., Soloveva, S. V., & Milevsky, N. A. (2022). Extraction of pyridine using systems based on water-soluble polymers. ResearchGate. Retrieved from [Link]
-
Fallan, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
Onyx Scientific. (2023). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
- Wang, C. (2012). CN Patent No. 102603617B.
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(20), 5004-5020. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Bio, M. M., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(6), 939-941. Retrieved from [Link]
-
Nykjaer, A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(5), 3747-3751. Retrieved from [Link]
-
Reddit. (2021). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. onyxipca.com [onyxipca.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. helixchrom.com [helixchrom.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. spinchem.com [spinchem.com]
- 19. biotage.com [biotage.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. mt.com [mt.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed 5-Methoxypyridine-2-boronic acid Suzuki Couplings
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-methoxypyridine-2-boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet valuable, building block. We will move beyond generic advice to provide in-depth, mechanistically-grounded solutions to common failure modes.
The utility of the methoxypyridine motif in pharmaceuticals and functional materials makes this a critical reaction to master. However, the inherent electronic properties and instability of 2-pyridylboronic acids present a unique set of challenges often referred to as "The 2-Pyridyl Problem"[1]. This guide provides a structured approach to diagnosing and solving these issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is not working at all. Where should I start troubleshooting?
A1: A complete reaction failure typically points to one of three critical areas:
-
Degradation of the Boronic Acid: 2-Pyridylboronic acids are notoriously unstable and prone to rapid decomposition via protodeboronation[1][2]. This is the most common failure mode.
-
Ineffective Catalyst System: The combination of your palladium precursor and ligand may not be active enough to overcome the high activation barriers associated with this substrate.
-
Inappropriate Base or Conditions: The base is required to activate the boronic acid, but strong bases or the presence of excess protic sources can dramatically accelerate its decomposition[1][3].
We will address each of these points in detail in the troubleshooting section below. A good starting point is to rigorously verify the quality of your boronic acid and ensure your reaction is performed under a scrupulously inert atmosphere.
Q2: What specifically makes this compound so challenging to use?
A2: The primary challenge is the rapid rate of protodeboronation, which is the cleavage of the C-B bond by a proton source (like water or alcohol) to yield methoxypyridine. This process is particularly fast for 2-pyridylboronic acids due to the proximity of the Lewis basic ring nitrogen, which can participate in the decomposition pathway[1][2]. The reaction proceeds via fragmentation of a zwitterionic intermediate, a process that is highly pH-dependent[1][2]. While 3- and 4-pyridyl boronic acids are relatively stable, 2-pyridyl derivatives can have a half-life of mere seconds under non-optimized conditions[2].
Caption: The accelerated protodeboronation pathway for 2-pyridylboronic acids.
Q3: Is the 5-methoxy group helping or hurting my reaction?
A3: The 5-methoxy group is an electron-donating group (EDG). In theory, this is beneficial. An EDG increases the electron density of the pyridine ring, which can make the organoboron species a better nucleophile in the transmetalation step of the Suzuki cycle[4][5]. This can help counteract the inherent electron-deficient nature of the pyridine ring. However, the dominant factor remains the instability of the 2-pyridylboronic acid C-B bond, and the electronic benefit of the methoxy group is often secondary to solving the stability problem.
Q4: How should I properly store and handle this compound?
A4: To minimize decomposition, this reagent must be treated as highly sensitive.
-
Storage: Store under an inert atmosphere (argon or nitrogen), tightly sealed, in a freezer (-20 °C is recommended for long-term storage)[5].
-
Handling: Weigh it out quickly and minimize its exposure to atmospheric moisture and air. If possible, handle it in a glovebox. Never leave the bottle open on the bench.
In-Depth Troubleshooting Guide
Problem 1: Low to No Product Formation
This scenario suggests a fundamental issue with one of the core reaction components.
-
Expert Diagnosis: You observe only starting materials (your aryl halide and methoxypyridine) in your crude reaction mixture. This strongly implies your boronic acid decomposed before it could participate in the catalytic cycle.
-
Solutions & Rationale:
-
Use Fresh Reagent: Purchase a new bottle of this compound. Commercial batches can vary in quality and may have degraded during shipping or storage.
-
Switch to a More Stable Derivative: This is the most robust solution. Boronic acids can be converted to more stable forms that slowly release the active species under the reaction conditions.
-
Pinacol Esters (BPin): These are significantly more stable towards hydrolysis and are a common alternative[6]. You can synthesize the pinacol ester from the boronic acid (see Protocol 3).
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and are often crystalline, air-stable solids that can be used directly in couplings[7].
-
Trifluoroborate Salts (KBF₃): Potassium trifluoroborate salts are also highly stable, crystalline solids that are excellent coupling partners[3].
-
-
-
Expert Diagnosis: You see a complex mixture of starting materials, some homocoupled bipyridine, and trace product. This indicates the catalyst has some activity, but it is either too slow or is being poisoned, allowing side reactions to dominate. The Lewis basic nitrogen of the pyridine substrate can coordinate to the palladium center and inhibit catalysis[4].
-
Solutions & Rationale:
-
Employ Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this challenging coupling. You need ligands that accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination) to outcompete decomposition. Buchwald-type biarylphosphine ligands are the gold standard here[2][5][8].
-
Use Modern Pre-catalysts: Instead of generating the active Pd(0) species from Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand, use a pre-formed pre-catalyst. These are air-stable Pd(II) complexes that reliably generate the active catalyst in solution, leading to more reproducible results.
-
| Catalyst System | Rationale & Use Case | Typical Loading |
| Pd(dppf)Cl₂ | A good starting point. The dppf ligand offers a balance of steric bulk and electronic properties suitable for many cross-couplings[9]. | 2-5 mol% |
| XPhos Pd G3 / G4 | Excellent for coupling with aryl chlorides. XPhos is a very bulky and electron-rich ligand that promotes fast oxidative addition[2]. | 1-3 mol% |
| RuPhos Pd G3 / G4 | Often effective for heteroaryl couplings where substrate inhibition is a problem. RuPhos is designed to prevent catalyst deactivation[2]. | 1-3 mol% |
| SPhos Pd G2 / G3 | A versatile and highly active catalyst system for a broad range of substrates, including electron-rich and hindered partners[5]. | 1-3 mol% |
Table 1: Recommended Catalyst/Ligand Combinations for 2-Pyridyl Couplings.
-
Expert Diagnosis: The reaction turns dark immediately, and you isolate only the protodeboronated byproduct (5-methoxypyridine). This points to a base that is too harsh, causing rapid decomposition of the boronic acid.
-
Solutions & Rationale: The role of the base is to form the more nucleophilic boronate [RB(OH)3]- species to facilitate transmetalation[3]. However, a high pH can also accelerate protodeboronation[1]. A careful balance is required.
| Base | Strength | Comments & Rationale |
| K₃PO₄ | Moderate | Often an excellent choice. It is sufficiently basic to promote catalysis but generally does not cause rapid decomposition. |
| K₂CO₃ / Cs₂CO₃ | Weak/Moderate | A milder option, often used in aqueous solvent mixtures. Cesium carbonate can be particularly effective due to the solubility of its salts[5]. |
| KF | Weak | Can be used under nearly neutral conditions, which is ideal for base-sensitive substrates, but may lead to slower reaction rates[3]. |
| NaOH / KOH | Strong | Avoid. These strong bases are highly likely to cause rapid protodeboronation of 2-pyridylboronic acids. |
Table 2: Comparison of Common Bases for 2-Pyridyl Suzuki Couplings.
Problem 2: Significant Byproduct Formation
-
Expert Diagnosis: You isolate your desired product, but also a significant amount of 5,5'-dimethoxy-2,2'-bipyridine. This side reaction is often promoted by the presence of oxygen or unreduced Pd(II) species in the reaction mixture[5][6].
-
Solutions & Rationale:
-
Rigorous Degassing: Oxygen is a primary culprit. Ensure all solvents are thoroughly degassed before use. Subject the final reaction mixture (before heating) to several vacuum/inert gas backfill cycles (typically 3-5 times). Methods like "freeze-pump-thaw" or sparging the solvent with argon for 20-30 minutes are highly effective[5].
-
Use a Pd(0) Source or Reliable Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes be inefficient, leaving Pd(II) to promote homocoupling. Using a direct Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., Buchwald G3/G4) that forms Pd(0) cleanly can minimize this issue[6].
-
Caption: A decision tree for troubleshooting common Suzuki coupling failure modes.
Experimental Protocols
Protocol 1: General Starting Conditions for a Challenging 2-Pyridyl Suzuki Coupling
This protocol is a robust starting point designed to minimize common failure modes.
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
In a separate vial, add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%).
-
-
Reaction Assembly:
-
Seal the Schlenk flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times.
-
Add the palladium pre-catalyst to the flask under a positive flow of argon.
-
Via syringe, add a degassed solvent mixture, such as 1,4-dioxane with 5% water (v/v). The reaction concentration should be approximately 0.1 M with respect to the aryl halide.
-
-
Execution:
-
Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Stir vigorously for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Conversion of Boronic Acid to Pinacol Ester
If you only have the boronic acid available, converting it to the more stable pinacol ester is highly recommended.
-
Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like THF or toluene.
-
-
Dehydration:
-
Add anhydrous magnesium sulfate (MgSO₄) or set up a Dean-Stark apparatus to remove the water formed during the esterification.
-
-
Execution:
-
Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours until the reaction is complete (monitor by TLC or ¹H NMR).
-
-
Isolation:
-
Filter off the drying agent (if used).
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling without further purification.
-
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction[6][10].
References
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Reddit r/Chempros Discussion. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Fischer, F. C., et al. (1965). Process for the preparation of pyridine-2-boronic acid esters.
-
Rueda-Espinosa, J., et al. (2022). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Bellina, F., & Lessi, M. (2015). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules. [Link]
-
J. B. F. N. Engberts, et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Yield of 5-Methoxypyridine-2-boronic Acid Reactions
Welcome to the technical support center for optimizing reactions involving 5-Methoxypyridine-2-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to help you overcome common challenges and maximize the yield and efficiency of your synthetic protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no product yield. What are the common causes and how can I fix this?
Low conversion is a frequent challenge, often stemming from the unique properties of 2-substituted pyridine boronic acids.
Root Cause Analysis:
-
Protodeboronation: This is the most common side reaction for 2-pyridylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process is often accelerated by water, strong bases, and elevated temperatures.[2][3] The nitrogen atom in the pyridine ring can participate in a zwitterionic intermediate that facilitates this undesired reaction.[2]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[4]
-
Inefficient Transmetalation: The transfer of the pyridyl group from boron to palladium is a critical step. This can be sluggish due to suboptimal choice of base, solvent, or catalyst system.[5][6] The base is crucial for forming a more nucleophilic boronate "ate" complex required for efficient transmetalation.[5][6][7]
-
Poor Reagent Quality: 2-Pyridylboronic acids can be unstable upon storage, especially if exposed to moisture and air.[1] They can dehydrate to form boroxines (cyclic trimers), which may have different reactivity.[8]
Solutions & Optimization Strategies:
-
Mitigate Protodeboronation:
-
Use a More Stable Boron Species: Consider using the corresponding pinacol ester or MIDA (N-methyliminodiacetic acid) boronate ester.[1][2][9] These reagents are more stable and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[2][9]
-
Careful Base Selection: Use milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong hydroxides (NaOH, KOH) to reduce the rate of protodeboronation.[6][9]
-
Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, for sensitive substrates like this, using rigorously dried solvents (e.g., dioxane, THF, toluene) and reagents under an inert atmosphere (Argon or Nitrogen) is critical.[9]
-
-
Enhance Catalyst Performance:
-
Ligand Screening: The choice of phosphine ligand is paramount. For electron-rich heteroaryl systems, bulky, electron-rich ligands are often superior. Screen ligands such as SPhos, XPhos, or other Buchwald-type ligands which can promote the crucial reductive elimination step and stabilize the catalyst.[9]
-
Catalyst Loading: If deactivation is suspected, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome the issue.
-
-
Optimize Reaction Parameters:
-
Solvent Choice: Aprotic polar solvents like dioxane, DMF, or DME, often in combination with a small amount of water (if tolerated), are common.[9] A solvent screen is highly recommended.
-
Temperature Control: While heating is often necessary, excessive temperatures can accelerate both protodeboronation and catalyst decomposition. Aim for the lowest temperature that provides a reasonable reaction rate (e.g., 80-100 °C).
-
Question 2: I'm observing a significant amount of a side product that corresponds to the homocoupling of my aryl halide. How can I suppress this?
Homocoupling (e.g., Ar-X + Ar-X -> Ar-Ar) is a common side reaction that consumes your starting material and complicates purification.
Root Cause Analysis:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.[7]
-
Inefficient Reductive Elimination: If the final step of the catalytic cycle (reductive elimination) is slow compared to the preceding steps, the palladium intermediate may undergo side reactions.
-
Use of Pd(II) Pre-catalysts: If the initial reduction of a Pd(II) pre-catalyst to the active Pd(0) species is incomplete, the remaining Pd(II) can facilitate homocoupling.[9]
Solutions & Optimization Strategies:
-
Thorough Degassing: This is the most critical step to prevent homocoupling. Degas all solvents and the final reaction mixture rigorously. Common methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: This is the most effective method, involving freezing the solvent, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere. Repeat this cycle at least three times.[9]
-
-
Catalyst and Ligand Choice: As with low yield issues, bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the pathways that lead to homocoupling.[4]
-
Slow Addition: In some cases, adding the this compound slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, thereby minimizing its participation in homocoupling side reactions.[4]
Question 3: Purification of my final product is challenging due to boron-containing impurities. What are the best practices for workup and purification?
Residual boronic acid and related species can make achieving high purity difficult.
Root Cause Analysis:
Boronic acids and their byproducts can be polar and sometimes co-elute with the desired product during silica gel chromatography.
Solutions & Optimization Strategies:
-
Aqueous Wash with Base: During the aqueous workup, washing the organic layer with a mild base solution (e.g., 1M NaOH or Na₂CO₃) can help remove unreacted boronic acid by converting it to the more water-soluble boronate salt.[10]
-
Oxidative Workup: Adding a small amount of an oxidizing agent, like hydrogen peroxide, during the workup can convert residual boron species into more polar and easily separable byproducts.
-
Complexation/Scavenging:
-
Washing with a solution of diethanolamine can form a stable complex with the boronic acid, which can then be removed by extraction.
-
Stirring the crude product in a solvent with a scavenger resin designed to bind boronic acids can be a highly effective purification method.
-
-
Chromatography Tips:
-
If impurities persist, try switching the stationary phase from silica to alumina.[10]
-
Adding a small amount of a modifier like triethylamine to the eluent during silica gel chromatography can sometimes improve separation.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability? A1: To maximize shelf-life and prevent degradation, this compound should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. For long-term storage, a freezer at -20°C is highly recommended.[11] For short-term or routine use, storage in a desiccator at 2-8°C is acceptable.[11] Always minimize exposure to atmospheric moisture and air.
Q2: What is the primary mechanism of the Suzuki-Miyaura reaction? A2: The generally accepted mechanism involves a catalytic cycle with a Palladium(0) complex. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more reactive boronate species.[5][6]
-
Reductive Elimination: The two organic partners are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst.[12]
Q3: Can I use this compound in other coupling reactions besides Suzuki-Miyaura? A3: Yes. While Suzuki-Miyaura coupling is its most common application, it can also be used in other reactions such as the Chan-Lam coupling to form C-N or C-O bonds, which typically uses a copper catalyst.[13]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This table provides a starting point for optimization. The optimal conditions will be substrate-dependent.
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd₂(dba)₃ is a common Pd(0) source used with specialized ligands.[5] |
| Ligand | None (included in catalyst) | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands accelerate key steps and prevent catalyst deactivation.[9] |
| Base | K₂CO₃ (2-3 equivalents) | K₃PO₄ (2-3 equivalents) | K₃PO₄ is a stronger base that can be effective for less reactive substrates.[14] |
| Boronic Acid | 1.2 - 1.5 equivalents | 1.5 - 2.0 equivalents | Using a slight excess helps drive the reaction to completion. |
| Solvent | Dioxane/H₂O (4:1) | Toluene (anhydrous) | Anhydrous conditions can minimize protodeboronation.[9] |
| Temperature | 90 - 100 °C | 100 - 110 °C | Higher temperatures may be needed for difficult couplings. |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) | Essential to prevent oxygen-mediated side reactions.[9] |
Protocol: General Procedure for Suzuki-Miyaura Coupling
Safety: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][15]
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate).
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent via syringe.[4]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine. To remove boron impurities, an additional wash with 1M NaOH can be performed.[9][10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[9]
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Tyagi, V., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. Retrieved from [Link]
-
Wong, Y-F., et al. (2020). Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 25(18), 4049. Retrieved from [Link]
-
Li, W., et al. (2004). 3-PYRIDYLBORONIC ACID. Organic Syntheses, 81, 89. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. Retrieved from [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Pimentel, M. R., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 929. Retrieved from [Link]
-
Yamamoto, T., et al. (2019). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 141(30), 11839-11843. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction condition optimization. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Retrieved from [Link]
-
Paskach, A. (2020). Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
ACS Publications. (2025). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Retrieved from [Link]
-
National Institutes of Health. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. reddit.com [reddit.com]
- 15. echemi.com [echemi.com]
preventing protodeboronation of 5-Methoxypyridine-2-boronic acid
Welcome to the technical support center for 5-methoxypyridine-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this valuable, yet sensitive, building block in synthetic chemistry. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize protodeboronation and maximize the success of your coupling reactions.
Introduction: The Challenge of Protodeboronation
This compound is a versatile reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, its utility is often hampered by a significant side reaction: protodeboronation. This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 2-methoxypyridine as a byproduct and a subsequent reduction in the yield of the desired coupled product.
The susceptibility of this compound to protodeboronation is primarily due to two factors:
-
Electronic Effects: The methoxy group is electron-donating, which increases the electron density on the pyridine ring. This enhanced electron density makes the ipso-carbon (the carbon attached to the boron) more susceptible to protonation.
-
Heteroaromatic Nature: The pyridine nitrogen introduces additional complexity. At neutral pH, 2-pyridylboronic acids can exist as a zwitterion, a species that is particularly prone to rapid, unimolecular protodeboronation.[1]
This guide will equip you with the knowledge and practical strategies to effectively mitigate this undesired side reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in a question-and-answer format.
FAQ 1: My Suzuki-Miyaura reaction with this compound is giving low yields, and I'm isolating 2-methoxypyridine as a major byproduct. What is happening and how can I fix it?
Answer: The formation of 2-methoxypyridine is a classic sign of protodeboronation. This side reaction competes with the desired cross-coupling pathway. To address this, a multi-faceted approach to reaction optimization is necessary.
Core Strategy: The goal is to accelerate the rate of the Suzuki-Miyaura coupling relative to the rate of protodeboronation.
Troubleshooting Steps:
-
Choice of Base and pH Control: The choice of base is critical. Strong aqueous bases can accelerate protodeboronation.
-
Solvent System: The presence of water can be a double-edged sword. While it is often necessary for the dissolution of the base and to facilitate the catalytic cycle, excess water can serve as a proton source for protodeboronation.
-
Temperature and Reaction Time: Higher temperatures can accelerate both the desired reaction and the undesired protodeboronation.
-
Recommendation: Screen lower reaction temperatures (e.g., 60-80 °C) to find a balance where the coupling proceeds efficiently while minimizing decomposition.[5] Aim for the shortest reaction time necessary for completion.
-
-
Catalyst System: A highly active catalyst can significantly increase the rate of the Suzuki coupling, outcompeting protodeboronation.
Diagram 1: The Competing Pathways
Sources
Technical Support Center: Catalyst Deactivation in 5-Methoxypyridine-2-boronic Acid Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-methoxypyridine-2-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to catalyst deactivation in this specific transformation. The inherent characteristics of the this compound substrate, namely the presence of a Lewis basic pyridine nitrogen and the lability of the boronic acid moiety, present unique hurdles that can lead to diminished reaction yields and catalyst turnover. This resource provides in-depth, field-proven insights and actionable protocols to diagnose and resolve these issues, ensuring the successful execution of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the most likely initial causes?
A1: The most common initial culprits for low conversion are catalyst inactivity and reagent degradation. The active Pd(0) catalyst is highly sensitive to oxygen, so inadequate degassing of solvents and reagents is a frequent issue.[1][2] Additionally, the this compound itself can be unstable and prone to protodeboronation, especially in the presence of water.[1][3]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling is often a result of oxygen in the reaction mixture, which can promote the oxidative coupling of the boronic acid.[1][2] To minimize this, rigorous degassing of all solvents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the experiment is crucial.[1][2]
Q3: I see a byproduct that corresponds to the deborylated 5-methoxypyridine. What is this and how can I avoid it?
A3: This byproduct is the result of protodeboronation, a reaction where the boronic acid group is replaced by a hydrogen atom from a proton source like water.[3] To mitigate this, ensure all reagents and solvents are anhydrous and consider using milder bases.
Q4: Can the pyridine nitrogen on my substrate interfere with the catalyst?
A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as a catalyst poison and inhibiting the reaction.[4][5][6] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.
In-Depth Troubleshooting Guide
This section provides a more detailed analysis of specific experimental issues and their corresponding solutions, grounded in the mechanistic understanding of the Suzuki-Miyaura coupling and the unique challenges posed by this compound.
Issue 1: Catalyst Inhibition and Deactivation by the Pyridine Substrate
The Lewis basic nitrogen atom in the this compound can coordinate to the electron-deficient palladium center, forming stable off-cycle complexes that are catalytically inactive.[4][7] This sequestration of the active catalyst is a primary cause of low reaction yields.
Troubleshooting Protocol:
-
Ligand Selection: The choice of ligand is critical to modulate the electronic and steric properties of the palladium center.[8]
-
Catalyst Precursor: The choice of palladium precursor can influence the generation of the active Pd(0) species.
-
Reaction Temperature: Higher temperatures can sometimes help to dissociate the inhibitory pyridine-palladium complex.
-
Recommendation: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
-
Issue 2: Protodeboronation of this compound
Protodeboronation is a significant side reaction that consumes the boronic acid starting material, leading to reduced yields of the desired coupled product.[3] This process is often facilitated by the presence of proton sources, particularly water, and can be influenced by the choice of base.[1][3]
Troubleshooting Protocol:
-
Anhydrous Conditions: Meticulously exclude water from the reaction system.
-
Recommendation: Use freshly distilled, anhydrous solvents and oven-dried glassware. Ensure the base is also anhydrous.
-
-
Base Selection: The strength and nature of the base can impact the rate of protodeboronation.
-
Recommendation: Screen milder bases such as K₃PO₄ or Cs₂CO₃, as stronger bases can sometimes accelerate protodeboronation.
-
-
Use of Boronic Esters: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than their corresponding boronic acids.[9][10]
-
Recommendation: Synthesize the pinacol ester of this compound and use it in the coupling reaction. This often requires the use of a fluoride source (e.g., CsF) as the base to facilitate transmetalation.[11]
-
Issue 3: Palladium Black Formation and Catalyst Agglomeration
The formation of palladium black (insoluble palladium particles) is a visual indicator of catalyst deactivation.[8] This occurs when the active Pd(0) species agglomerate and precipitate out of the solution, rendering them catalytically inactive.
Troubleshooting Protocol:
-
Ligand-to-Palladium Ratio: An appropriate excess of the ligand can help stabilize the mononuclear palladium species in solution.
-
Recommendation: Increase the ligand-to-palladium ratio to prevent agglomeration.
-
-
Solvent Choice: The solvent can influence the stability of the catalytic species.
-
Reaction Concentration: Very high concentrations can sometimes promote catalyst precipitation.
-
Recommendation: Experiment with slightly lower reaction concentrations.
-
Visualizing the Suzuki-Miyaura Cycle and Deactivation Pathways
To better understand the process, the following diagrams illustrate the key steps of the catalytic cycle and the points at which deactivation can occur.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Primary catalyst deactivation pathways in Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: General Screening for Optimal Conditions
This protocol outlines a general approach to screen for the most effective combination of ligand, base, and solvent for the coupling of this compound.
-
To an array of oven-dried reaction vials, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (4 mol%).
-
Add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (2.0 equiv).
-
Seal the vials with septa and purge with argon or nitrogen for 15 minutes.
-
Add the degassed solvent via syringe.
-
Place the vials in a pre-heated reaction block and stir at the desired temperature for the specified time.
-
Cool the reactions to room temperature, quench with water, and analyze the crude reaction mixture by LC-MS or GC-MS to determine conversion.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Ligand | SPhos | XPhos | PPh₃ | None |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | Na₂CO₃ |
| Solvent | Dioxane | Toluene | DMF | THF/H₂O (10:1) |
| Temperature | 80 °C | 100 °C | 110 °C | 80 °C |
Protocol 2: Synthesis and Use of this compound Pinacol Ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester and its subsequent use in the Suzuki-Miyaura coupling.
-
Esterification:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an appropriate solvent (e.g., toluene or THF).
-
Add a dehydrating agent such as anhydrous MgSO₄.
-
Stir the mixture at room temperature overnight.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting pinacol ester by column chromatography.
-
-
Suzuki-Miyaura Coupling:
-
Follow the general screening protocol (Protocol 1), substituting the this compound pinacol ester for the boronic acid.
-
Use a fluoride source, such as CsF or KF, as the base.
-
References
-
Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5483-5490. Retrieved from [Link]
-
ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 53(43), 11621-11624. Retrieved from [Link]
-
Yamamoto, K., et al. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, 27(9), 1664-1672. Retrieved from [Link]
-
Semproni, J. R., et al. (2020). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Ghaffari, M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 635-641. Retrieved from [Link]
-
Sajiki, H., et al. (2000). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 48(11), 1775-1778. Retrieved from [Link]
-
Thomas, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9207-9221. Retrieved from [Link]
-
Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146. Retrieved from [Link]
-
Semproni, J. R., et al. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 39(21), 3849-3857. Retrieved from [Link]
-
Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Pérez-Temprano, M. H., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis, 8(4), 3290-3303. Retrieved from [Link]
-
Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862-875. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. Retrieved from [Link]
-
Vorobyeva, E., et al. (2022). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 12(15), 9036-9049. Retrieved from [Link]
-
Reddit. (2024). Suzuki coupling with Bromoalkyne and boronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 47(26), 4851-4854. Retrieved from [Link]
-
Chemical.AI. (2023). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
Leadbeater, N. E. (2013). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 17(3), 341-346. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]
-
Casalnuovo, A. L., et al. (1990). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 112(11), 4324-4330. Retrieved from [Link]
-
Cox, P. A., et al. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 50(9), 2339-2349. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Homocoupling in 5-Methoxypyridine-2-boronic Acid Reactions
Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the management of homocoupling side reactions when using 5-Methoxypyridine-2-boronic acid in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who seek to optimize their synthetic routes, improve yield, and simplify purification.
Here, we combine mechanistic insights with field-proven protocols to provide a comprehensive resource in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant issue with this compound?
A1: Homocoupling is an undesired side reaction in which two molecules of the boronic acid couple with each other to form a symmetrical biaryl dimer. In the case of this compound, this results in the formation of 6,6'-dimethoxy-3,3'-bipyridine.
This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes the boronic acid reagent, lowering the potential yield of the desired cross-coupled product.
-
Complex Purification: The homocoupled byproduct often has similar polarity and physical properties to the target molecule, making purification by standard methods like column chromatography difficult and time-consuming.
-
Stoichiometric Imbalance: Consumption of the boronic acid alters the stoichiometry of the reaction, potentially leaving an excess of the coupling partner and leading to further side reactions.
The pyridine nitrogen in the substrate can also complicate matters by potentially coordinating with the palladium catalyst, which can influence the reaction pathways.[1]
Q2: What is the primary chemical cause of boronic acid homocoupling?
A2: The principal cause of homocoupling is the presence of palladium(II) species in the reaction mixture, especially in the presence of oxygen.[2][3] The desired Suzuki-Miyaura catalytic cycle relies on a Pd(0) catalyst. However, several factors can lead to the formation or persistence of Pd(II):
-
Use of Pd(II) Precatalysts: Many common catalysts, like Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) state. If this reduction is incomplete, the remaining Pd(II) can trigger homocoupling.[3]
-
Oxidation by Air (Oxygen): The active Pd(0) catalyst can be oxidized back to Pd(II) by dissolved molecular oxygen in the solvents or headspace.[4][5] This is a major and often underestimated contributor. The reaction of Pd(0) with O₂ can form a palladium peroxo complex, which is a key intermediate in the homocoupling mechanism.[5]
The homocoupling reaction is a stoichiometric process between the boronic acid and Pd(II), which regenerates Pd(0) that can re-enter the main catalytic cycle.[6] However, the damage is already done as the boronic acid has been consumed to form the dimer.
Troubleshooting Guide: From Problem to Protocol
This section provides direct solutions to common experimental observations.
Problem 1: High levels (>5%) of the 6,6'-dimethoxy-3,3'-bipyridine homocoupling byproduct are observed by LC-MS or NMR.
This is the most common issue and points directly to the presence of excess Pd(II) species, very likely caused by oxygen.
The diagram below illustrates how the desired Suzuki cycle is intercepted by the oxygen-mediated homocoupling pathway.
References
Technical Support Center: The Role of Electron-Donating Groups in Pyridine Boronic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who work with pyridine boronic acids, particularly those substituted with electron-donating groups (EDGs). These compounds are pivotal building blocks in modern organic synthesis, yet their unique electronic properties can present specific challenges during synthesis, purification, storage, and reaction. This resource provides in-depth, evidence-based answers to frequently encountered problems, moving beyond simple procedural steps to explain the underlying chemical principles.
Part 1: Frequently Asked Questions - Core Concepts
This section addresses fundamental questions regarding the chemical behavior of pyridine boronic acids functionalized with electron-donating groups.
Q1: How do electron-donating groups (EDGs) fundamentally alter the properties of a pyridine boronic acid?
A1: Electron-donating groups, such as alkoxy (-OR), amino (-NR₂), or alkyl groups, significantly impact the electronic environment of the pyridine ring and the boronic acid moiety.[1] They increase the electron density on the pyridine ring, which has several consequences:
-
Increased Basicity: The pyridine nitrogen becomes a stronger Lewis base, which can affect its interaction with metal catalysts.
-
Altered Acidity of Boronic Acid: EDGs increase the pKa of the boronic acid, making it a weaker Lewis acid compared to unsubstituted or electron-poor analogues.[2][3] This is because the increased electron density on the aromatic ring destabilizes the formation of the anionic boronate species.[3]
-
Enhanced Reactivity in Electrophilic Aromatic Substitution: While pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, the presence of strong EDGs can activate the ring for such reactions.[4]
-
Increased Susceptibility to Protodeboronation: The increased electron density on the carbon atom bearing the boron group makes the C-B bond more susceptible to cleavage by proton sources, a process known as protodeboronation.[5][6]
Q2: What is protodeboronation, and why is it a major concern for electron-rich pyridine boronic acids?
A2: Protodeboronation is a common side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the desired reagent.[6][7] This process is often accelerated under aqueous, acidic, or basic conditions.[6][8]
For electron-rich pyridine boronic acids, this is a particularly significant issue. The EDGs push electron density into the aromatic ring, making the ipso-carbon (the carbon attached to boron) more electron-rich and thus more susceptible to electrophilic attack by a proton.[5] This unwanted reaction reduces the yield of the desired cross-coupling product by consuming the boronic acid starting material.[9] In some cases, especially with 2-pyridyl boronic acids, a zwitterionic intermediate can form that rapidly decomposes.[6]
Q3: How does the position of the EDG on the pyridine ring affect the boronic acid's stability and reactivity?
A3: The position of the EDG relative to the boronic acid and the ring nitrogen is critical.
-
EDG at the 4-position (para): An EDG at the 4-position strongly activates the ring through resonance, significantly increasing electron density at the 2, 3, 5, and 6 positions. This can make a boronic acid at the 2- or 3-position more prone to protodeboronation.
-
EDG at the 3-position (meta): An EDG at the 3-position has a less pronounced activating effect on the 2- and 4-positions, primarily acting through induction.
-
EDG at the 2- or 6-position (ortho): An EDG ortho to the boronic acid can introduce steric hindrance, which may slow down both the desired transmetalation step in Suzuki coupling and undesired side reactions.[10]
Part 2: Troubleshooting Guide - Synthesis, Purification & Stability
This section focuses on practical issues that arise during the preparation and handling of these sensitive reagents.
Q4: I am attempting to synthesize an amino-substituted pyridine boronic acid via lithium-halogen exchange, but I'm getting very low yields. What is going wrong?
A4: This is a common problem. The synthesis of pyridine boronic acids often involves the reaction of a halopyridine with an organolithium reagent (like n-BuLi) followed by quenching with a trialkyl borate.[11] However, when an acidic proton is present, such as on an amino group (-NH₂), the organolithium reagent will act as a base and deprotonate the amine instead of performing the desired lithium-halogen exchange.
Troubleshooting Steps:
-
Protect the Amine: Before attempting the lithium-halogen exchange, protect the amino group with a suitable protecting group that is stable to organolithium reagents, such as a tert-butyloxycarbonyl (Boc) group or a silyl group (e.g., TBDMS).
-
Use an Alternative Synthetic Route: Consider palladium-catalyzed C-H borylation, which can sometimes be more functional-group tolerant.[12] This method directly converts a C-H bond to a C-B bond, avoiding the use of highly basic organometallics.
Q5: My purified electron-rich pyridine boronic acid seems to decompose upon storage, even in the freezer. How can I improve its shelf life?
A5: Electron-rich pyridine boronic acids are notoriously unstable.[13] Decomposition is often due to a combination of protodeboronation (from atmospheric moisture) and potential oligomerization to form boroxines.
Storage Best Practices:
-
Convert to a Boronate Ester: The most effective way to enhance stability is to convert the boronic acid to a more robust derivative, such as a pinacol boronate ester.[8][9] These esters are significantly less prone to protodeboronation and are generally more stable for long-term storage.
-
Strictly Anhydrous and Inert Conditions: If you must store the boronic acid, it is crucial to do so under a dry, inert atmosphere (argon or nitrogen).[14][15][16] Store it in a desiccator inside a freezer.
-
Avoid Acidic or Basic Contaminants: Ensure all storage vials are free from any acidic or basic residues, which can catalyze decomposition.[14]
Q6: Purification of my crude alkoxy-substituted pyridine boronic acid by silica gel chromatography is giving poor recovery. What are my alternatives?
A6: Silica gel chromatography can be problematic for boronic acids. The acidic nature of silica can promote protodeboronation on the column, and the polar B(OH)₂ group can lead to streaking and poor separation.
Alternative Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method for purifying boronic acids.[17][18]
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Extract with a basic aqueous solution (e.g., NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, while non-acidic impurities remain in the organic layer.
-
Separate the aqueous layer, acidify it carefully with HCl to re-protonate the boronate, and then extract the pure boronic acid back into an organic solvent.
-
-
Recrystallization: If the boronic acid is a solid, recrystallization from a suitable solvent system can be an effective purification method.[17]
-
Trituration: Suspending the crude solid in a solvent in which the impurities are soluble but the desired product is not can effectively wash away contaminants.[17]
Part 3: Troubleshooting Guide - Suzuki-Miyaura Coupling Reactions
This section addresses challenges encountered when using these boronic acids in one of their most common applications.
Q7: My Suzuki-Miyaura coupling reaction with a methoxy-pyridine boronic acid is sluggish and gives a low yield of the desired product, with significant starting material remaining. What factors should I investigate?
A7: Low reactivity in Suzuki coupling with electron-rich heteroaryl boronic acids is a frequent challenge.[9] The increased electron density can slow down the crucial transmetalation step of the catalytic cycle.
Troubleshooting Workflow:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[19][20][21] These ligands promote the formation of the active Pd(0) species and facilitate oxidative addition and transmetalation.
-
Base Selection: The choice of base is critical. A stronger, non-nucleophilic base is often required to facilitate the formation of the boronate anion needed for transmetalation.[21] Consider switching from Na₂CO₃ or K₂CO₃ to stronger bases like K₃PO₄ or Cs₂CO₃.[21]
-
Solvent and Temperature: Ensure the reaction is run in an appropriate solvent (e.g., dioxane, toluene, or DMF) and at a sufficiently high temperature to overcome the activation barrier. Increasing the temperature can often improve reaction rates.[19]
-
Reagent Quality: As discussed, significant protodeboronation may be occurring.[21] Ensure all reagents and solvents are scrupulously dry.[21] Using the corresponding pinacol boronate ester is a highly recommended strategy to circumvent this issue.[8]
Q8: I am observing a significant amount of a homocoupled bipyridine byproduct in my reaction. How can I suppress this?
A8: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a competing catalytic cycle that consumes the boronic acid.[21]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor.[21] Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout the entire setup and reaction time.[21]
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.3 equivalents) is common, using a large excess can sometimes favor homocoupling.[21]
| Issue | Potential Cause | Recommended Solution |
| Low Yield / No Reaction | Catalyst deactivation; Slow transmetalation | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos); Switch to a stronger base (K₃PO₄, Cs₂CO₃) |
| Protodeboronation | Presence of water or other proton sources | Use anhydrous solvents and reagents; Convert boronic acid to a pinacol ester |
| Homocoupling | Presence of oxygen | Thoroughly degas all solvents; Maintain a strict inert atmosphere (Ar or N₂) |
| Poor Purification Recovery | Decomposition on silica gel | Use acid-base extraction for purification; Convert to ester for easier chromatography |
| Low Stability on Storage | Inherent instability; Moisture | Convert to pinacol boronate ester; Store under argon in a desiccated environment at low temperature |
Part 4: Experimental Protocols & Visualizations
Protocol 1: Synthesis of a Pyridine Boronate Ester via Pd-Catalyzed Borylation
This protocol is adapted for a generic electron-rich bromopyridine.
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromo-EDG-pyridine (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv), potassium acetate (KOAc) (3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (using a non-polar eluent system like hexanes/ethyl acetate) to afford the desired pyridine pinacol boronate ester.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the EDG-pyridine boronic acid or ester (1.2 equiv), a suitable palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water or dioxane/water mixture) via syringe.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and wash with water to remove the base and inorganic salts.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Caption: Decision workflow for the purification of polar pyridine boronic acids.
References
- 1. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aablocks.com [aablocks.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Borylation - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 5-Methoxypyridine-2-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-methoxypyridine-2-boronic acid, with a specific focus on the critical role of reaction temperature. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the Suzuki-Miyaura coupling, and where should I start with this compound?
A: Temperature is the primary lever for providing the necessary activation energy for the key steps in the Suzuki-Miyaura catalytic cycle.[1][2] The cycle, which consists of oxidative addition, transmetalation, and reductive elimination, has specific energy barriers that must be overcome for the reaction to proceed at a practical rate.[1]
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl halide bond is often the rate-determining step, particularly with less reactive electrophiles like aryl chlorides.[1][2] Higher temperatures increase the rate of this step.
-
Transmetalation: The transfer of the pyridyl group from the boronic acid to the palladium center also requires energy.[1]
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is typically fast but can also be influenced by temperature.[1]
For a starting point with this compound, a moderately elevated temperature is a robust choice.
Initial Recommendation: Begin your optimization with a temperature range of 60-80 °C . This range typically provides sufficient energy to drive the reaction forward without aggressively promoting degradation pathways, especially when using common aryl bromides. For highly reactive aryl iodides, you may be able to start at a lower temperature, while challenging aryl chlorides will likely require temperatures at the higher end of this range or even slightly above (e.g., 90-110 °C), often in conjunction with a specialized catalyst system.[3]
Caption: Troubleshooting workflow for temperature optimization.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound. It should be optimized for each specific substrate pair.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, or Toluene/H₂O 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (start at 70 °C). Stir the mixture vigorously. Monitor the reaction's progress every 1-2 hours using TLC or LC-MS.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product. [4]
References
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
- Suzuki Coupling. Organic Chemistry Portal. Accessed January 3, 2026.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 3, 2026.
- Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. BenchChem. Accessed January 3, 2026.
- Help needed with unreproducible Suzuki coupling. Reddit r/Chempros. Accessed January 3, 2026.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 3, 2026.
- Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. St. Olaf College. Accessed January 3, 2026.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Accessed January 3, 2026.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit r/Chempros. Accessed January 3, 2026.
- Protodeboronation. Wikipedia. Accessed January 3, 2026.
- The effect of various temperatures on the Suzuki coupling reaction.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- How to approach choosing reaction conditions for Suzuki?. Reddit r/Chempros. Accessed January 3, 2026.
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
- Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. Royal Society of Chemistry. Accessed January 3, 2026.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Accessed January 3, 2026.
- Effect of solvent and base on Suzuki cross-coupling reaction.
- 2-Methoxypyrimidine-5-boronic acid. PubChem. Accessed January 3, 2026.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Accessed January 3, 2026.
- Recent progress in the synthesis of pyridinylboronic acids and esters.
- 2-Methoxypyridine-5-boronic acid pinacol ester 97. Sigma-Aldrich. Accessed January 3, 2026.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Accessed January 3, 2026.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. Accessed January 3, 2026.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Accessed January 3, 2026.
- ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- 2-Methoxypyridine-5-boronic acid, 95%. Thermo Scientific Chemicals. Accessed January 3, 2026.
- 3-pyridylboronic acid. Organic Syntheses. Accessed January 3, 2026.
- A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling. BenchChem. Accessed January 3, 2026.
- Stability and Storage of 2,4-Dimethoxypyrimidine-5-boronic acid: A Technical Guide. BenchChem. Accessed January 3, 2026.
Sources
Technical Support Center: Synthesis with Pyridine Boronic Acids
Welcome to the technical support center for researchers, chemists, and drug development professionals working with pyridine boronic acids. This guide is designed to provide expert insights and practical, field-proven solutions to the common challenges associated with the synthesis, handling, and application of these versatile yet notoriously unstable reagents. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and design more robust synthetic strategies.
Introduction: The Pyridine Boronic Acid Dilemma
Pyridine boronic acids are invaluable building blocks in medicinal chemistry and materials science, enabling the introduction of the critical pyridine moiety via powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling.[1][2] However, their utility is often hampered by inherent instability. The electron-deficient nature of the pyridine ring, combined with the Lewis acidity of the boronic acid, creates pathways for rapid decomposition, primarily through protodeboronation (replacement of the C-B bond with a C-H bond).[3]
This instability is particularly pronounced for 2-pyridylboronic acids. The proximity of the basic ring nitrogen to the boron center facilitates the formation of a zwitterionic intermediate, which dramatically accelerates the rate of protodeboronation, especially under neutral pH conditions.[3][4] Consequently, researchers often face challenges with reagent storage, reaction reproducibility, and low yields.[5][6]
This guide provides a structured approach to overcoming these obstacles.
Troubleshooting Guide: From Failed Reactions to Robust Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction with a 2-pyridylboronic acid is giving low yield or failing completely. I see significant formation of unsubstituted pyridine. What's happening and how can I fix it?
This is the most common failure mode and is almost certainly due to rapid protodeboronation of your boronic acid under the reaction conditions.[3] The basic conditions required for the Suzuki-Miyaura coupling can accelerate the decomposition of the unstable boronic acid before it has a chance to participate in the catalytic cycle. Furthermore, the pyridine nitrogen can coordinate to and inhibit the palladium catalyst, further stalling the desired reaction.[7][8]
The core issue is that the rate of boronic acid decomposition is competing with, or even exceeding, the rate of cross-coupling. Your primary goal is to shift this balance in favor of the productive reaction.
Solution 1: Enhance the Stability of the Boron Reagent
Instead of using the free boronic acid, employ a more stable derivative.
-
Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, sterically shields the boron atom, reducing its susceptibility to hydrolysis and protodeboronation.[9] While more stable than the corresponding acids, they can still decompose.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: This is the state-of-the-art solution for unstable boronic acids.[5][10] MIDA boronates are exceptionally stable, air- and chromatography-tolerant, crystalline solids.[11][12] Under specific basic, aqueous conditions, they hydrolyze slowly to release the boronic acid in situ. This "slow-release" mechanism maintains a very low concentration of the unstable free boronic acid at any given time, ensuring it is consumed by the catalytic cycle before it can decompose.[3][13]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2-Pyridyl MIDA Boronate
This protocol is adapted from the slow-release methodology developed by Burke and coworkers.[5][14]
-
Reaction Setup: To an oven-dried reaction vial, add the aryl/heteroaryl chloride (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), XPhos (6 mol %), and Pd₂(dba)₃ (1.5 mol %).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 5.0 equiv) and copper(II) acetate (Cu(OAc)₂, 0.5 equiv). The copper salt has been shown to be beneficial in couplings involving 2-pyridyl MIDA boronates.[5][14]
-
Solvent Addition: Seal the vial with a PTFE-lined cap. Evacuate and backfill with argon or nitrogen (repeat 3 times). Add degassed solvent (e.g., 4:1 DMF/isopropanol) via syringe to achieve a concentration of 0.1 M with respect to the aryl halide.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir for the required time (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Solution 2: In Situ Generation
For particularly labile species, you can avoid isolating the boronic acid altogether. A common method is to perform a lithium-halogen exchange on a halopyridine at low temperature, followed by trapping with a trialkyl borate. The resulting boronate ester is then hydrolyzed and used directly in the coupling step. The "in situ quench" procedure, where the organolithium is added to a mixture of the halopyridine and borate ester, often gives superior results by immediately trapping the highly reactive lithiopyridine intermediate.[2]
Question 2: My pyridine boronic acid seems to have degraded during storage. How can I store it properly, and how do I check its quality before use?
Pyridine boronic acids, especially the 2- and 4-isomers, are prone to decomposition on the benchtop.[5][14] This is primarily due to moisture-driven protodeboronation and potential dehydration to form cyclic boroxine trimers.[15][16]
| Reagent Type | Relative Stability | Recommended Storage Conditions |
| Pyridine-2-boronic acid | Very Low | Store under argon/nitrogen, refrigerated (2-8 °C), protected from light. Use promptly after purchase/synthesis.[17][18] |
| Pyridine-3-boronic acid | Moderate | Store under argon/nitrogen, refrigerated (2-8 °C), protected from light. Generally more stable than the 2- and 4-isomers.[18] |
| Pyridine-4-boronic acid | Low | Store under argon/nitrogen, refrigerated (2-8 °C), protected from light.[17][19] |
| Pyridine boronate esters | Good | Store tightly sealed in a cool, dry place. Refrigeration is recommended for long-term storage. Relatively stable to air and moisture.[9] |
| Pyridine MIDA boronates | Excellent | Bench-stable. Store tightly sealed at room temperature. Highly resistant to air and moisture.[11][14] |
Table 1. Comparison of stability and storage conditions for pyridine boron reagents.
Quality Control Check: Before use, always assess the purity of your boronic acid.
-
¹H NMR Spectroscopy: This is the most straightforward method. Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). Look for the presence of the corresponding unsubstituted pyridine, which is the product of protodeboronation. The integration of the pyridine signal relative to the boronic acid signals gives a quantitative measure of decomposition.
-
LC-MS: Liquid chromatography-mass spectrometry can also be used to check for the presence of the protodeboronated side product.
If significant decomposition (>5-10%) is observed, it is highly recommended to purify the material or synthesize a fresh batch for reliable and reproducible results.
Question 3: I'm having difficulty purifying my pyridine boronic acid by silica gel chromatography. What are my options?
Purifying free boronic acids on silica gel can be problematic. The acidic nature of silica can promote decomposition, and the polar nature of the boronic acid can lead to significant streaking and poor separation.[20]
-
Recrystallization: This is often the most effective method for purifying boronic acids, assuming a suitable solvent system can be found.[20] Acetonitrile is often a good choice for pyridine boronic acids.[2]
-
Acid/Base Extraction: You can sometimes purify boronic acids by dissolving the crude material in an organic solvent, washing with a mild aqueous base to form the water-soluble boronate salt, separating the layers, and then re-acidifying the aqueous layer to precipitate the purified boronic acid.[20]
-
Protect-Purify-Deprotect: A robust strategy involves converting the crude boronic acid to its more stable and less polar pinacol ester.[2][9] This ester can typically be purified easily by standard silica gel chromatography. The purified ester can then be hydrolyzed back to the free boronic acid if necessary, or used directly in the coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why exactly are 2-pyridylboronic acids so much more unstable than the 3- and 4-isomers? The instability is due to a unique intramolecular decomposition pathway. The nitrogen atom at the 2-position acts as an internal base, interacting with the boron center to form a zwitterionic intermediate. This species readily undergoes fragmentation, leading to rapid protodeboronation, a mechanism not readily available to the 3- and 4-isomers where the nitrogen is too far away.[3][4]
Q2: What is a boroxine? A boroxine is the cyclic trimer anhydride of a boronic acid, formed by the loss of three molecules of water from three molecules of boronic acid.[15][16] Many commercially available boronic acids exist as a mixture of the free acid and the corresponding boroxine. This equilibrium is usually of little consequence for reactivity in cross-coupling reactions, as the boroxine readily hydrolyzes back to the monomeric boronic acid in the presence of water.
Q3: Can I use boronate esters directly in Suzuki couplings? Yes, absolutely. Boronate esters, particularly pinacol esters, are widely used directly in Suzuki-Miyaura reactions.[9] The reaction conditions are sufficient to hydrolyze the ester in situ to the active boronic acid/boronate species required for transmetalation to the palladium center.
Q4: Are there alternatives to boronic acids for introducing a pyridine ring? Yes, other organometallic reagents can be used, such as pyridyl organotrifluoroborates, organosilanes, or organostannanes (in Stille coupling). However, each comes with its own set of advantages and disadvantages regarding stability, toxicity (especially organostannanes), and reaction conditions. For general utility, stability, and low toxicity, the boronic acid derivatives (especially MIDA boronates) represent the most versatile and user-friendly platform.[5][14]
References
-
Li, W., Nelson, D. L., & Jensen, M. S. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. [Link]
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do Carmo, A. C. S., & de Souza, R. O. M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4255. [Link]
-
Hoerrner, R. S., Cai, D., & Larsen, R. D. (2001). 3-PYRIDYLBORONIC ACID. Organic Syntheses, 78, 222. [Link]
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Wikipedia. (2023). Borylation. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, XXXX, XXX, XXX-XXX. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the 2-pyridyl problem. Angewandte Chemie International Edition, 48(8), 1466-1469. [Link]
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
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Wikipedia. (2023). Boronic acid. [Link]
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Nykaza, T. V., et al. (2018). Synthesis of Pyridine N-Oxide-BF2CF3 Complexes and Their Fluorescence Properties. The Journal of Organic Chemistry, 83(17), 10186-10192. [Link]
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Coombs, J. R., & Suginome, M. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. In Boronic Acids (pp. 371-403). American Chemical Society. [Link]
-
Reddit user discussion. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
Lee, S. J., et al. (2011). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Organic letters, 13(9), 2234–2237. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14769–14783. [Link]
-
Wang, Y., et al. (2022). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 87(3), 1836–1845. [Link]
-
Dick, G. R., & Burke, M. D. (2012). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 89, 130. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
-
Spring, D. R. (2005). Boron Acids as Protective Agents and Catalysts in Synthesis. Chemical Communications, (13), 1615-1629. [Link]
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Halford-McGuff, J. M., Cordes, D. B., & Watson, A. J. B. (2023). Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition. Chemical Science, 14(23), 6334-6340. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14769–14783. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14769–14783. [Link]
-
Reddit user discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. [Link]
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reagent quality issues with 5-Methoxypyridine-2-boronic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Methoxypyridine-2-boronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for scientists using this versatile reagent in their research. As Senior Application Scientists, we have structured this resource to address the common challenges associated with the handling, storage, and application of pyridyl boronic acids, ensuring you can achieve reliable and reproducible results.
Introduction: The Challenge and Utility of Pyridyl Boronic Acids
This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The presence of the pyridine ring makes it an important synthon for introducing this heterocycle into complex molecules. However, the inherent chemical properties of 2-pyridyl boronic acids present unique stability challenges compared to their phenyl boronic acid counterparts. The electron-withdrawing nature of the pyridine nitrogen can increase the susceptibility of the C-B bond to cleavage, a process known as protodeboronation.[3][4] This guide provides practical, field-proven insights to mitigate these issues.
Frequently Asked Questions (FAQs)
Section 1: Reagent Stability, Storage, and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To maximize shelf-life and maintain reagent integrity, long-term storage at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[3][5] For routine short-term use, storage at 2-8°C is acceptable. The key is to rigorously protect the compound from moisture and oxygen.[6]
Q2: I left my container of this compound on the bench overnight. Is it still usable?
A2: It may be usable, but its quality is likely compromised. Boronic acids are susceptible to several degradation pathways when exposed to the atmosphere.[3]
-
Dehydration: They can form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water during reaction setup.[3]
-
Oxidation: The boronic acid functional group can be oxidized, leading to the formation of phenolic byproducts.[7][8]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is a significant issue for many heteroaryl boronic acids.[3][9]
Before using the reagent, we strongly advise performing a quality check via ¹H NMR or LC-MS to assess its purity.
Q3: My solid this compound has become clumpy and discolored. What does this mean?
A3: Clumping typically indicates moisture absorption, which can accelerate degradation. Discoloration (e.g., turning from white to off-white or brown) often suggests oxidation or the presence of other impurities. While it might still be viable for some applications, using a discolored reagent without purification or quality assessment is not recommended for reactions sensitive to stoichiometry or catalyst activity.
Section 2: Reaction Troubleshooting - The Suzuki-Miyaura Coupling
Q4: My Suzuki coupling reaction with this compound is giving low to no yield. What are the most common causes?
A4: Low or no yield is the most frequent issue and can stem from several factors. The troubleshooting workflow below can help diagnose the problem. The primary suspects are reagent degradation, an inefficient catalyst system, or suboptimal reaction conditions.[4]
dot
Caption: Troubleshooting Logic for Failed Suzuki Couplings.
Q5: I am observing a significant amount of a byproduct that corresponds to my starting material with the boronic acid group replaced by hydrogen. What is happening?
A5: This is a classic case of protodeboronation. It is a common side reaction for heteroaryl boronic acids, especially under harsh conditions (high temperatures, strongly basic or acidic media).[3] To mitigate this:
-
Use Milder Bases: Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4]
-
Lower Reaction Temperature: If possible, screen lower reaction temperatures.
-
Use a Boronate Ester: Consider using the corresponding 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (pinacol ester). Boronate esters are significantly more stable towards protodeboronation and slowly hydrolyze in situ to provide the active boronic acid.[10]
Q6: When should I choose a boronate ester (e.g., pinacol ester) over the free boronic acid?
A6: The choice involves a trade-off between reactivity and stability.[10]
| Feature | This compound | This compound pinacol ester |
| Stability | Lower; susceptible to dehydration, oxidation, and protodeboronation.[3] | High; often crystalline, stable solids with a long shelf-life.[10] |
| Reactivity | Generally higher; can lead to faster reaction times.[10] | Lower; requires in situ hydrolysis to the boronic acid for transmetalation. |
| Handling | Can be challenging to purify and handle due to instability. | Easier to purify by chromatography and handle.[10] |
| Use Case | Ideal for rapid, optimized reactions where the reagent is used shortly after synthesis or purchase. | Recommended for multi-step syntheses, reactions requiring high temperatures, or when reagent stability and purity are paramount.[4] |
Section 3: Purity and Analysis
Q7: How can I quickly assess the purity of my this compound?
A7: Quantitative ¹H NMR (qNMR) is an excellent method. By dissolving a known mass of your boronic acid and a known mass of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (like DMSO-d₆), you can integrate the signals from your compound and the standard to calculate the purity.[3] Look for the characteristic broad singlet for the B(OH)₂ protons and sharp signals for the pyridine ring protons. The presence of signals corresponding to 5-methoxypyridine (from protodeboronation) is a key indicator of degradation.
Q8: What are the primary degradation pathways I should be aware of?
A8: The main degradation pathways for pyridyl boronic acids are oxidation and protodeboronation. Dehydration to form boroxines is also common but is often reversible under reaction conditions.
dot
Caption: Key Degradation Pathways for Pyridyl Boronic Acids.
In-Depth Troubleshooting and Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol serves as a robust starting point. Optimization is often necessary for specific substrates.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to the limiting reagent).
-
Degassing: Subject the heterogeneous mixture to three cycles of freeze-pump-thaw or sparge with argon for 15-20 minutes.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Table of Suggested Starting Conditions for Optimization
| Parameter | Condition 1 (Standard) | Condition 2 (For Unstable Substrates) | Condition 3 (For Challenging Couplings) | Rationale |
| Pd Source | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(0) vs Pd(II) pre-catalysts can affect initiation.[11] |
| Ligand | None (with Pd(PPh₃)₄) | PPh₃ | Buchwald Ligand (XPhos, SPhos) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[4] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Milder bases can prevent boronic acid degradation; Cs₂CO₃ often enhances reactivity.[4] |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | 2-MeTHF / H₂O (10:1) | Solvent choice affects solubility and catalyst activity.[4] |
| Temperature | 100 °C | 80 °C | 110 °C | Balance between reaction rate and thermal degradation of reagents/catalyst. |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The base activates the boronic acid, making it competent for transmetalation. The ligand choice primarily impacts the rates of oxidative addition and reductive elimination.
dot
Caption: The Suzuki-Miyaura Catalytic Cycle.
References
- BenchChem. (2025). Stability and Storage of 2,4-Dimethoxypyrimidine-5-boronic acid: A Technical Guide.
-
Zhang, P. et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
- Thermo Scientific Chemicals. 2-Methoxypyridine-5-boronic acid, 95%.
- Sigma-Aldrich. 2-Methoxypyridine-5-boronic acid pinacol ester 97%.
-
PubChem. 2-Methoxypyrimidine-5-boronic acid. National Center for Biotechnology Information. Available at: [Link]
-
Leadbeater, N. E., & Marco, M. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]
- Fisher Scientific. 2-Methoxypyridine-5-boronic acid, 95%.
- BenchChem. (2025). Troubleshooting failed reactions with (4-Methoxypyridin-2-YL)boronic acid.
- Thermo Scientific Chemicals. 2-Methoxypyridine-5-boronic acid, 95%.
-
ResearchGate. Diagnosing issues with a failed Suzuki coupling?. Reddit r/Chempros discussion. Available at: [Link]
- Sigma-Aldrich. 5-Methoxypyridine-3-boronic acid.
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]
- Paskach, A. (2020). Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. DePaul Discoveries.
-
Plunkett, M. R. et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. Available at: [Link]
-
PubChem. 5-Methoxypyridine-3-boronic Acid. National Center for Biotechnology Information. Available at: [Link]
-
Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Available at: [Link]
-
Wikipedia. Boronic acid. Available at: [Link]
- BenchChem. (2025). The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters.
- Tokyo Chemical Industry Co., Ltd. 2-Methoxypyridine-5-boronic Acid.
Sources
- 1. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
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- 5. 5-Methoxypyridine-3-boronic acid | 850991-69-4 [sigmaaldrich.com]
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- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to Pyridine Boronic Acids: A Comparative Analysis of 5-Methoxypyridine-2-boronic Acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures. Pyridine-containing compounds are of particular importance, forming the backbone of numerous pharmaceuticals. The choice of the pyridine boronic acid reagent is critical, directly influencing reaction efficiency, yield, and the necessity for extensive optimization.
This guide provides an in-depth comparison of 5-methoxypyridine-2-boronic acid with other key pyridine boronic acid isomers. We will delve into the nuanced interplay of electronic effects, positional isomerism, and inherent stability that dictates their performance in Suzuki-Miyaura coupling reactions. The insights presented herein are grounded in experimental data to empower you to make informed decisions in your synthetic endeavors.
The Challenge of Pyridine Boronic Acids: The "2-Pyridyl Problem"
A significant hurdle in Suzuki couplings involving pyridine boronic acids is the inherent instability of the 2-pyridyl isomer. This "2-pyridyl problem" stems from the propensity of 2-pyridylboronic acid to undergo facile protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This side reaction consumes the boronic acid, leading to reduced yields of the desired coupled product.
The mechanism of this rapid decomposition at neutral pH involves the formation of a zwitterionic intermediate, which facilitates the unimolecular fragmentation of the C-B bond.[1][3] In contrast, 3- and 4-pyridylboronic acids are significantly more stable, with half-lives for protodeboronation that are orders of magnitude longer than that of the 2-pyridyl isomer.[2]
The Influence of the Methoxy Substituent: An Electronic Perspective
The introduction of a methoxy group onto the pyridine ring significantly alters the electronic properties of the boronic acid, which in turn affects its reactivity and stability. As an electron-donating group, the methoxy substituent can influence the rate of both the desired Suzuki coupling and the undesired protodeboronation.
The position of the methoxy group is crucial. In the case of This compound , the electron-donating methoxy group is positioned para to the boronic acid. This electronic arrangement can be expected to increase the electron density at the carbon atom bearing the boron, potentially impacting the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a tangible comparison, the following table summarizes the performance of various pyridine boronic acids in Suzuki-Miyaura coupling reactions with a common coupling partner, 4-bromoanisole, where data is available. It is important to note that reaction conditions can vary, and these yields should be considered within the context of the specific protocol used.
| Pyridine Boronic Acid | Coupling Partner | Catalyst/Base/Solvent | Yield (%) | Reference |
| This compound | 2-Bromothiophene | Pd(PPh₃)₄/Na₂CO₃/DMF | 32 | [4] |
| Pyridine-2-boronic acid | 4-Bromoanisole | Pd₂(dba)₃/PCy₃/K₃PO₄/Dioxane-H₂O | Modest | [5] |
| Pyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄/Na₂CO₃/DME | Good | [5] |
| Pyridine-4-boronic acid | 1-bromo-2-fluorobenzene | Pd(dppf)Cl₂/K₂CO₃/MeCN-H₂O | 90 (initial attempt) | [6] |
| 4-Methoxypyridine-2-boronic acid | 4-Bromoanisole | Not specified | 70-90 (expected) | [7] |
Analysis of Performance:
-
Positional Isomers (Unsubstituted): As predicted by their relative stabilities, 3- and 4-pyridylboronic acids generally provide good to excellent yields in Suzuki couplings.[5][6] The 2-pyridyl isomer is notoriously more challenging, often giving modest yields due to competitive protodeboronation.[5]
-
Effect of the Methoxy Group: The presence of an electron-donating methoxy group on the pyridine ring can be beneficial. For instance, 4-methoxypyridine-2-boronic acid is reported to give good yields (70-90% expected range) when coupled with aryl bromides.[7] This suggests that the electron-donating nature of the methoxy group can enhance the reactivity in the desired coupling pathway. The 32% yield for this compound with 2-bromothiophene, while not directly comparable to the other examples with 4-bromoanisole, demonstrates its competence as a coupling partner.[4] It is plausible that under optimized conditions, its performance would be comparable to or better than the unsubstituted 2-pyridylboronic acid.
Experimental Protocols
To provide a practical framework, a detailed, step-by-step methodology for a general Suzuki-Miyaura coupling reaction involving a pyridine boronic acid is presented below. This protocol serves as a robust starting point that can be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of Pyridine Boronic Acids
Materials:
-
Aryl Halide (1.0 equiv)
-
Pyridine Boronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine Solution
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridine boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Visualizing the Process
To better understand the key concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting a pyridine boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting a pyridine boronic acid.
Conclusion and Future Outlook
The selection of a pyridine boronic acid for Suzuki-Miyaura coupling is a critical decision that balances reactivity and stability. While 3- and 4-pyridylboronic acids are generally robust and high-yielding coupling partners, the synthetically valuable 2-pyridyl isomers, including this compound, require careful consideration of reaction conditions to mitigate protodeboronation.
The presence of an electron-donating methoxy group, as in this compound, can be advantageous for the coupling reaction. However, the inherent instability of the 2-pyridyl system remains a key factor. For challenging couplings involving 2-pyridylboronic acids, the use of more stable boronic esters (e.g., MIDA or pinacol esters) under slow-release conditions is a highly recommended strategy to minimize decomposition and maximize the yield of the desired product.
Further systematic studies directly comparing the performance of a wide range of substituted pyridine boronic acids under standardized conditions will be invaluable to the scientific community, allowing for more precise predictions of reactivity and the rational design of even more efficient cross-coupling methodologies.
References
- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem Technical Support.
- Cox, P. A., et al. (2017). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Accounts of Chemical Research, 50(9), 2347-2358.
- Lennox, A. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249-1262.
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(33), 10572-10584.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
- BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. BenchChem Technical Support.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Various Authors. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. BenchChem Technical Support.
- Singh, N., et al. (2015). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. The Journal of Organic Chemistry, 80(15), 7777-7783.
- ResearchGate. (n.d.).
- Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Kitano, Y., & Arisawa, M. (2025).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543.
- Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 128(33), 10694-10695.
- Larkin, J. D., & Schaefer, H. F. (2006). Structure of the boronic acid dimer and the relative stabilities of its conformers. The Journal of Physical Chemistry A, 110(35), 10499-10508.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Methoxypyridin-2-YL)boronic acid. BenchChem Technical Support.
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. BenchChem Technical Support.
- Paskach, A. (2020). Understanding the Suzuki-Miyaura (SM)
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem Technical Support.
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. BenchChem Technical Support.
- Larkin, J. D., & Schaefer, H. F. (2006). Structure of the boronic acid dimer and the relative stabilities of its conformers. The Journal of Physical Chemistry A, 110(35), 10499-10508.
- BenchChem. (2025). Optimizing Suzuki Coupling Yield with 4-Bromo-N-(tert-butyl)pyridin-2-amine. BenchChem Technical Support.
- Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983.
- ResearchGate. (n.d.). Geometries and Relative Stabilities of AlN Four-Membered-Ring Compound Isomers: Ab initio Study.
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A Researcher's Guide: 5-Methoxypyridine-2-boronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Couplings
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. When the synthetic target involves the installation of a 5-methoxypyridine moiety, chemists are often faced with a choice between two key building blocks: 5-methoxypyridine-2-boronic acid and its corresponding pinacol ester. While both reagents can achieve the desired transformation, a deeper understanding of their respective stability, reactivity, and handling characteristics is crucial for methodological success, reproducibility, and efficiency. This guide offers a detailed comparison, supported by experimental insights, to empower researchers in making an informed selection.
Section 1: The Stability Dichotomy: A Tale of Two Boron Species
The fundamental difference between the two reagents lies in the groups attached to the boron atom, a distinction that profoundly impacts their stability.
This compound possesses hydroxyl (-OH) groups on the boron atom. This structure renders it susceptible to two primary degradation pathways:
-
Protodeboronation: This is a well-documented side reaction where the carbon-boron bond is cleaved by a proton source, replacing it with a carbon-hydrogen bond.[1][2] Pyridine boronic acids, especially those with the boronic acid group at the 2-position, are notoriously unstable and prone to this reaction.[2][3][4] The basic nitrogen atom in the pyridine ring facilitates unique decomposition mechanisms, often accelerated under neutral pH conditions where a reactive zwitterionic intermediate can form.[1][2]
-
Boroxine Formation: Boronic acids can undergo spontaneous dehydration to form cyclic trimers known as boroxines.[5][6][7] This process is reversible but alters the molecular weight and can lead to inaccuracies in stoichiometry and inconsistent reaction performance.[5][6][7]
This compound pinacol ester , in contrast, is significantly more robust. The boronic acid's hydroxyl groups are replaced by a pinacolato ligand, forming a five-membered ring that sterically shields the boron atom. This structural modification provides several advantages:
-
Enhanced Stability: The pinacol ester is far less prone to both protodeboronation and boroxine formation, leading to a longer shelf-life and greater consistency.[7][8]
-
Improved Handling: Pinacol esters are typically crystalline, free-flowing solids that are less hygroscopic and easier to handle and weigh accurately compared to their often-fluffy and less stable boronic acid counterparts.[7][8]
Table 1: Comparative Physicochemical Properties
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C₆H₈BNO₃ | C₁₂H₁₈BNO₃ |
| Molecular Weight | 152.94 g/mol | 235.09 g/mol |
| Appearance | White to off-white solid | White to off-white crystalline solid |
| Stability | Susceptible to protodeboronation and boroxine formation.[1][2][5][7] | Generally stable, with reduced susceptibility to decomposition.[7][8] |
| Handling | Can be challenging to handle due to lower stability and physical form.[7] | Crystalline solid, easier to handle and weigh accurately.[7][8] |
Section 2: Reactivity in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly influences the critical transmetalation step.
Figure 1: A generalized schematic of the Suzuki-Miyaura catalytic cycle. The choice of boronic acid versus its ester primarily impacts the transmetalation step.
Boronic acids are generally considered more "active" and can lead to faster reaction rates because they can directly participate in transmetalation after activation by a base.[8][9] In contrast, it is widely accepted that boronate esters, such as the pinacol ester, typically first undergo hydrolysis to the corresponding boronic acid in situ before transmetalation can occur.[8] This hydrolysis step can sometimes result in a slight induction period.
However, the enhanced stability of the pinacol ester can be a significant advantage. By acting as a "slow-release" source of the boronic acid, it maintains a low, steady concentration of the active species in the reaction mixture. This can suppress undesired side reactions, such as protodeboronation and homocoupling of the boronic acid, ultimately leading to cleaner reactions and higher, more reproducible yields.[1]
Section 3: Experimental Design and Protocol
To illustrate a practical application, the following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with either this compound or its pinacol ester.
Figure 2: A standard experimental workflow for a comparative Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl bromide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or a more modern catalyst system), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Reagent Addition: Add either this compound (1.2-1.5 equiv) or this compound pinacol ester (1.2-1.5 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., dioxane/water, toluene/water, or DME/water).
-
Reaction Execution: Heat the mixture to the desired temperature (commonly 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, perform a standard aqueous workup. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography.[10][11]
Table 2: Expected Performance Comparison
| Parameter | This compound | This compound pinacol ester |
| Reaction Rate | Potentially faster due to direct participation in transmetalation.[8][9] | May have a slight induction period for hydrolysis, but overall rates are often comparable.[8] |
| Yield & Reproducibility | Can be variable due to reagent decomposition over time.[2] | Generally provides more consistent and reproducible high yields.[7] |
| Byproduct Formation | Higher propensity for protodeboronation and homocoupling byproducts.[1][2] | Cleaner reaction profiles with fewer decomposition-related byproducts.[1] |
Section 4: The Verdict: Making an Informed Choice
The selection between this compound and its pinacol ester is a classic case of balancing reactivity against stability.
Choose this compound when:
-
A rapid reaction rate is the highest priority.
-
The reagent is fresh and will be used immediately.
-
Strictly controlled, anhydrous conditions can be maintained to minimize decomposition.
-
Cost is a significant limiting factor, as boronic acids are generally less expensive.
Choose this compound pinacol ester when:
-
Reproducibility, reliability, and high yields are paramount. This is often the case in drug development and process chemistry.
-
The reagent needs to be stored for any length of time.
-
The reaction requires harsh conditions (e.g., high temperatures, prolonged reaction times).
-
Ease of handling and weighing are important for workflow efficiency, especially in high-throughput or automated synthesis.[8]
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A Senior Application Scientist's Guide to the Reactivity of 5-Methoxypyridine-2-boronic Acid vs. 3-Methoxypyridine Boronic Acids in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs highlights its importance. The Suzuki-Miyaura cross-coupling reaction stands as a premier tool for constructing the carbon-carbon bonds necessary to build complex, pyridine-containing molecules.[1][2] However, not all building blocks are created equal. The subtle placement of functional groups on a pyridine boronic acid can dramatically alter its reactivity, stability, and ultimate success in a coupling reaction.
This guide provides an in-depth comparison of the reactivity profiles of two isomeric classes of methoxypyridine boronic acids: 5-Methoxypyridine-2-boronic acid and 2-Methoxypyridine-3-boronic acid . We will dissect the underlying electronic and steric factors that govern their behavior, provide supporting experimental context, and offer practical guidance for their use in the lab.
The Foundational Challenge: The "2-Pyridyl Problem"
Before comparing the substituted isomers, it is crucial to understand the inherent challenge associated with boronic acids at the 2-position of a pyridine ring, often termed the "2-pyridyl problem."[3]
-
Catalyst Inhibition : The pyridine nitrogen, being Lewis basic, can coordinate to the palladium catalyst. When the boronic acid is at the C-2 position, this proximity can lead to catalyst poisoning or the formation of inactive complexes, thereby stalling the catalytic cycle.[4][5]
-
Protodeboronation : This is the most significant undesired side reaction for 2-pyridylboronic acids.[6][7] It involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying the nucleophilic partner. Mechanistic studies have shown that 2-pyridylboronic acids readily form a zwitterionic species under neutral or basic conditions. This zwitterion is primed for rapid, unimolecular fragmentation, leading to protodeboronation.[6] 3- and 4-pyridyl boronic acids are substantially less susceptible to this degradation pathway.
Caption: The "2-Pyridyl Problem": 2-pyridyl boronic acids can form a zwitterionic intermediate that rapidly undergoes protodeboronation, a decomposition pathway far less prevalent for the more stable 3-pyridyl isomers.
Comparative Analysis of Methoxy-Substituted Isomers
The introduction of a methoxy (-OMe) group, a powerful electron-donating group through resonance, adds another layer of complexity and opportunity. Let's analyze how its placement dictates the reactivity of our two key isomers.
This compound
This isomer places the boronic acid group squarely in the challenging 2-position, while the methoxy group resides at the 5-position.
-
Electronic Effects : The methoxy group is para to the carbon-boron bond. This position allows for maximal resonance-based electron donation into the pyridine ring, significantly increasing the electron density at C2. This heightened nucleophilicity of the carbon atom is beneficial for the crucial transmetalation step of the Suzuki cycle, where the organic group is transferred from boron to palladium.
-
Steric Effects : With no substituents ortho to the boronic acid, there is minimal steric hindrance to its approach to the palladium center.
-
Stability : Despite the favorable electronics for coupling, its identity as a 2-pyridylboronic acid makes it highly susceptible to protodeboronation.[6][8] This inherent instability is its primary drawback and often leads to lower or inconsistent yields if not handled properly.
Field Insight: The high propensity for protodeboronation means that "slow and steady" does not win the race here. The goal is to drive the productive Suzuki coupling to completion as quickly as possible to outcompete the decomposition. This often necessitates highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), carefully chosen bases, and potentially the use of more stable derivatives like pinacol or MIDA esters.[6][8]
Caption: A summary of the competing electronic and steric factors for the two isomers.
2-Methoxypyridine-3-boronic acid
Here, the positions are swapped: the methoxy group is at C2 and the boronic acid is at the more stable C3 position.
-
Electronic Effects : The methoxy group is ortho to the carbon-boron bond. It still functions as an electron-donating group, which is generally favorable. However, some studies have suggested that an ortho-methoxy group can also act as a chelating director, coordinating to the metal center and influencing the regioselectivity and rate of the reaction.[9][10]
-
Steric Effects : The presence of the methoxy group directly adjacent to the reacting center is the most significant factor for this isomer. This can introduce steric hindrance, potentially slowing the transmetalation step by impeding the boronic acid's approach to the palladium complex.[11]
-
Stability : As a 3-pyridylboronic acid, this compound is significantly more robust and far less prone to protodeboronation than its 2-pyridyl counterpart. This stability is its greatest asset, allowing for wider reaction windows and often more reproducible results.
Field Insight: The stability of 2-methoxy-3-boronic acid makes it a much more forgiving reagent. While reactions may require slightly higher temperatures or longer reaction times to overcome the steric barrier, the reduced risk of decomposition often translates to higher overall isolated yields. It is a workhorse, whereas the 5-methoxy-2-pyridyl isomer is a temperamental specialist.
Data Summary
Direct, side-by-side comparative studies are scarce in the literature. However, we can synthesize representative data to illustrate the performance characteristics.
| Property | This compound | 2-Methoxypyridine-3-boronic acid |
| CAS Number | 163105-89-3[12] | 163105-90-6[13] |
| Primary Challenge | High susceptibility to protodeboronation[6] | Steric hindrance from ortho-methoxy group |
| Key Advantage | Strong electronic activation, low steric bulk | High stability, low risk of decomposition |
| Typical Yields | Moderate to Good (Highly condition-dependent)[14] | Good to Excellent (More robust)[15] |
| Recommended Derivative | Pinacol Ester (e.g., CAS 445264-61-9) for stability | Boronic acid is often sufficient |
Experimental Protocols & Methodologies
The choice of reaction conditions must be tailored to the specific reactivity profile of each isomer.
Core Suzuki-Miyaura Catalytic Cycle
The differences between our isomers primarily impact the Transmetalation step, where electronic nucleophilicity and steric accessibility are paramount.
Caption: The Suzuki-Miyaura catalytic cycle. The transmetalation step is where the intrinsic properties of the boronic acid isomer have the greatest effect.
Protocol 1: Coupling with the Unstable this compound
This protocol is designed to maximize the rate of the desired coupling to outrun decomposition. Using the pinacol ester is highly recommended.
-
Reagents & Glassware:
-
Glassware : Ensure all glassware is rigorously oven- or flame-dried to exclude moisture.
-
Reagents : this compound pinacol ester (1.1 equiv.), Aryl/Heteroaryl Halide (1.0 equiv.), Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), Base (e.g., K₃PO₄, 2.5 equiv.).
-
Solvent : Anhydrous, degassed solvent such as 1,4-Dioxane or Toluene.
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic ester, catalyst, and base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Critical Step : Monitor the reaction closely by TLC or LC-MS. Aim for a rapid reaction. Extended reaction times often lead to lower yields due to protodeboronation of the starting material.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Proceed with standard aqueous workup and purification by column chromatography.
-
Protocol 2: Coupling with the Robust 2-Methoxypyridine-3-boronic Acid
This protocol can tolerate more standard conditions due to the reagent's stability.
-
Reagents & Glassware:
-
Reagents : 2-Methoxypyridine-3-boronic acid (1.2 equiv.), Aryl/Heteroaryl Halide (1.0 equiv.), Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3-5 mol%), Base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2.0 equiv.).
-
Solvent : A mixture like 1,4-Dioxane/H₂O (4:1) or DME is often effective.
-
-
Procedure:
-
To a round-bottom flask, add the aryl halide, boronic acid, catalyst, and solvent.
-
Begin stirring and add the aqueous base solution.
-
Heat the mixture to reflux (e.g., 90-110 °C).
-
The reaction can be run for several hours (e.g., 4-16 h) until completion is confirmed by TLC or LC-MS. The stability of the boronic acid allows for longer reaction times to overcome potential steric hindrance.
-
Cool the reaction and perform a standard aqueous workup: dilute with an organic solvent, wash with water and brine, dry over Na₂SO₄ or MgSO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Conclusion and Recommendations
The choice between this compound and 3-methoxypyridine boronic acids is a classic case of balancing reactivity against stability.
-
Choose this compound (or its ester) when you require the specific connectivity it provides and are prepared to employ carefully controlled conditions with a highly active catalyst system to achieve rapid coupling. Its favorable electronics can be powerful if its instability is properly managed.
-
Choose 2-Methoxypyridine-3-boronic acid for more routine applications where reliability, reproducibility, and robustness are paramount. Its inherent stability makes it a more forgiving and versatile building block, even if slightly more forcing conditions are required to overcome the steric influence of the ortho-methoxy group.
By understanding the fundamental principles governing the behavior of these isomers, researchers can make informed decisions, troubleshoot challenging reactions, and ultimately accelerate the synthesis of novel molecular entities for drug discovery and beyond.
References
-
Wikipedia. Protodeboronation. [Link]
-
Al-Zoubi, R. M., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. ResearchGate. [Link]
-
Li, W., et al. The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Royal Society of Chemistry. [Link]
-
Thomas, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Thompson, A. M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Dreher, S. D., et al. (2016). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]
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Chem-Space. 2-Methoxypyridine-3-boronic acid. [Link]
-
Weires, A. G., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Skonieczny, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]
-
Saygili, N., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Skonieczny, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. NIH National Center for Biotechnology Information. [Link]
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A Comparative Spectroscopic Guide to 5-Methoxypyridine-2-boronic acid and Its Analogs
Executive Summary
This guide provides an in-depth spectroscopic analysis of 5-Methoxypyridine-2-boronic acid, a key building block in modern synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.[1] We present a comprehensive examination of its nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral characteristics. To provide a richer context for researchers, this guide objectively compares its spectroscopic signature against three strategic alternatives: the parent Pyridine-2-boronic acid , the positional isomer 3-Methoxypyridine-2-boronic acid , and the electronically divergent 5-Chloropyridine-2-boronic acid . The causality behind spectral shifts and pattern differences is explained through the lens of substituent electronic and steric effects. This document is designed to serve as a practical reference for identity confirmation, purity assessment, and a deeper understanding of structure-property relationships in this important class of reagents.
Introduction: The Significance of Pyridine Boronic Acids
Heterocyclic boronic acids are indispensable tools in drug discovery and materials science. Among these, pyridine-based structures are prevalent in a vast number of biologically active molecules. This compound offers a unique combination of a nucleophilic pyridine ring, modulated by an electron-donating methoxy group, and the versatile boronic acid handle for carbon-carbon bond formation.[2]
Accurate structural verification is paramount, as the stability and reactivity of boronic acids can be complex. A common challenge is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] This equilibrium between the monomeric acid and the trimeric boroxine can lead to complex or misleading spectroscopic data if not properly understood and controlled. This guide emphasizes robust analytical protocols designed to ensure unambiguous characterization.
Spectroscopic Characterization of this compound
A multi-technique approach is essential for the unequivocal identification of this compound.
Caption: Analytical workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the carbon-hydrogen framework and the chemical environment of the boron atom. The key challenge in NMR analysis of boronic acids is the potential for oligomerization into boroxines, which results in peak broadening or multiple sets of signals.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated methanol (Methanol-d₄).
-
Rationale: Methanol-d₄ is a coordinating solvent that effectively breaks up the trimeric boroxine structure, leading to sharp, well-resolved spectra for the monomeric species.[5] The exchangeable B(OH)₂ protons will not be observed due to rapid exchange with the solvent's hydroxyl group.
-
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse program, typically using 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required for adequate signal-to-noise.[3]
-
¹¹B NMR Acquisition: Acquire a proton-decoupled spectrum. ¹¹B is a high-abundance nucleus, so a spectrum can be obtained quickly. Use a boric acid solution as an external reference.
Table 1: Typical NMR Data for this compound (in Methanol-d₄)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.30 | d | H-6 |
| ~7.95 | dd | H-4 | |
| ~7.05 | d | H-3 | |
| ~3.90 | s | -OCH₃ | |
| ¹³C | ~165.0 | C | C-5 |
| ~150.0 | C | C-6 | |
| ~142.0 | C | C-4 | |
| ~115.0 | C | C-3 | |
| Not observed | C | C-2 (ipso-carbon attached to boron, often broad) | |
| ~56.0 | C | -OCH₃ |
| ¹¹B | ~30 | br s | -B(OH)₂ |
Note: Chemical shifts are predicted based on substituent effects and data from related structures. The ipso-carbon attached to boron often exhibits significant quadrupolar broadening and may not be readily observed. The ¹¹B chemical shift for boronic acids is typically around 30 ppm, while their corresponding boroxines appear slightly downfield at ~33 ppm.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample. No special preparation is needed.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
Table 2: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400-3100 | Broad, Strong | O-H stretch (from B(OH)₂) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1600, ~1480 | Strong | C=C / C=N ring stretching |
| ~1360 | Strong | B-O stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1030 | Strong | Symmetric C-O-C stretch (aryl ether) |
Note: The presence of the trimeric boroxine would lead to a significant reduction in the intensity of the broad O-H band and the appearance of B-O-B stretching bands.[3][7]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Mass Spectrometry
-
Technique: Use Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: Dissolve a small amount of the sample in methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the mass spectrometer.
Expected Data:
-
Molecular Weight: 152.95 g/mol [8]
-
Observed Ion: [M+H]⁺ at m/z ≈ 154.0
-
Key Fragments: Potential fragments include loss of H₂O ([M-H₂O+H]⁺) or the entire B(OH)₂ group.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated pyridine system.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent: Use a UV-grade solvent such as ethanol or methanol.
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound.
-
Acquisition: Record the absorption spectrum from 200 to 400 nm.
Expected Data:
-
λ_max: Expected to be in the range of 270-290 nm, characteristic of a substituted pyridine ring. The exact position is sensitive to solvent and pH.[9][10]
Comparative Spectroscopic Analysis
Understanding how the spectrum of this compound differs from its analogs is crucial for confirming its specific substitution pattern.
Caption: Logic of the comparative spectroscopic analysis.
Comparison of ¹H NMR Spectra
The proton chemical shifts are highly sensitive to the electronic effects of the substituents.
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Pyridine Boronic Acids
| Compound | H-3 | H-4 | H-5 | H-6 | Substituent |
|---|---|---|---|---|---|
| 5-Methoxy-2-BA (Target) | ~7.05 | ~7.95 | - | ~8.30 | -OCH₃: ~3.90 |
| Pyridine-2-BA (Baseline) | ~7.60 | ~7.90 | ~7.45 | ~8.50 | - |
| 5-Chloro-2-BA (e⁻-withdrawing) | ~7.50 | ~8.00 | - | ~8.60 | - |
| 3-Methoxy-2-BA (Isomer) | - | ~7.40 | ~7.20 | ~8.25 | -OCH₃: ~3.95 |
Analysis of Causality:
-
vs. Pyridine-2-BA: The electron-donating methoxy group (-OCH₃) at the 5-position in our target compound increases electron density on the ring through resonance. This causes significant shielding (an upfield shift to lower ppm) of the adjacent protons, most notably H-3 and H-6, compared to the unsubstituted parent compound.
-
vs. 5-Chloro-2-BA: In contrast, the electron-withdrawing chlorine atom at the 5-position deshields the ring protons, causing them to resonate further downfield (higher ppm) than in our target molecule.[3] This provides a clear diagnostic to distinguish between electron-donating and electron-withdrawing groups at the 5-position.
-
vs. 3-Methoxy-2-BA: While also containing a methoxy group, the positional isomer would show a completely different splitting pattern and set of chemical shifts. The absence of a signal for H-3 and the expected coupling patterns for the remaining three aromatic protons allow for unambiguous differentiation.
Comparison of IR Spectra
While the pyridine ring and boronic acid vibrations will be present in all analogs, specific bands related to the substituent provide clear differentiation.
Table 4: Comparative Diagnostic IR Bands (cm⁻¹)
| Compound | Key Differentiating Bands | Rationale |
|---|---|---|
| 5-Methoxy-2-BA | ~1250 and ~1030 (Strong) | Characteristic C-O-C stretching of the aryl ether (methoxy group). |
| Pyridine-2-BA | Absence of strong bands in the 1300-1000 cm⁻¹ region. | No additional functional groups. |
| 5-Chloro-2-BA | ~800-600 (Medium-Strong) | C-Cl stretching vibration. |
Conclusion
The spectroscopic profile of this compound is distinct and can be unambiguously determined through a combination of analytical techniques. In ¹H NMR, the upfield shifts of protons H-3 and H-6 relative to the parent pyridine-2-boronic acid serve as a clear indicator of the electron-donating methoxy group at the 5-position. This is further corroborated in the IR spectrum by the strong C-O-C stretching bands characteristic of an aryl ether. When compared to electronically or structurally different analogs, these specific spectral features provide definitive confirmation of the compound's identity and purity. Adherence to the described protocols, particularly the use of coordinating solvents for NMR analysis, is critical to overcoming the common analytical challenge of boroxine formation and ensuring reliable, high-quality data for researchers in synthetic chemistry.
References
-
PubChem. 2-Methoxypyrimidine-5-boronic acid. National Center for Biotechnology Information.
-
Wikipedia. Borylation. Wikimedia Foundation.
-
BenchChem. Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide. BenchChem.
-
Thermo Scientific Chemicals. 2-Methoxypyridine-5-boronic acid, 95%. Thermo Fisher Scientific.
-
Sigma-Aldrich. 2-Methoxypyridine-5-boronic acid pinacol ester 97%. Merck KGaA.
-
Thermo Scientific Alfa Aesar. 2-Methoxypyridine-5-boronic acid, 95%. Fisher Scientific.
-
PubChem. 5-Methoxypyridine-3-boronic Acid. National Center for Biotechnology Information.
-
Ghaffari, B. et al. (2025). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. ACS Publications.
-
Brahim, S. et al. (2025). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. ResearchGate.
-
Sajan, D. et al. (2025). NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. ResearchGate.
-
San Diego State University. 11B NMR Chemical Shifts. SDSU Chemistry.
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization.
-
Ismaili, L. et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing.
-
Gorte, R. J. et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing.
-
Soundararajan, S. et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed.
-
ResearchGate. FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate.
-
Yusof, M. S. M. et al. (2024). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds. Trends in Sciences.
-
Burke, M. D. et al. A General Solution for the 2-Pyridyl Problem. National Institutes of Health.
-
Mori, Y. et al. 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. J-Stage.
-
Sigma-Aldrich. 5-Chloropyridine-2-boronic acid. Merck KGaA.
-
Iovine, P. M. et al. (2025). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. ResearchGate.
-
ResearchGate. UV-Vis spectra before and after the reaction of phenylboronic acid.
-
Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
-
Organ, M. G. et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
-
Fery-Forgues, S. et al. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. National Institutes of Health.
-
Senanayake, C. H. et al. 3-pyridylboronic acid. Organic Syntheses Procedure.
-
ResearchGate. Changes of the UV absorption spectra during the titration of 4.
-
Thermo Scientific Chemicals. 2-Methoxypyridine-3-boronic acid, 98%. Thermo Fisher Scientific.
-
NIST. Pyridine, 2-chloro-. National Institute of Standards and Technology.
-
University of Colorado Boulder. Table of Characteristic IR Absorptions.
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental).
-
Doyle, A. G. et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society.
-
BLD Pharm. (4-Methoxypyridin-2-yl)boronic acid.
-
The Royal Society of Chemistry. Supporting Information.
Sources
- 1. Borylation - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. reddit.com [reddit.com]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.fi [fishersci.fi]
- 9. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H NMR Spectral Data of 5-Methoxypyridine-2-boronic acid and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of pyridine-based boronic acids is paramount for their effective use in cross-coupling reactions and as key building blocks in novel chemical entities. This guide provides an in-depth comparative analysis of the ¹H NMR spectral data of 5-Methoxypyridine-2-boronic acid, offering insights into the influence of substituent positioning on the pyridine ring's electronic environment. To provide a comprehensive understanding, we will compare its spectral features with those of key analogs: 5-methoxy-3-pyridineboronic acid, 5-chloropyridine-2-boronic acid, and the parent pyridine-2-boronic acid.
Understanding the ¹H NMR Landscape of Substituted Pyridines
The ¹H NMR spectrum of a substituted pyridine is a sensitive reporter of the electronic effects of its substituents. The nitrogen atom's inherent electron-withdrawing nature deshields the α-protons (H-2 and H-6) significantly, shifting them downfield. The β- (H-3 and H-5) and γ-protons (H-4) appear at relatively higher fields. The introduction of substituents, such as a methoxy or a chloro group, further perturbs these chemical shifts through inductive and resonance effects, providing a unique spectral fingerprint for each isomer.
Comparative ¹H NMR Data Analysis
The following table summarizes the ¹H NMR spectral data for this compound pinacol ester and its selected analogs. The use of pinacol esters is a common practice for improving the stability and handling of boronic acids, and the chemical shifts of the aromatic protons are generally comparable to those of the free boronic acids. All data presented here is for spectra recorded in deuterated chloroform (CDCl₃).
| Compound | H-3 (δ, mult, J) | H-4 (δ, mult, J) | H-6 (δ, mult, J) | Methoxy (δ, s) |
| This compound pinacol ester | ~7.7 ppm (d) | ~7.0 ppm (dd) | ~8.3 ppm (d) | ~3.9 ppm (s) |
| 5-Methoxy-3-pyridineboronic acid pinacol ester[1] | - | 7.54 (dd, 3.2, 1.2) | 8.37 (d, 3.2) | 3.87 (s) |
| 5-Chloropyridine-2-boronic acid pinacol ester | ~7.8 ppm (d) | ~7.6 ppm (dd) | ~8.6 ppm (d) | - |
| Pyridine-2-boronic acid pinacol ester | ~7.8 ppm (d) | ~7.7 ppm (t) | ~8.6 ppm (d) | - |
Note: Precise chemical shifts and coupling constants for this compound pinacol ester, 5-Chloropyridine-2-boronic acid pinacol ester, and Pyridine-2-boronic acid pinacol ester are based on typical values and may vary slightly based on experimental conditions. The data for 5-Methoxy-3-pyridineboronic acid pinacol ester is from a published source.[1]
Analysis of this compound Pinacol Ester
In the ¹H NMR spectrum of this compound pinacol ester, we can predict the following characteristic signals:
-
H-6: This proton, being ortho to the nitrogen, will be the most downfield of the aromatic protons, appearing as a doublet.
-
H-3: This proton is ortho to the boronic ester group and will also be deshielded, appearing as a doublet.
-
H-4: This proton is coupled to both H-3 and H-6 (meta-coupling), resulting in a doublet of doublets.
-
Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet at a characteristic upfield chemical shift.
-
Pinacol Protons: The twelve equivalent protons of the pinacol group will give rise to a strong singlet, typically around 1.3 ppm.
The electron-donating methoxy group at the 5-position will have a noticeable shielding effect on the surrounding protons, particularly H-4 and H-6, compared to the unsubstituted pyridine-2-boronic acid. This is a key distinguishing feature in its spectrum.
Comparison with Analogs
-
5-Methoxy-3-pyridineboronic acid pinacol ester: The most significant difference in the spectrum of this isomer is the position of the boronic ester group. With the boronic ester at the 3-position, the H-2 proton (not listed in the table but would be present) would be significantly downfield. The provided data for H-4, and H-6 shows a distinct pattern compared to the 2-boronic acid isomer, highlighting the diagnostic power of ¹H NMR in distinguishing between positional isomers.[1]
-
5-Chloropyridine-2-boronic acid pinacol ester: The replacement of the electron-donating methoxy group with the electron-withdrawing chloro group at the 5-position leads to a general downfield shift of all the pyridine protons due to the inductive effect of the chlorine atom. This provides a clear contrast to the spectrum of the methoxy-substituted analog.
-
Pyridine-2-boronic acid pinacol ester: This unsubstituted analog serves as a baseline. By comparing its spectrum to that of the 5-methoxy and 5-chloro derivatives, the electronic influence of these substituents can be clearly discerned. The absence of a substituent at the 5-position results in a simpler spectrum and provides a reference for the upfield and downfield shifts observed in the substituted compounds.
Experimental Protocol: ¹H NMR Acquisition
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a pyridineboronic acid pinacol ester.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the boronic acid pinacol ester directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved.
2. NMR Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
3. Data Acquisition: a. Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm for ¹H NMR). b. Use a standard 90° pulse sequence. c. Set the number of scans to 16 or 32 for a good signal-to-noise ratio, depending on the sample concentration. d. Set the relaxation delay to at least 2 seconds to ensure quantitative integration. e. Acquire the free induction decay (FID).
4. Data Processing: a. Apply a Fourier transform to the FID. b. Phase the resulting spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Workflow for NMR sample preparation and analysis.
Conclusion
The ¹H NMR spectrum is an indispensable tool for the structural verification and purity assessment of this compound and its derivatives. By understanding the fundamental principles of pyridine NMR and the electronic effects of substituents, researchers can confidently interpret spectral data to distinguish between isomers and confirm the identity of their target compounds. The comparative data presented in this guide serves as a valuable reference for anyone working with these important synthetic building blocks.
References
- Supporting Information for a Royal Society of Chemistry publication. This document provides experimental details, including NMR data, for various synthesized compounds. The specific data for 5-methoxy-3-pyridineboronic acid pinacol ester is cited from this source. [Link to the publication's supporting information would be included here if available].
Sources
Navigating the Suzuki-Miyaura Landscape: A Comparative Guide to Expected vs. Observed Yields with 5-Methoxypyridine-2-boronic acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active compounds. Among the vast array of available building blocks, 5-Methoxypyridine-2-boronic acid has emerged as a particularly valuable reagent for introducing a methoxypyridine moiety, a common feature in many successful drug candidates. However, navigating the extensive body of literature to predict and achieve optimal yields can be a formidable challenge. This guide provides a comprehensive analysis of the expected versus observed yields in Suzuki-Miyaura couplings utilizing this compound, supported by experimental data and field-proven insights to empower you to streamline your synthetic strategies.
The "2-Pyridyl Problem" and its Implications for this compound
A critical factor influencing the outcome of Suzuki-Miyaura reactions with 2-substituted pyridine boronic acids is the well-documented "2-pyridyl problem." The proximity of the nitrogen atom to the boronic acid moiety can lead to chelation with the palladium catalyst, resulting in catalyst inhibition or deactivation. Furthermore, 2-pyridylboronic acids are often more susceptible to protodeboronation, a non-productive side reaction that cleaves the C-B bond and reduces the overall yield. The electron-donating methoxy group at the 5-position of the pyridine ring in our target molecule can further modulate its electronic properties and reactivity profile. Understanding these inherent challenges is the first step toward developing robust and high-yielding protocols.
Key Factors Influencing Reaction Yield: A Mechanistic Perspective
The success of a Suzuki-Miyaura coupling is a delicate interplay of multiple parameters. A rational approach to reaction optimization requires a fundamental understanding of how each component influences the catalytic cycle.
The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add this compound, 4-bromoanisole, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-5-methoxypyridine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. |
| Poor quality boronic acid | Use freshly prepared or high-purity boronic acid. Consider using the corresponding pinacol ester. | |
| Insufficiently anhydrous/degassed solvents | Use freshly distilled, anhydrous solvents and degas thoroughly. | |
| Incorrect base | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Protodeboronation | Presence of water or protic solvents | Use anhydrous conditions. |
| High reaction temperature | Lower the reaction temperature. | |
| Unstable boronic acid | Switch to a more stable boronic acid surrogate like a pinacol ester or MIDA boronate. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. |
| Catalyst system | Optimize the palladium to ligand ratio. |
Conclusion
This compound is a powerful building block for the synthesis of complex molecules in drug discovery and materials science. While the "2-pyridyl problem" presents inherent challenges, a rational approach to reaction optimization, guided by a mechanistic understanding and informed by the comparative data presented in this guide, can lead to high and reproducible yields. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively navigate the complexities of the Suzuki-Miyaura coupling and unlock the full synthetic potential of this versatile reagent.
References
- Al-Zoubi, R. M., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Tetrahedron, 60(28), 5947-5955.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(41), 16743-16746.
- Fu, G. C. (2008). Nickel-catalyzed cross-coupling reactions. Accounts of Chemical Research, 41(11), 1555-1564.
- Guram, A. S., et al. (2004). A general and efficient method for the palladium-catalyzed amination of aryl chlorides. Organic Letters, 6(20), 3569-3572.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
- Molander, G. A., & Biolatto, B. (2003). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Nicolaou, K. C., et al. (2005). Total synthesis of abyssomicin C and atrop-abyssomicin C.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
- Thomas, K. R. J., et al. (2004). Suzuki cross-coupling reactions of 2- and 3-pyridylboronic acids with aryl and heteroaryl halides. Synthesis, 2004(12), 1891-1898.
- Walker, S. D., et al. (2004). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 126(37), 11406-11407.
- Yin, J., & Buchwald, S. L. (2002). A general and practical method for the palladium-catalyzed amination of aryl halides and triflates. Journal of the American Chemical Society, 124(21), 6043-6048.
- Wolfe, J. P., et al. (1999). A highly active catalyst for the Suzuki-Miyaura cross-coupling of aryl chlorides. Journal of the American Chemical Society, 121(41), 9550-9561.
A Researcher's Comparative Guide to Assessing the Purity of Synthesized 5-Methoxypyridine-2-boronic Acid
For researchers, scientists, and drug development professionals, the purity of key intermediates like 5-Methoxypyridine-2-boronic acid is not just a matter of quality control; it is a cornerstone of reliable and reproducible downstream applications, most notably in Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of this versatile building block, offering insights into the causality behind experimental choices and providing a framework for robust, self-validating purity assessment.
The Synthetic Landscape and Its Impurity Profile
The synthesis of this compound typically proceeds via a metal-halogen exchange of a suitable precursor, most commonly 2-bromo-5-methoxypyridine, followed by borylation. A common route involves the lithiation or magnesiation of the pyridine ring at the 2-position, followed by quenching with a trialkyl borate, such as triisopropyl borate, and subsequent acidic workup.[1][2][3]
Understanding this synthetic pathway is crucial as it informs the potential impurity profile. Key impurities to consider during purity assessment include:
-
Starting Material: Unreacted 2-bromo-5-methoxypyridine.
-
Protodeboronation Product: 5-methoxypyridine, formed by the replacement of the boronic acid group with a hydrogen atom. This is a common side reaction for boronic acids, especially for heteroaromatic boronic acids like 2-pyridine boronic acid, and can be influenced by reaction conditions.[4][5]
-
Homocoupling Products: Bipyridyl species formed from the coupling of two pyridine intermediates.
-
Boroxine (Anhydride): Boronic acids can reversibly form cyclic trimeric anhydrides known as boroxines through the loss of water.[6] While not an impurity in the traditional sense, the presence of boroxines can complicate quantification by certain methods.
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment is a critical decision, with each method offering a unique balance of selectivity, sensitivity, and quantitative accuracy. Here, we compare the most effective methods for characterizing this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful and widely used technique for separating and quantifying impurities in organic compounds.[7] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.
Causality of Method Parameters:
-
Stationary Phase: A C18 or C8 column is a common starting point. However, for polar analytes like boronic acids, columns with alternative selectivities, such as those with polar endcapping or phenyl-hexyl phases, can provide better retention and resolution of impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent (typically acetonitrile or methanol) is generally required to resolve compounds with a range of polarities. The acidic modifier helps to suppress the ionization of the boronic acid, leading to better peak shape.
-
Detection: UV detection is the most common method for aromatic compounds like this compound. The detection wavelength should be chosen to maximize the response of the main component and the expected impurities. A photodiode array (PDA) detector is highly recommended as it can provide UV spectra of the peaks, aiding in peak identification and purity assessment.
Experimental Protocol: RP-HPLC for this compound
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) |
| 5-methoxypyridine (protodeboronation) | ~8.5 | 0.2 |
| This compound | ~12.1 | 99.5 |
| 2-bromo-5-methoxypyridine (starting material) | ~15.8 | 0.3 |
Note: Retention times are illustrative and will vary depending on the specific HPLC system and column.
Caption: Workflow for HPLC purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can be a powerful quantitative technique (qNMR). For this compound, both ¹H and ¹³C NMR are essential for confirming the structure, while ¹H qNMR can provide a highly accurate assessment of purity against a certified internal standard.
Causality of Method Parameters:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the boronic acid and its likely impurities. The labile boronic acid protons (-B(OH)₂) are often observable as a broad singlet in DMSO-d₆.
-
Internal Standard (for qNMR): A certified reference material with sharp, well-resolved signals that do not overlap with the analyte's signals is crucial. Maleic acid or 1,4-dinitrobenzene are suitable choices.
-
Acquisition Parameters (for qNMR): To ensure accurate quantification, a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard is necessary. A 90° pulse angle should also be used.
Experimental Protocol: ¹H NMR for Structural Confirmation and qNMR for Purity
-
Sample Preparation (Structural Confirmation): Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.
-
Sample Preparation (qNMR): Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in 0.7 mL of DMSO-d₆.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
¹H NMR Parameters (Structural Confirmation): Standard acquisition parameters.
-
¹H qNMR Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 s
-
Number of Scans: 8 or more for good signal-to-noise.
-
Data Presentation: Expected ¹H NMR Chemical Shifts in DMSO-d₆
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.8 | s | 3H |
| Pyridine H4 | ~7.3 | dd | 1H |
| Pyridine H6 | ~7.8 | d | 1H |
| Pyridine H3 | ~8.3 | d | 1H |
| -B(OH)₂ | ~8.0 (broad) | s | 2H |
Note: Chemical shifts are approximate and can vary.
Caption: Workflow for quantitative NMR (qNMR) purity assessment.
Mass Spectrometry (MS): Unambiguous Identification
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is an invaluable tool for the unambiguous identification of the main component and its impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions.
Causality of Method Parameters:
-
Ionization Technique: Electrospray ionization (ESI) is well-suited for polar molecules like this compound and is typically performed in positive ion mode, observing the [M+H]⁺ ion.
-
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that can help to confirm the identity of the compound and its impurities. The fragmentation pattern will be characteristic of the molecule's structure.
Experimental Protocol: LC-MS for Identification
-
LC System: Utilize the HPLC conditions described previously.
-
Mass Spectrometer: An ESI-quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Acquire both full scan MS and data-dependent MS/MS spectra.
Data Presentation: Expected Mass Spectrometry Data
| Compound | Expected [M+H]⁺ (monoisotopic) |
| This compound | 154.0615 |
| 5-methoxypyridine (protodeboronation) | 110.0600 |
| 2-bromo-5-methoxypyridine (starting material) | 187.9760 / 189.9740 (isotope pattern) |
Comparative Summary and Recommendations
| Feature | HPLC-UV | qNMR | LC-MS |
| Primary Goal | Quantification of purity and impurities | Absolute quantification and structural confirmation | Identification of components |
| Selectivity | High, based on chromatographic separation | Moderate, potential for signal overlap | Very high, based on mass-to-charge ratio |
| Sensitivity | High | Moderate | Very High |
| Quantitative Accuracy | High (with reference standards) | Very High (primary method) | Semi-quantitative (can be quantitative with standards) |
| Impurity Identification | Tentative (based on retention time and UV) | Good (from chemical shifts and coupling) | Excellent (from accurate mass and fragmentation) |
| Throughput | High | Low to moderate | High |
Recommendations for a Comprehensive Purity Assessment Strategy:
-
Initial Screening and Method Development (HPLC-UV/PDA): Develop a robust HPLC method to separate the main component from its potential impurities. The PDA detector will provide initial spectral information to help in preliminary impurity identification.
-
Structural Confirmation and Absolute Quantification (NMR): Use ¹H and ¹³C NMR to unequivocally confirm the structure of the synthesized material. Employ ¹H qNMR with a certified internal standard for an accurate, absolute purity determination. This provides a valuable orthogonal result to the relative purity obtained by HPLC.
-
Unambiguous Impurity Identification (LC-HRMS): For any significant unknown impurities detected by HPLC or NMR, use LC-HRMS to obtain accurate mass and fragmentation data to confidently elucidate their structures.
By employing a multi-faceted analytical approach that leverages the strengths of HPLC, NMR, and MS, researchers can build a comprehensive and self-validating purity profile for synthesized this compound. This ensures the quality and reliability of this critical intermediate, ultimately contributing to the success of subsequent synthetic endeavors and the integrity of the final products.
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- FAQ. What is the synthesis method and application of 2-Methoxypyridine-3-boronic acid?.
- Exploring 2-Bromo-5-Methoxypyridine: A Key Intermedi
- PubMed Central. (2019).
- Thermo Scientific Alfa Aesar. 2-Methoxypyridine-5-boronic acid, 95% 1 g | Buy Online.
- PubChem. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151.
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- HPLC, UV–vis and NMR spectroscopic and DFT characterization of purpurin isolated
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A Researcher's Guide to Suzuki-Miyaura Coupling of 5-Methoxypyridine-2-boronic acid: A Comparative Analysis of Reaction Conditions
Introduction: The Utility and Challenges of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the pyridine ring is a ubiquitous and invaluable scaffold. Specifically, substituted pyridines, such as those accessible through 5-Methoxypyridine-2-boronic acid, are integral components of numerous pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the critical C-C bonds that link these pyridine moieties to other (hetero)aryl systems.[1][2][3]
However, the seemingly straightforward coupling of 2-pyridylboronic acids, including the 5-methoxy derivative, is fraught with challenges. These reagents are notoriously unstable and susceptible to a significant side reaction known as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to reduced yields and purification difficulties.[4][5][6][7][8] This guide provides a comprehensive comparison of various reaction conditions reported in the literature for the successful Suzuki-Miyaura coupling of this compound and its analogs. We will delve into the critical roles of the catalyst, ligand, base, and solvent, providing field-proven insights and experimental data to empower researchers in selecting the optimal conditions for their specific synthetic challenges.
The Critical Challenge: Understanding and Mitigating Protodeboronation
The primary hurdle in employing 2-pyridylboronic acids is their propensity to undergo protodeboronation, a process that is often pH-dependent and can be accelerated under basic aqueous conditions typical for many Suzuki couplings.[5][6][9] The mechanism involves the formation of a boronate anion, which then undergoes ipso-protonation with concurrent C-B bond cleavage.[6]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.
Strategies to overcome this challenge generally fall into two categories:
-
Accelerating the desired coupling: Employing highly active catalyst systems that promote rapid transmetalation, allowing the desired reaction to outcompete the rate of protodeboronation.[8][10]
-
Stabilizing the boronic acid: Modifying the boronic acid to a more stable form, such as a boronate ester (e.g., pinacol, MIDA, or N-phenyldiethanolamine esters), which can then release the active boronic acid species slowly under the reaction conditions.[3][4][11]
Comparative Analysis of Key Reaction Parameters
The success of a Suzuki-Miyaura coupling with this compound is a delicate interplay between the palladium source, the phosphine ligand, the base, and the solvent system. Below, we compare common conditions based on literature precedents for 2-pyridyl and related heteroaryl boronic acids.
Catalyst and Ligand Systems: The Heart of the Reaction
The choice of the palladium catalyst and its associated ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, challenging couplings with unstable boronic acids often necessitate more sophisticated systems.[1][12] Bulky, electron-rich phosphine ligands have proven to be particularly effective as they promote the crucial oxidative addition and reductive elimination steps while stabilizing the palladium center.[13]
| Catalyst System | Ligand | Key Advantages | Typical Substrates | References |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos | High activity, promotes coupling of challenging substrates, including aryl chlorides. | Heteroaryl chlorides and bromides. | [10][13] |
| Pd(dppf)Cl₂ | dppf | Good general applicability, often effective in aqueous/organic mixtures. | Heteroaryl bromides. | [14] |
| Pd(PPh₃)₄ | PPh₃ | Commercially available, simple to use for less demanding couplings. | Aryl/heteroaryl bromides and iodides. | [15][16] |
Expert Insight: For this compound, starting with a robust catalyst system like Pd(OAc)₂ or Pd₂(dba)₃ paired with a biaryl phosphine ligand such as SPhos is highly recommended, especially when coupling with less reactive aryl chlorides. These systems are designed to accelerate the catalytic cycle, thereby minimizing the time the unstable boronic acid is exposed to potentially degrading conditions.[10][13]
The Role of the Base: More Than Just an Activator
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[17][18] However, strong bases in aqueous media can also promote protodeboronation.[6] Therefore, the choice and strength of the base must be carefully balanced.
| Base | Solvent System | Characteristics & Considerations | References |
| K₂CO₃ / Na₂CO₃ | Aqueous/organic (e.g., Dioxane/H₂O, Toluene/H₂O) | Moderately strong, widely used, and effective. The biphasic system can sometimes protect the boronic acid. | [1][19][20] |
| K₃PO₄ | Anhydrous or aqueous organic solvents | A stronger base that can be effective for less reactive partners. Its use in anhydrous conditions can mitigate protodeboronation. | [1][16] |
| Cs₂CO₃ | Anhydrous organic solvents (e.g., Dioxane, Toluene) | A strong base often used for difficult couplings. | [3] |
| KF | Anhydrous organic solvents | A milder base, useful when base-sensitive functional groups are present. Can be effective for stabilizing the boronic acid. | [8][17] |
Expert Insight: For couplings of this compound, potassium carbonate (K₂CO₃) in a biphasic solvent system like dioxane/water is a reliable starting point.[1] If protodeboronation remains a significant issue, switching to an anhydrous system with a base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) is a logical next step.[8]
Experimental Protocols: From Theory to Practice
The following protocols are generalized from successful literature examples involving 2-pyridylboronic acids and can be adapted for this compound.[1][2][21]
Diagram 2: Generalized Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: General Conditions with an Aqueous Base
This protocol is a good starting point for coupling with aryl or heteroaryl bromides.
-
Reagents:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
-
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Anhydrous Conditions for Challenging Couplings
This protocol is recommended when protodeboronation is significant or when coupling with less reactive aryl chlorides.
-
Reagents:
-
Aryl/Heteroaryl Chloride (1.0 equiv)
-
This compound pinacol ester (1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Anhydrous 1,4-Dioxane or Toluene)
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the aryl chloride and the boronic acid pinacol ester.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 100-110 °C, stirring until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Follow steps 5-8 from Protocol 1 for work-up and purification.
-
Conclusion and Future Outlook
The successful Suzuki-Miyaura coupling of this compound is a testament to the advancements in catalyst development that directly address the inherent instability of 2-pyridylboron reagents. By understanding the competing protodeboronation pathway, researchers can make informed decisions to mitigate this side reaction. The use of highly active palladium catalysts with bulky, electron-rich phosphine ligands is often the key to success, allowing the desired cross-coupling to proceed efficiently before significant degradation of the boronic acid occurs. For particularly stubborn cases, the use of more stable boronate esters under anhydrous conditions provides a robust alternative. The experimental conditions and comparative data presented in this guide offer a solid foundation for chemists to effectively incorporate the valuable 5-methoxypyridine-2-yl motif into complex molecules, furthering innovation in drug discovery and materials science.
References
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(22), 6874–6875. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. University of Manchester Research Explorer. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. ACS Figshare. Available at: [Link]
-
Li, J., et al. (2013). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. PubMed. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]
-
Thomas, D. A., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Available at: [Link]
-
Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Smith, L. L., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11091. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available at: [Link]
-
Li, A. Y., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters, 4(20), 3465-3468. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed suzuki-miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Semantic Scholar. Available at: [Link]
-
Li, A. Y., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: [Link]
-
ResearchGate. Table 2: The effect of various bases on the Suzuki coupling reaction. Available at: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]
-
Ritter, T., et al. (2018). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. Available at: [Link]
-
Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of Kinase Inhibitors Derived from 5-Methoxypyridine-2-boronic Acid
In the landscape of modern drug discovery, pyridinylboronic acids serve as versatile and crucial building blocks.[1] Their unique chemical properties make them ideal starting points for synthesizing novel, biologically active compounds, particularly in the realm of kinase inhibitors.[2] This guide provides an in-depth, experience-driven comparison of methodologies to validate the biological activity of kinase inhibitors derived from the 5-methoxypyridine-2-boronic acid scaffold. We will move beyond mere protocols to explain the scientific rationale behind each step, ensuring a robust and self-validating experimental workflow.
This guide will focus on a hypothetical derivative, "Compound X," synthesized from this compound, and its inhibitory activity against Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK/ERK signaling pathway.[3][4] Dysregulation of this pathway is a hallmark of numerous cancers, making ERK a prime therapeutic target.[5][6]
Part 1: Initial Validation - The In Vitro Kinase Assay
The foundational step in validating a potential kinase inhibitor is the in vitro kinase assay.[7] This experiment directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase in a controlled, cell-free environment.[8]
Comparative Analysis of Assay Formats
There are several formats for in vitro kinase assays, each with its own advantages and disadvantages. The two most common are the radiometric assay and the luminescence-based assay.
| Assay Format | Principle | Pros | Cons |
| Radiometric Assay | Measures the transfer of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) to a substrate.[9] | High sensitivity, considered the "gold standard." | Requires handling of radioactive materials, cumbersome separation steps.[9] |
| Luminescence Assay | Measures the amount of ATP remaining after the kinase reaction using a luciferase/luciferin system. | High-throughput, non-radioactive, simple protocol. | Susceptible to interference from colored or fluorescent compounds. |
For this guide, we will detail the protocol for the more modern and high-throughput friendly luminescence-based assay, as it is more commonly employed in initial drug discovery screening.
Detailed Protocol: Luminescence-Based ERK Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Compound X against ERK kinase. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[10]
Materials:
-
Recombinant human ERK2 enzyme
-
MEK1 (a known ERK substrate)
-
ATP
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[11]
-
Compound X (dissolved in DMSO)
-
Staurosporine (a well-known, non-selective kinase inhibitor, used as a positive control)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound X in DMSO. A typical starting concentration is 10 mM, diluted down in 10-fold steps. Also, prepare a serial dilution of Staurosporine as a positive control.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
25 µL of kinase buffer
-
1 µL of the diluted compound (or DMSO for the "no inhibitor" control)
-
10 µL of a mixture of ERK2 enzyme and MEK1 substrate in kinase buffer.
-
-
Initiation of Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or below its Km value for the enzyme to ensure competitive inhibitors can be identified.[10]
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 50 µL of the ATP detection reagent to each well. This reagent will lyse the cells and contains luciferase and luciferin, which will produce light in the presence of the remaining ATP.
-
Measurement: After a 10-minute incubation, measure the luminescence using a plate reader.
-
Data Analysis: Convert the luminescence signal to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[10]
Interpreting the Data: A Comparative Look
Let's consider a hypothetical dataset comparing Compound X to a known, commercially available ERK inhibitor.
| Compound | IC50 (nM) |
| Compound X | 50 |
| ERK Inhibitor Y | 25 |
| Staurosporine | 5 |
This data suggests that Compound X is a potent inhibitor of ERK, albeit slightly less potent than the established Inhibitor Y. Staurosporine, as expected, shows very high potency due to its non-selective nature.
Part 2: Mechanism of Action (MoA) and Signaling Pathway Analysis
Once initial inhibitory activity is confirmed, understanding the compound's mechanism of action is crucial.[12] This involves determining how the compound inhibits the enzyme and confirming its effect within the relevant cellular signaling pathway.[5]
Workflow for MoA and Pathway Validation
The following diagram illustrates a typical workflow for these validation steps.
Caption: Workflow for the validation of a kinase inhibitor.
The ERK Signaling Pathway
The ERK/MAPK pathway is a cascade of proteins that relays signals from the cell surface to the nucleus, influencing processes like cell growth and division.[3][4]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Compound X.
Protocol: Western Blot for Phospho-ERK Inhibition
This cellular assay confirms that Compound X can inhibit ERK activity within a living cell by measuring the phosphorylation of ERK's downstream targets.
Materials:
-
Cancer cell line with an active ERK pathway (e.g., A375 melanoma)
-
Cell culture medium and supplements
-
Compound X
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate the cells and allow them to adhere overnight. Treat the cells with varying concentrations of Compound X for 2-4 hours.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a nitrocellulose membrane.[11][13]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against phospho-ERK.
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
A successful experiment will show a dose-dependent decrease in the phospho-ERK signal with Compound X treatment, while the total ERK signal remains constant. This provides strong evidence that Compound X is engaging its target in a cellular context and inhibiting the signaling pathway as hypothesized.
Conclusion
The validation of a potential drug candidate is a multi-faceted process that requires a combination of biochemical and cellular assays. By following a logical workflow, from initial in vitro IC50 determination to cellular pathway analysis, researchers can build a strong, evidence-based case for the biological activity of compounds derived from scaffolds like this compound. The experimental choices outlined in this guide are designed to be self-validating, providing trustworthy and reproducible data that is essential for the progression of any drug discovery project.
References
-
GeneGlobe. (n.d.). From Surface to Nucleus: Understanding the ERK/MAPK Signaling Pathway. Retrieved from [Link][3]
-
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methoxypyridine-2-boronic Acid
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 5-Methoxypyridine-2-boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory. Adherence to these protocols is critical for protecting personnel, preventing environmental contamination, and complying with regulatory standards.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound, like many boronic acid and pyridine derivatives, is a hazardous chemical that must be managed with care. Improper disposal can lead to personnel exposure, environmental damage, and regulatory non-compliance.[1]
The primary hazards associated with this class of compounds include skin, eye, and respiratory irritation.[2][3] While a specific, comprehensive Safety Data Sheet (SDS) for the 2-boronic acid isomer is not always available, data from closely related isomers and the general class of boronic acids provide a strong basis for a conservative safety approach. The Globally Harmonized System (GHS) classifications for analogous compounds consistently highlight these risks.
Data Presentation: GHS Hazard Summary
The following table summarizes the known and anticipated hazards based on data for closely related methoxypyridine boronic acids.[2][4] Treat this compound as possessing these hazards.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
Immediate Safety & Handling Precautions
All handling and disposal procedures must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure.
-
Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6] Ensure that an eyewash station and safety shower are readily accessible.[3][7]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][7][8]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for tears or holes before each use and dispose of contaminated gloves as hazardous waste.[6]
-
Protective Clothing : A lab coat or other impervious clothing is mandatory to prevent skin contact.[6]
-
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5][6] It must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Characterization and Segregation
Proper segregation is the foundation of safe chemical waste disposal.
-
Isolate Boronic Acid Waste : Collect all waste containing this compound in a dedicated waste stream.
-
Prevent Incompatible Mixing : Never mix boronic acid waste with incompatible chemicals, particularly strong oxidizing agents, strong acids, or bases, as this could lead to dangerous reactions.[2][5][6]
Step 2: Containerization and Labeling
-
Select a Compatible Container : Use a chemically compatible, sealable container with a secure lid. For solid waste, a wide-mouth polyethylene bottle is suitable. For liquid waste (e.g., solutions in organic solvents), use a designated solvent waste container.[6][9]
-
Labeling : The waste container must be clearly and accurately labeled. The label must include:
Step 3: Storage of Waste
-
Designated Storage Area : Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA).[5][6] This area should be away from general lab traffic and incompatible materials.
-
Secure Containment : Ensure the container is tightly closed at all times except when adding waste.
Step 4: Arranging for Professional Disposal
-
Consult Institutional Guidelines : Contact your institution's EHS department to schedule a pickup for your hazardous waste.[6] They will provide specific instructions and ensure the waste is transported to a licensed disposal company.
-
Regulatory Compliance : Disposal must be carried out in accordance with all local, state, and national regulations.[10][11] Chemical waste generators are legally responsible for ensuring their waste is managed correctly from generation to final disposal.[3][7]
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled.
-
Initial Rinse (Hazardous Waste) : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol). Crucially, the first rinseate must be collected and disposed of as hazardous liquid waste .[5] Transfer this rinseate to your designated liquid hazardous waste container.
-
Subsequent Rinses : Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[5]
-
Final Disposal : After triple-rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[5]
Emergency Procedures for Spills
In the event of an accidental release, follow these procedures immediately.
-
Small Spill (Solid) :
-
Ensure proper PPE is worn.
-
Gently sweep or vacuum up the material, avoiding dust generation.[7]
-
Place the collected material into a sealed container labeled as hazardous waste.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spill :
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area.
-
Visualization of Disposal Workflow
The following diagram outlines the logical decision-making process for the proper disposal of this compound and associated waste.
Caption: Logical workflow for the safe disposal of this compound.
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Boric acid. Chemtalk - #1 Science Forum For Lab Technicians. Available at: [Link]
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A Researcher's Guide to the Safe Handling of 5-Methoxypyridine-2-boronic Acid
This guide provides essential safety and handling protocols for 5-Methoxypyridine-2-boronic acid, a compound utilized in advanced chemical synthesis. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are synthesized from data on structurally similar compounds, including various methoxypyridine boronic acid isomers. This approach ensures a conservative and robust safety framework, empowering researchers to manage this chemical with confidence and precision.
Understanding the Hazard Landscape
Based on the hazard profiles of analogous compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] While generally stable, boronic acids as a class require careful handling to prevent exposure and ensure experimental integrity.
Core Principles of Safe Handling:
-
Exposure Minimization: The primary goal is to prevent contact with skin, eyes, and the respiratory tract.
-
Containment: All handling of the solid material or its solutions should occur in a controlled environment.
-
Preparedness: Be equipped to handle accidental exposures or spills effectively.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table outlines the minimum PPE requirements for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Lab coat | N95 dust mask or as dictated by risk assessment |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if performed in a fume hood |
| Reaction Setup and Workup | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if performed in a fume hood |
| Spill Cleanup (Small) | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | N95 dust mask (for solids) |
Rationale: The combination of eye, hand, and body protection provides a comprehensive barrier against accidental splashes and contact.[1][2][3] Respiratory protection is crucial when handling the powder outside of a fume hood to prevent inhalation of airborne particles.
Visualizing PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a standardized operational procedure is paramount for safety and reproducibility.
Step 1: Pre-Handling Preparations
-
Consult Safety Information: Review this guide and any available institutional chemical safety resources.
-
Designate a Workspace: All handling of this compound should be performed in a certified chemical fume hood.
-
Assemble PPE: Don the appropriate PPE as outlined in the table above.
-
Prepare for Spills: Ensure a spill kit containing an absorbent material (e.g., vermiculite or sand) is readily accessible.
Step 2: Handling and Experimental Use
-
Weighing: If weighing the solid compound, do so in the fume hood to minimize inhalation risk.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction Conditions: Keep the reaction vessel closed to prevent the release of any volatile materials.
-
Post-Reaction: Quench the reaction carefully and be mindful of any potential exotherms.
Step 3: Decontamination and Disposal
-
Waste Segregation: Collect all waste containing this compound in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization: Use a chemically compatible container with a secure lid. Label the container clearly with "Hazardous Waste," the full chemical name, and any known hazards (e.g., "Irritant").
-
Disposal Pathway: Arrange for the disposal of the hazardous waste through your institution's EHS-approved channels. Do not dispose of this material down the drain.
-
Decontamination: Clean any contaminated glassware and surfaces thoroughly with an appropriate solvent, collecting the rinsate as hazardous waste.
Emergency Procedures: Immediate Actions
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself and your colleagues.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
